MS-II-124
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C28H28ClFN2O4S |
|---|---|
Molecular Weight |
543.0 g/mol |
IUPAC Name |
N-[(5-chloro-2-propoxyphenyl)methyl]-4-fluoro-N-[2-[4-(prop-2-ynylsulfamoyl)phenyl]ethyl]benzamide |
InChI |
InChI=1S/C28H28ClFN2O4S/c1-3-16-31-37(34,35)26-12-5-21(6-13-26)15-17-32(28(33)22-7-10-25(30)11-8-22)20-23-19-24(29)9-14-27(23)36-18-4-2/h1,5-14,19,31H,4,15-18,20H2,2H3 |
InChI Key |
XUDDOZDERLRZIJ-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Role of microRNA-124 in Cellular Regulation: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
MicroRNA-124 (miR-124) is a highly conserved, brain-enriched microRNA that plays a pivotal role in neuronal differentiation, neurogenesis, and the regulation of inflammation. Emerging evidence has also implicated its involvement in cancer progression and other cellular processes. This document provides a comprehensive technical overview of the mechanism of action of miR-124, detailing its signaling pathways, target genes, and the experimental methodologies used to elucidate its function.
Core Mechanism of Action
The primary mechanism of action of miR-124 is post-transcriptional gene silencing. It binds to the 3' untranslated region (3' UTR) of target messenger RNAs (mRNAs), leading to their degradation or translational repression. This targeted regulation of gene expression underlies its diverse biological functions.
Key Signaling Pathways and Targets
miR-124 exerts its influence by modulating several critical signaling pathways. Its targets are numerous and context-dependent, affecting processes from cell cycle progression to immune response.
Neuronal Differentiation and Development
A primary function of miR-124 is the promotion of neuronal differentiation. It achieves this by targeting and downregulating anti-neural factors. A key target is the polypyrimidine tract-binding protein 1 (PTBP1), a splicing repressor that inhibits neuronal-specific alternative splicing. By repressing PTBP1, miR-124 allows for the expression of neuronal-specific proteins, driving the differentiation of progenitor cells into mature neurons.[1]
Another critical target in this pathway is the Small C-terminal domain phosphatase 1 (SCP1), which also acts as an anti-neural factor. Downregulation of these and other targets by miR-124 facilitates a switch from a proliferative to a neurogenic state.
Regulation of Inflammation
miR-124 is a key regulator of microglia activation, the primary immune cells of the central nervous system.[2] It maintains microglia in a quiescent state by targeting transcription factors that promote pro-inflammatory (M1) polarization, such as CCAAT-enhancer-binding protein-α (C/EBP-α) and the proto-oncogene protein Spi-1 (PU.1).[2][3] By suppressing these factors, miR-124 inhibits the production of pro-inflammatory cytokines like TNF-α and IL-6.[2] Furthermore, miR-124 can promote the polarization of microglia towards an anti-inflammatory (M2) phenotype.[2][3]
Role in Cancer
In various cancers, miR-124 often acts as a tumor suppressor and its expression is frequently downregulated.[4][5][6] It can inhibit cancer cell proliferation, migration, and invasion by targeting oncogenes.
One well-documented target is the Signal Transducer and Activator of Transcription 3 (STAT3). By downregulating STAT3, miR-124 can suppress tumor growth and enhance sensitivity to radiotherapy in certain breast cancers.[7] Another target is the Snail Family Zinc Finger 2 (SNAI2), a key regulator of the epithelial-mesenchymal transition (EMT), a process crucial for cancer cell invasion and metastasis.[4][6]
| Target Gene | Cancer Type | Effect of miR-124 | Reference |
| STAT3 | Breast Cancer | Inhibits proliferation, enhances radiotherapy response | [7] |
| SNAI2 | Breast Cancer, Glioma | Inhibits invasion and migration | [4][6] |
| PIK3CA | Hepatocellular Carcinoma | Suppresses proliferation | [5] |
| MMP-2 | Age-related Cataracts | Facilitates apoptosis | [8] |
| SPRY2 | Age-related Cataracts | Facilitates apoptosis | [8] |
Experimental Protocols
The following are summaries of key experimental protocols used to investigate the mechanism of action of miR-124.
Quantitative Real-Time PCR (qRT-PCR) for miR-124 Expression
-
Objective: To quantify the expression levels of miR-124 in tissues or cells.
-
Methodology: Total RNA is extracted from the sample. A reverse transcription reaction is performed using a specific stem-loop primer for miR-124 to create complementary DNA (cDNA). The cDNA is then used as a template for real-time PCR with primers specific for the mature miR-124 sequence. A small nuclear RNA (e.g., U6) is often used as an internal control for normalization.
Luciferase Reporter Assay for Target Validation
-
Objective: To confirm the direct interaction between miR-124 and the 3' UTR of a putative target gene.
-
Methodology: A luciferase reporter construct is created by cloning the 3' UTR of the target gene downstream of the luciferase gene. This construct is co-transfected into cells with either a miR-124 mimic or a negative control. If miR-124 directly binds to the 3' UTR, it will repress luciferase expression, resulting in a decrease in luciferase activity, which is measured using a luminometer.[4][7]
Western Blotting for Target Protein Expression
-
Objective: To determine the effect of miR-124 on the protein levels of its target genes.
-
Methodology: Cells are transfected with a miR-124 mimic or inhibitor. After a specified time, total protein is extracted and separated by SDS-PAGE. The separated proteins are transferred to a membrane, which is then incubated with a primary antibody specific to the target protein. A secondary antibody conjugated to an enzyme is used for detection, and the resulting signal is quantified.[7]
Cell Proliferation and Migration Assays
-
Objective: To assess the functional effects of miR-124 on cell behavior.
-
Methodology:
-
Proliferation: Assays such as the MTT or CCK-8 assay are used to measure cell viability and proliferation after transfection with miR-124 mimics or inhibitors.[8]
-
Migration/Invasion: Transwell assays (or Boyden chamber assays) are used to evaluate cell migration and invasion. Cells are seeded in the upper chamber of a transwell insert, and a chemoattractant is placed in the lower chamber. The number of cells that migrate through the porous membrane to the lower chamber is quantified.[4]
-
Conclusion
miR-124 is a pleiotropic microRNA with profound effects on neuronal development, inflammation, and cancer. Its mechanism of action, centered on the post-transcriptional silencing of a wide array of target genes, makes it a compelling therapeutic target. Further research into the context-specific functions and delivery mechanisms of miR-124 will be crucial for translating its therapeutic potential into clinical applications.
References
- 1. The MicroRNA miR-124 Promotes Neuronal Differentiation by Triggering Brain-Specific Alternative Pre-mRNA Splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. miR-124: A Promising Therapeutic Target for Central Nervous System Injuries and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MicroRNA-124 inhibits cell proliferation and migration by regulating SNAI2 in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MicroRNA‐124: An emerging therapeutic target in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Loss of Brain-enriched miR-124 MicroRNA Enhances Stem-like Traits and Invasiveness of Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MicroRNA-124 enhances response to radiotherapy in human epidermal growth factor receptor 2-positive breast cancer cells by targeting signal transducer and activator of transcription 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MicroRNA-124 facilitates lens epithelial cell apoptosis by inhibiting SPRY2 and MMP-2 - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to MS-II-124: A Selective NLRP3 Inflammasome Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
The NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome is a critical component of the innate immune system, and its dysregulation is implicated in a wide range of inflammatory diseases. Consequently, the development of selective NLRP3 inhibitors is a significant focus of therapeutic research. This technical guide provides a comprehensive overview of MS-II-124, a novel small molecule inhibitor of the NLRP3 inflammasome. Recent studies have identified this compound as a potent and selective inhibitor with promising therapeutic potential, particularly in the context of acute lung injury (ALI) and acute respiratory distress syndrome (ARDS). This document details the mechanism of action, selectivity, and preclinical efficacy of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of relevant biological pathways and experimental workflows.
Introduction to the NLRP3 Inflammasome
The NLRP3 inflammasome is a multiprotein complex that plays a pivotal role in the innate immune response by mediating the maturation and secretion of pro-inflammatory cytokines, interleukin-1β (IL-1β) and interleukin-18 (IL-18). Its activation is a two-step process:
-
Priming (Signal 1): This initial step is typically triggered by pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS), which activate Toll-like receptors (TLRs). This leads to the upregulation of NLRP3 and pro-IL-1β expression through the NF-κB signaling pathway.
-
Activation (Signal 2): A diverse array of stimuli, including ATP, crystalline substances, and pore-forming toxins, can trigger the assembly of the NLRP3 inflammasome. This leads to the recruitment of the adaptor protein ASC and pro-caspase-1, resulting in the autocatalytic activation of caspase-1. Activated caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, active forms.
Dysregulated NLRP3 inflammasome activity is a key driver of pathology in numerous inflammatory conditions, making it a prime therapeutic target.
This compound: A Potent and Selective NLRP3 Inhibitor
This compound has been identified as a potent and selective small molecule inhibitor of the NLRP3 inflammasome. In vitro studies have demonstrated its efficacy in blocking NLRP3-mediated inflammatory responses.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from in vitro and in vivo studies.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line/System |
| NLRP3 Inhibition (IC50) | 0.12 µM | Not Specified |
Data sourced from publicly available information.[1]
Table 2: In Vivo Efficacy of this compound in a Mouse Model of Acute Lung Injury (ALI)
| Animal Model | Dosing Regimen | Key Findings |
| C57BL/6 Mice with LPS-induced ALI | 10 mg/kg, intraperitoneal injection | Significantly inhibited LPS-induced IL-1β production in bronchoalveolar lavage fluid (BALF), reduced lung inflammation and immune cell infiltration. |
Data sourced from publicly available information.[1]
Signaling Pathways and Mechanism of Action
This compound exerts its inhibitory effect by directly targeting the NLRP3 inflammasome, thereby preventing the downstream activation of caspase-1 and the subsequent release of pro-inflammatory cytokines.
Canonical NLRP3 Inflammasome Activation Pathway
The following diagram illustrates the canonical two-signal pathway for NLRP3 inflammasome activation, which is the primary target of this compound.
Caption: Canonical NLRP3 inflammasome activation pathway and the inhibitory action of this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize NLRP3 inhibitors like this compound. These are representative protocols and may require optimization for specific experimental conditions.
In Vitro NLRP3 Inflammasome Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on NLRP3 inflammasome activation in a cellular model.
Materials:
-
J774A.1 murine macrophage cell line or bone marrow-derived macrophages (BMDMs)
-
Lipopolysaccharide (LPS)
-
Adenosine triphosphate (ATP) or Nigericin
-
This compound
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
ELISA kit for mouse IL-1β
-
96-well cell culture plates
Procedure:
-
Seed J774A.1 cells or BMDMs in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Prime the cells with LPS (e.g., 1 µg/mL) for 4 hours to induce the expression of pro-IL-1β and NLRP3.
-
Pre-incubate the primed cells with various concentrations of this compound for 1 hour.
-
Induce NLRP3 inflammasome activation by adding ATP (e.g., 5 mM) or Nigericin (e.g., 10 µM) for 30-60 minutes.
-
Collect the cell culture supernatants.
-
Quantify the concentration of mature IL-1β in the supernatants using a specific ELISA kit according to the manufacturer's instructions.
-
Calculate the IC50 value by plotting the percentage of IL-1β inhibition against the log concentration of this compound and fitting the data to a dose-response curve.
Cytotoxicity Assay
Objective: To assess the potential cytotoxic effects of this compound on relevant cell lines.
Materials:
-
Cell line used for inhibition assays (e.g., J774A.1)
-
This compound
-
Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo)
-
96-well cell culture plates
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere.
-
Treat the cells with a range of concentrations of this compound for a duration relevant to the inhibition assay (e.g., 5-24 hours).
-
Add the cell viability reagent to each well according to the manufacturer's protocol.
-
Incubate for the recommended time to allow for colorimetric or luminescent signal development.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate cell viability as a percentage relative to untreated control cells.
In Vivo LPS-Induced Acute Lung Injury (ALI) Model
Objective: To evaluate the in vivo efficacy of this compound in a mouse model of acute lung injury.
Materials:
-
C57BL/6 mice
-
Lipopolysaccharide (LPS)
-
This compound
-
Sterile phosphate-buffered saline (PBS)
-
Anesthesia
-
ELISA kit for mouse IL-1β
Procedure:
-
Acclimatize C57BL/6 mice to the experimental conditions.
-
Administer this compound (e.g., 10 mg/kg) or vehicle control via intraperitoneal injection 1 hour prior to LPS challenge.
-
Induce acute lung injury by intranasal instillation of LPS (e.g., 40 µg in 40 µL of PBS) under light anesthesia.
-
At a predetermined time point post-LPS challenge (e.g., 6 or 24 hours), euthanize the mice.
-
Perform bronchoalveolar lavage (BAL) by instilling and retrieving a known volume of sterile PBS into the lungs.
-
Centrifuge the BAL fluid to pellet cells and collect the supernatant.
-
Measure the concentration of IL-1β and other relevant cytokines in the BAL fluid supernatant by ELISA.
-
Process lung tissue for histological analysis to assess inflammation and immune cell infiltration.
Experimental and Logical Workflows
The following diagrams illustrate the typical workflows for evaluating a novel NLRP3 inhibitor.
In Vitro Characterization Workflow
Caption: A typical workflow for the in vitro characterization of a novel NLRP3 inhibitor.
In Vivo Evaluation Workflow for ALI
Caption: Workflow for evaluating the in vivo efficacy of this compound in an acute lung injury model.
Conclusion
This compound represents a promising selective inhibitor of the NLRP3 inflammasome with demonstrated in vitro potency and in vivo efficacy in a preclinical model of acute lung injury. Its ability to specifically target the NLRP3 pathway highlights its potential as a therapeutic agent for a variety of NLRP3-driven inflammatory diseases. Further investigation into its pharmacokinetic properties, safety profile, and efficacy in other disease models is warranted to fully elucidate its therapeutic potential. This technical guide provides a foundational resource for researchers and drug development professionals interested in the further study and development of this compound and other NLRP3 inflammasome inhibitors.
References
The Role of miR-124 in Innate Immunity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
While the query for "MS-II-124" did not yield a specific molecular entity in publicly available scientific literature, a prominent and highly relevant molecule in the context of innate immunity is the microRNA, miR-124 . This guide provides an in-depth overview of the critical role of miR-124 in modulating the innate immune system. miR-124 is a highly conserved, 21-23 nucleotide non-coding RNA, predominantly expressed in the central nervous system (CNS), where it is crucial for neuronal development and function. Emerging evidence has highlighted its significant role in regulating the activation and polarization of key innate immune cells, namely macrophages and microglia. This document will detail the molecular mechanisms through which miR-124 exerts its influence, present quantitative data from relevant studies, outline experimental protocols for its investigation, and visualize its key signaling pathways.
The Role of miR-124 in Macrophage and Microglia Polarization
A central function of miR-124 in innate immunity is its ability to maintain macrophages and microglia in a quiescent state and to promote their polarization towards an anti-inflammatory, or M2, phenotype. This is crucial for resolving inflammation and promoting tissue repair.
-
Suppression of the Pro-Inflammatory (M1) Phenotype: In activated macrophages and microglia, the expression of miR-124 is often downregulated. Overexpression of miR-124 has been shown to suppress the M1 phenotype, characterized by the production of pro-inflammatory cytokines such as TNF-α and IL-6. This effect is achieved by targeting key transcription factors and signaling molecules involved in pro-inflammatory pathways.
-
Promotion of the Anti-Inflammatory (M2) Phenotype: Conversely, increased levels of miR-124 are associated with the M2 phenotype, which is involved in tissue remodeling and the resolution of inflammation. Transfection of macrophages with miR-124 mimics has been shown to upregulate M2 markers like CD206 and Ym1.
The tables below summarize the quantitative effects of miR-124 on macrophage and microglia polarization markers.
Table 1: Quantitative Impact of miR-124 on M1 Macrophage/Microglia Markers
| Marker | Cell Type | Experimental Condition | Fold Change/Effect |
| TNF-α | RAW 264.7 macrophages | Transfection with miR-124 mimics followed by LPS stimulation | Reduction in LPS-induced production[1] |
| IL-6 | RAW 264.7 macrophages | Transfection with miR-124 mimics followed by LPS stimulation | Reduction in LPS-induced production[1] |
| CD86 | M2-polarized macrophages | Knockdown of miR-124 | Enhanced expression[1] |
| iNOS | M2-polarized macrophages | Knockdown of miR-124 | Enhanced expression[1] |
| TNF | M2-polarized macrophages | Knockdown of miR-124 | Enhanced expression[1] |
Table 2: Quantitative Impact of miR-124 on M2 Macrophage/Microglia Markers
| Marker | Cell Type | Experimental Condition | Fold Change/Effect |
| CD206 | M2-polarized macrophages | Knockdown of miR-124 | Suppressed expression[1] |
| Ym1 | M2-polarized macrophages | Knockdown of miR-124 | Suppressed expression[1] |
| Arg1 | M2 macrophages | Co-culture with exosomes containing miR-124-3p mimic | Significant elevation |
| Fizz | M2 macrophages | Co-culture with exosomes containing miR-124-3p mimic | Significant elevation |
Molecular Mechanisms: miR-124 and the TLR Signaling Pathway
The Toll-like receptor (TLR) signaling pathway is a cornerstone of the innate immune response, responsible for recognizing pathogen-associated molecular patterns (PAMPs). miR-124 negatively regulates this pathway by directly targeting multiple key components, thereby dampening the inflammatory response.
Upon recognition of PAMPs, TLRs initiate a signaling cascade that leads to the activation of transcription factors like NF-κB and AP-1, resulting in the production of inflammatory cytokines. miR-124 has been shown to directly bind to the 3' untranslated region (3' UTR) of the mRNAs of several crucial adaptor proteins and signaling molecules in this pathway, leading to their translational repression or degradation.
Key targets of miR-124 in the TLR pathway include:
-
MyD88 (Myeloid differentiation primary response 88): A central adaptor protein for most TLRs.
-
TRAF6 (TNF receptor-associated factor 6): A key E3 ubiquitin ligase downstream of MyD88.
-
TLR6: A co-receptor for TLR2 that recognizes diacylated lipoproteins.
-
STAT3 (Signal transducer and activator of transcription 3): A transcription factor involved in inflammatory responses.
By targeting these molecules, miR-124 effectively acts as a brake on TLR-mediated inflammation.[2]
Below is a diagram illustrating the regulation of the TLR signaling pathway by miR-124.
Caption: Regulation of the TLR signaling pathway by miR-124.
miR-124 and the STING Pathway
The Stimulator of Interferon Genes (STING) pathway is another critical innate immune signaling pathway that detects cytosolic DNA. While microRNAs are known to regulate the STING pathway, a direct and well-characterized regulatory relationship between miR-124 and key components of the STING pathway (such as cGAS or STING itself) is not prominently featured in the current scientific literature based on the conducted searches. Further research is needed to elucidate any potential interplay between miR-124 and this antiviral and anti-tumor signaling cascade.
Experimental Protocols
This section outlines key experimental methodologies for studying the role of miR-124 in innate immunity.
4.1. In Vitro Macrophage Polarization Assay
This protocol describes the in vitro polarization of macrophages and the assessment of miR-124's impact.
References
The Discovery and Development of a First-in-Class miR-124 Modulator for Inflammatory Disease
An In-depth Technical Guide on Obefazimod (ABX464)
Introduction
In the landscape of chronic inflammatory diseases, the quest for novel therapeutic modalities with durable efficacy and favorable safety profiles is perpetual. This technical guide details the discovery, mechanism of action, and clinical development of obefazimod (formerly ABX464), a first-in-class, orally available small molecule. While the internal designation "MS-II-124" is not publicly recognized, the extensive body of research points towards obefazimod, a compound fundamentally linked to the biology of microRNA-124 (miR-124), as the subject of interest. Developed by Abivax, obefazimod represents a unique approach to modulating the immune response, not by direct inhibition of a single cytokine or pathway, but by upregulating a master regulator of inflammation, miR-124. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, summarizing the preclinical and clinical data that underpin the development of this novel therapeutic agent.
Discovery and Rationale
Obefazimod, with the chemical name 8-chloro-N-[4-(trifluoromethoxy)phenyl]quinolin-2-amine, was initially investigated for its potential as an antiviral agent against HIV-1. During these early studies, its potent anti-inflammatory properties were discovered, leading to a strategic shift in its development towards chronic inflammatory diseases. The core of its therapeutic hypothesis lies in its unique ability to enhance the expression of miR-124, a small non-coding RNA known to be a key negative regulator of inflammation.[1][2] miR-124 is highly expressed in the central nervous system but has been shown to play a critical role in modulating the activation of macrophages and other immune cells, thereby controlling the production of pro-inflammatory cytokines.[2] In inflammatory conditions such as ulcerative colitis (UC), miR-124 expression is often suppressed, leading to a dysregulated and persistent inflammatory response. The therapeutic rationale for obefazimod is to restore the homeostatic function of miR-124, thereby applying a "physiological brake" on inflammation.[2][3]
Mechanism of Action: Upregulation of miR-124
Obefazimod's mechanism of action is distinct from existing anti-inflammatory agents. It does not directly inhibit a specific enzyme or receptor. Instead, it modulates RNA biogenesis to achieve its therapeutic effect.
-
Binding to the Cap-Binding Complex (CBC): Obefazimod's primary molecular target is the cap-binding complex (CBC), a protein complex (composed of CBP80 and CBP20) that binds to the 5' cap structure of every RNA molecule in the cell nucleus. This interaction is fundamental for pre-mRNA processing, including splicing and nuclear export.[4]
-
Enhanced Splicing of a Long Non-Coding RNA: By binding to the CBC, obefazimod reinforces its function and enhances the selective splicing of a specific long non-coding RNA. This splicing event generates the mature, anti-inflammatory miR-124.[4]
-
Downregulation of Pro-Inflammatory Targets: Once upregulated, miR-124 enters the cytoplasm and binds to the 3' untranslated region (3' UTR) of target messenger RNAs (mRNAs), leading to their translational repression or degradation. Key targets of miR-124 include the mRNAs for numerous pro-inflammatory cytokines, chemokines, and signaling molecules such as:
By downregulating these central nodes of the inflammatory cascade, obefazimod effectively reduces the infiltration and activation of pathogenic immune cells, such as Th17 cells, and dampens the overall inflammatory response.[3][5]
Below is a diagram illustrating the signaling pathway of obefazimod.
Caption: Obefazimod Mechanism of Action Pathway.
Preclinical Development
The anti-inflammatory effects of obefazimod have been characterized in various preclinical models, both in vitro and in vivo.
In Vitro Studies
Studies using human peripheral blood mononuclear cells (PBMCs), purified CD4+ T cells, and macrophages have demonstrated that treatment with obefazimod leads to a significant upregulation of miR-124.[3] This upregulation is directly correlated with a reduction in the secretion of key pro-inflammatory cytokines.
| Assay System | Key Findings | Reference |
| Human PBMCs | - 9-fold increase in miR-124 expression after 6 days of treatment.[3]- Significant decrease in IL-17a (-61.6%) and IL-6 (-27.4%) secretion.[3] | [3] |
| Purified Human CD4+ T Cells | - 7-fold increase in miR-124 expression.[3]- Significant decrease in IL-17a secretion (-33.6%).[3] | [3] |
| Purified Human Macrophages | - 9-fold increase in miR-124 expression.[3]- Significant decrease in CCL2 (-33.7%), TNF-α (-82.5%), and IL-6 (-93.3%) secretion.[3] | [3] |
In Vivo Animal Models
The efficacy of obefazimod has been extensively studied in the dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis mouse model, which mimics many aspects of human ulcerative colitis.
| Model | Treatment Regimen | Key Findings | Reference |
| DSS-Induced Colitis in C57BL/6 Mice | 40 mg/kg, oral gavage, once daily | - Significantly reduced disease severity and weight loss.[3]- Markedly reduced colonic expression of TNF-α (7.5-fold), IL-6 (2-fold), and MCP-1 (6-fold).[5]- Prevented the increase of pro-inflammatory Th17 cells in mesenteric lymph nodes.[5] | [3][5] |
| T-cell Adoptive Transfer Mouse Model | Oral administration for 55 days | - Improved body weight protection and Disease Activity Index.[6]- Synergistic and statistically significant reduction of TNF-α, IL-17, IL-6, and IFN-γ in the blood when combined with etrasimod.[6] | [6] |
Clinical Development in Ulcerative Colitis
Obefazimod has undergone a comprehensive clinical development program in patients with moderately to severely active ulcerative colitis, demonstrating both induction and long-term maintenance of remission.
Phase 2a Study (NCT03093259)
This initial proof-of-concept study demonstrated the efficacy of obefazimod in UC patients. After 8 weeks of treatment with 50 mg once daily, a significant increase in miR-124 levels was observed in the rectal biopsies of patients, which correlated with clinical improvement.[7]
Phase 2b Study (Induction and Maintenance)
This larger, dose-ranging study confirmed the efficacy and safety of obefazimod. The induction phase showed that all tested doses (25 mg, 50 mg, and 100 mg) met the primary endpoint of a significant reduction in the Modified Mayo Score (MMS) at week 8 compared to placebo.[8] The subsequent open-label maintenance phase showed durable efficacy over 96 weeks.
| Endpoint (at Week 96, 50 mg dose) | Result | Reference |
| Clinical Response | 72.8% of patients | [8] |
| Clinical Remission | 52.5% of patients | [8] |
| Endoscopic Improvement | 59.0% of patients | [8] |
| Endoscopic Remission | 35.9% of patients | [8] |
Phase 3 Program (ABTECT-1 & ABTECT-2)
The pivotal Phase 3 program consists of two identical induction trials (ABTECT-1 and ABTECT-2) and a subsequent maintenance trial. Topline results from the 8-week induction trials have been positive.
| Trial | Dose | Placebo-Adjusted Clinical Remission Rate (Week 8) | P-value | Reference |
| ABTECT-1 | 50 mg | 19.3% | <0.0001 | [8] |
| ABTECT-2 | 50 mg | 13.4% | 0.0001 | [8] |
| ABTECT-1 | 25 mg | 21.4% | <0.0001 | [8] |
| ABTECT-2 | 25 mg | Not Statistically Significant | N/A | [8] |
Safety and Tolerability
Across the clinical trial program, obefazimod has been generally well-tolerated. The most commonly reported treatment-emergent adverse event was headache, which was typically mild to moderate in severity.[8] No new safety signals have been observed in the long-term extension studies.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the development of obefazimod.
In Vitro Cytokine Inhibition Assay with Human PBMCs
This assay is used to determine the effect of obefazimod on cytokine production in primary human immune cells.
-
Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from the whole blood of healthy donors using Ficoll-Paque density gradient centrifugation.
-
Cell Culture and Treatment: PBMCs are cultured in RPMI-1640 medium. Cells are treated with obefazimod (e.g., at a concentration of 5 µM) or a vehicle control (DMSO) for a period of 6 days.
-
Stimulation (Optional): In some protocols, cells may be stimulated with an inflammatory agent like lipopolysaccharide (LPS) to induce a strong cytokine response, against which the inhibitory effect of the compound is measured.
-
Cytokine Quantification: After the treatment period, the cell culture supernatant is collected. The concentrations of various cytokines (e.g., IL-6, IL-17a, TNF-α, CCL2) are measured using a multiplex immunoassay platform (e.g., Luminex-based assay or ELLA platform).[3]
-
Data Analysis: Cytokine concentrations in the obefazimod-treated group are compared to the vehicle control group to determine the percentage of inhibition or reduction.
The workflow for this in vitro assay is depicted below.
Caption: In Vitro Cytokine Inhibition Assay Workflow.
DSS-Induced Colitis Mouse Model
This in vivo model is a standard for evaluating potential therapeutics for ulcerative colitis.
-
Animal Selection: C57BL/6 mice (typically 6-8 weeks old) are used due to their susceptibility to DSS-induced colitis.
-
Acclimatization: Animals are acclimatized to the facility for at least one week before the start of the experiment.
-
Induction of Colitis: Acute colitis is induced by administering 2-5% (w/v) DSS in the drinking water for 5-7 consecutive days. Control animals receive regular drinking water.
-
Therapeutic Intervention: The treatment group receives obefazimod (e.g., 40 mg/kg) daily via oral gavage, starting concurrently with or shortly after DSS administration. The control group receives a vehicle (e.g., methylcellulose).[3]
-
Monitoring: Mice are monitored daily for body weight, stool consistency, and the presence of blood in the stool. These parameters are used to calculate a Disease Activity Index (DAI).
-
Endpoint Analysis: At the end of the study (e.g., day 7-10), mice are euthanized. The colons are excised, and their length is measured (colon shortening is a marker of inflammation).
-
Histological and Molecular Analysis: Colon tissue is collected for histological analysis (e.g., H&E staining to assess inflammation and tissue damage) and for molecular analysis, such as measuring cytokine levels in colon explant cultures or quantifying gene expression via qPCR.[5]
Chemical Synthesis
Obefazimod, or 8-chloro-N-[4-(trifluoromethoxy)phenyl]quinolin-2-amine, is a synthetic organic compound. While specific, detailed, step-by-step synthesis protocols are proprietary and not always available in the public domain, the general synthesis of N-phenylquinolin-2-amines can be achieved through established medicinal chemistry routes, such as the Buchwald-Hartwig amination or other cross-coupling reactions. The synthesis would typically involve coupling a 2-haloquinoline derivative (e.g., 2,8-dichloroquinoline) with the appropriate aniline (B41778) (4-(trifluoromethoxy)aniline) in the presence of a palladium catalyst, a suitable ligand, and a base.
Conclusion
The development of obefazimod (ABX464) marks a significant advancement in the field of inflammatory disease therapeutics. Its novel mechanism of action, centered on the upregulation of the master anti-inflammatory regulator miR-124, offers a differentiated approach compared to traditional immunosuppressive or single-cytokine-targeting therapies. Preclinical data has consistently demonstrated its ability to reduce a broad spectrum of inflammatory mediators, and this has translated into compelling and durable efficacy in a comprehensive clinical trial program for ulcerative colitis. With a generally favorable safety profile and the convenience of oral administration, obefazimod holds the potential to become a cornerstone therapy for patients with ulcerative colitis and possibly other chronic inflammatory conditions. The ongoing research and development will further elucidate its long-term benefits and position in the therapeutic armamentarium.
References
- 1. Obefazimod - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. ABX464 (Obefazimod) Upregulates miR-124 to Reduce Proinflammatory Markers in Inflammatory Bowel Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 5. Obefazimod | C16H10ClF3N2O | CID 49846599 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. ABX464 (obefazimod) for moderate-to-severe, active ulcerative colitis: a phase 2b, double-blind, randomised, placebo-controlled induction trial and 48 week, open-label extension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. abivax.com [abivax.com]
An In-depth Technical Guide to MS-II-124: A Potent and Selective NLRP3 Inflammasome Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
MS-II-124 is a novel, potent, and selective small molecule inhibitor of the NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome. Dysregulation of the NLRP3 inflammasome is a key driver in a wide range of inflammatory and autoimmune diseases, positioning this compound as a significant tool for research and a promising therapeutic candidate. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound. Detailed experimental protocols for its characterization and a summary of its effects in preclinical models are also presented to facilitate further investigation and drug development efforts.
Chemical Structure and Properties
This compound is a synthetic, non-covalent inhibitor of the NLRP3 inflammasome. Its chemical identity and key properties are summarized below.
Table 1: Chemical and Physicochemical Properties of this compound
| Property | Value |
| IUPAC Name | Benzamide, N-[(5-chloro-2-propoxyphenyl)methyl]-4-fluoro-N-[2-[4-[(2-propyn-1-ylamino)sulfonyl]phenyl]ethyl]- |
| CAS Number | 3037332-85-4 |
| Molecular Formula | C₂₈H₂₈ClFN₂O₄S |
| Molecular Weight | 543.05 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO |
Chemical Structure:
(Note: A publicly available, definitive 2D structure image from a primary publication is not available. The structure is based on its IUPAC name.)
Mechanism of Action: Inhibition of the NLRP3 Inflammasome
The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in the innate immune system. Its activation is a two-step process: priming (Signal 1) and activation (Signal 2).
-
Priming (Signal 1): Initiated by pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS), or damage-associated molecular patterns (DAMPs). This leads to the transcriptional upregulation of NLRP3 and pro-inflammatory cytokines like pro-interleukin-1β (pro-IL-1β) and pro-IL-18 via the NF-κB signaling pathway.
-
Activation (Signal 2): A variety of stimuli, including ATP, nigericin, crystalline substances, and mitochondrial dysfunction, trigger the assembly of the NLRP3 inflammasome. This complex consists of the NLRP3 sensor, the apoptosis-associated speck-like protein containing a CARD (ASC) adaptor, and pro-caspase-1.
Upon assembly, pro-caspase-1 undergoes auto-cleavage to its active form, caspase-1. Activated caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms, which are subsequently secreted from the cell. Caspase-1 also cleaves gasdermin D (GSDMD), leading to the formation of pores in the cell membrane and a form of inflammatory cell death known as pyroptosis.
This compound exerts its inhibitory effect by directly targeting the NLRP3 protein, thereby preventing its activation and the subsequent assembly of the inflammasome complex. This leads to a reduction in the production and release of IL-1β and IL-18.
Below is a diagram illustrating the NLRP3 inflammasome signaling pathway and the point of inhibition by this compound.
An In-Depth Technical Guide to miR-124 in Inflammatory Disease Research
It appears there may be a typographical error in the topic "MS-II-124," as extensive research reveals no specific molecule or compound with that designation in the context of inflammatory diseases. However, the query's focus on inflammation strongly suggests the intended subject is miR-124 , a well-characterized microRNA that plays a pivotal role in the regulation of inflammatory processes. This guide will proceed under the assumption that the intended topic is miR-124.
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides a comprehensive overview of miR-124's function in inflammatory diseases, its mechanism of action, relevant signaling pathways, and detailed experimental protocols for its study.
Introduction to miR-124
microRNA-124 (miR-124) is one of the most abundant microRNAs in the central nervous system (CNS) and has emerged as a critical modulator of immunity and inflammation[1][2]. It is highly conserved across species and plays a crucial role in maintaining cellular homeostasis and regulating gene expression post-transcriptionally[1][3]. In the context of inflammatory diseases, miR-124 is predominantly recognized for its anti-inflammatory properties, making it a promising therapeutic target[2][4].
Mechanism of Action in Inflammation
miR-124 exerts its anti-inflammatory effects by targeting the 3'-untranslated region (3'-UTR) of messenger RNAs (mRNAs) of pro-inflammatory genes, leading to their degradation or translational repression. This targeting of multiple components within inflammatory signaling cascades allows miR-124 to act as a master regulator of the inflammatory response.
Key Molecular Targets of miR-124 in Inflammatory Pathways:
| Target Gene | Pathway/Process Affected | Downstream Effect of miR-124 | Reference |
| STAT3 (Signal Transducer and Activator of Transcription 3) | IL-6 Signaling | Decreased IL-6 production | [1][4] |
| TACE (TNF-α Converting Enzyme) | TNF-α Processing | Reduced release of mature TNF-α | [1][2] |
| p65 (RelA) (a subunit of NF-κB) | NF-κB Signaling | Inhibition of NF-κB-mediated transcription | [1] |
| TRAF6 (TNF Receptor Associated Factor 6) | Toll-like Receptor (TLR) Signaling | Attenuation of TLR-mediated inflammation | [1] |
| C/EBP-α (CCAAT/enhancer-binding protein alpha) | Macrophage Activation | Suppression of M1 macrophage polarization | [2][4] |
| MyD88 (Myeloid differentiation primary response 88) | Toll-like Receptor (TLR) Signaling | Downregulation of TLR-6 and MyD88 pathways | [5] |
Signaling Pathways Regulated by miR-124
miR-124 is a key regulator of several critical inflammatory signaling pathways. Its intervention at multiple points within these cascades contributes to its potent anti-inflammatory effects.
The NF-κB Signaling Pathway
The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway is a cornerstone of the inflammatory response[6]. miR-124 directly targets key components of this pathway, including the p65 subunit and TRAF6, to dampen pro-inflammatory gene expression[1].
Caption: miR-124 inhibits the NF-κB pathway by targeting TRAF6 and the p65 subunit.
STAT3 Signaling Pathway
The STAT3 pathway is crucial for the signaling of several pro-inflammatory cytokines, most notably IL-6. By targeting STAT3, miR-124 can effectively reduce the inflammatory response mediated by these cytokines[1][4].
Caption: miR-124 suppresses STAT3 signaling by directly targeting STAT3 mRNA.
Experimental Protocols for miR-124 Research
The study of miR-124 in inflammatory diseases involves a range of molecular and cellular biology techniques. Below are detailed methodologies for key experiments.
Quantification of miR-124 Expression
Objective: To measure the levels of mature miR-124 in cells or tissues.
Methodology: Stem-Loop Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR)
-
RNA Extraction:
-
Isolate total RNA from cell pellets or homogenized tissues using a TRIzol-based method or a commercial kit designed for small RNA isolation.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and by agarose (B213101) gel electrophoresis to check for RNA integrity.
-
-
Reverse Transcription (RT):
-
Use a microRNA-specific stem-loop RT primer for miR-124. This primer design enhances the specificity and efficiency of cDNA synthesis from mature miRNA.
-
Perform the RT reaction using a reverse transcriptase enzyme (e.g., M-MLV Reverse Transcriptase) and dNTPs. A typical reaction mixture includes total RNA, the specific RT primer, dNTPs, RNase inhibitor, and RT buffer.
-
Incubate the reaction at the optimal temperature for the reverse transcriptase (typically 37-42°C) for 60 minutes, followed by an inactivation step (e.g., 70°C for 10 minutes).
-
-
Quantitative PCR (qPCR):
-
Prepare a qPCR reaction mix containing the synthesized cDNA, a forward primer specific to the miR-124 sequence, a universal reverse primer that binds to the stem-loop primer sequence, and a fluorescent dye-based detection chemistry (e.g., SYBR Green) or a probe-based system (e.g., TaqMan).
-
Use a small nuclear RNA (snRNA), such as U6, as an endogenous control for normalization.
-
Perform the qPCR on a real-time PCR instrument. A typical cycling protocol includes an initial denaturation step (e.g., 95°C for 10 minutes), followed by 40 cycles of denaturation (95°C for 15 seconds) and annealing/extension (60°C for 60 seconds).
-
Analyze the data using the comparative Cq (ΔΔCq) method to determine the relative expression of miR-124, normalized to the endogenous control.
-
Functional Analysis of miR-124
Objective: To investigate the effects of overexpressing or inhibiting miR-124 on inflammatory responses in vitro.
Methodology: Transfection with miR-124 Mimics or Inhibitors
-
Cell Culture:
-
Culture a relevant cell line (e.g., RAW 264.7 murine macrophages, THP-1 human monocytes, or primary microglia) in appropriate media and conditions.
-
Seed the cells in multi-well plates to achieve 70-80% confluency at the time of transfection.
-
-
Transfection:
-
Prepare transfection complexes using a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX).
-
For overexpression studies, use a synthetic miR-124 mimic (a double-stranded RNA oligonucleotide that mimics the endogenous mature miR-124).
-
For inhibition studies, use a miR-124 inhibitor (a single-stranded, chemically modified antisense oligonucleotide that binds to and inactivates endogenous miR-124).
-
Include a negative control mimic or inhibitor with a scrambled sequence to control for non-specific effects of the transfection process.
-
Dilute the transfection reagent and the miR-124 mimic/inhibitor (typically at a final concentration of 20-50 nM) in serum-free medium, then combine and incubate to allow complex formation.
-
Add the transfection complexes to the cells and incubate for 24-48 hours.
-
-
Inflammatory Challenge and Analysis:
-
After transfection, stimulate the cells with a pro-inflammatory agent, such as lipopolysaccharide (LPS) (100 ng/mL to 1 µg/mL) for a specified time (e.g., 6-24 hours).
-
Gene Expression Analysis: Harvest the cells and perform RT-qPCR to measure the mRNA levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β).
-
Protein Analysis: Collect the cell culture supernatant to measure the secretion of cytokines using an Enzyme-Linked Immunosorbent Assay (ELISA). Cell lysates can be analyzed by Western blotting to assess the protein levels of key signaling molecules (e.g., phosphorylated STAT3, p65).
-
Target Validation
Objective: To confirm that a specific gene is a direct target of miR-124.
Methodology: Luciferase Reporter Assay
-
Vector Construction:
-
Clone the 3'-UTR of the putative target gene containing the predicted miR-124 binding site downstream of a luciferase reporter gene (e.g., Firefly luciferase) in a suitable expression vector.
-
As a control, create a mutant version of the 3'-UTR where the miR-124 seed sequence binding site is mutated or deleted.
-
-
Co-transfection:
-
Co-transfect a suitable cell line (e.g., HEK293T) with the luciferase reporter vector (either wild-type or mutant 3'-UTR), a miR-124 mimic or a negative control mimic, and a control vector expressing a different reporter (e.g., Renilla luciferase) for normalization of transfection efficiency.
-
-
Luciferase Activity Measurement:
-
After 24-48 hours of incubation, lyse the cells and measure the activity of both Firefly and Renilla luciferase using a dual-luciferase reporter assay system and a luminometer.
-
Calculate the relative luciferase activity by normalizing the Firefly luciferase activity to the Renilla luciferase activity.
-
-
Data Interpretation:
-
A significant decrease in luciferase activity in cells co-transfected with the wild-type 3'-UTR vector and the miR-124 mimic, but not with the mutant 3'-UTR vector, confirms that the gene is a direct target of miR-124.
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for investigating the role of miR-124 in an in vitro model of inflammation.
Caption: A generalized workflow for studying miR-124 function in inflammation.
Conclusion and Future Directions
miR-124 stands out as a potent endogenous anti-inflammatory molecule with significant therapeutic potential for a wide range of inflammatory diseases. Its ability to coordinately suppress multiple pro-inflammatory pathways makes it an attractive candidate for the development of novel RNA-based therapies. Future research should focus on developing efficient and cell-specific delivery systems for miR-124 mimics to translate the promising preclinical findings into clinical applications. Furthermore, a deeper understanding of the upstream regulators of miR-124 expression in different inflammatory contexts will be crucial for harnessing its full therapeutic potential.
References
- 1. miRNA-124 in Immune System and Immune Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | miRNA-124 in Immune System and Immune Disorders [frontiersin.org]
- 3. Frontiers | MicroRNA-124: A Key Player in Microglia-Mediated Inflammation in Neurological Diseases [frontiersin.org]
- 4. Anti-Inflammatory MicroRNAs and Their Potential for Inflammatory Diseases Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MiR-124 and MiR-155 as Therapeutic Targets in Microglia-Mediated Inflammation in Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | NF-κB Pathways in the Pathogenesis of Multiple Sclerosis and the Therapeutic Implications [frontiersin.org]
Unlocking the Therapeutic Promise of miR-124: A Technical Guide
A deep dive into the core mechanisms and therapeutic potential of miR-124, a key regulator of neuroinflammation and a promising candidate for neurodegenerative disease therapy.
Note: Initial searches for "MS-II-124" did not yield specific results for a compound with this designation. The vast majority of relevant scientific literature points towards miR-124 , a microRNA, as a key therapeutic target in Multiple Sclerosis (MS) and other neurological conditions. This guide therefore focuses on the substantial body of research surrounding miR-124.
Core Therapeutic Potential of miR-124
MicroRNA-124 (miR-124) is the most abundant microRNA in the central nervous system (CNS) and plays a crucial role in neuronal development, differentiation, and function.[1][2] Emerging evidence strongly suggests that miR-124 is a potent anti-inflammatory agent with significant therapeutic potential for neurodegenerative diseases, particularly those with a neuroinflammatory component like Multiple Sclerosis.[3][4][5]
The primary therapeutic action of miR-124 stems from its ability to modulate microglial activation. Microglia, the resident immune cells of the CNS, can exist in a pro-inflammatory (M1) or an anti-inflammatory (M2) state. In many neurodegenerative diseases, a shift towards the M1 phenotype contributes to neuronal damage.[5] miR-124 promotes a shift from the M1 to the M2 phenotype, thereby reducing the production of pro-inflammatory cytokines and promoting a neuroprotective environment.[3][5]
Quantitative Data on miR-124 Function
The regulatory effects of miR-124 on gene and protein expression have been quantified in numerous studies. The following tables summarize key findings on the impact of miR-124 on inflammatory markers and microglial polarization.
Table 1: Effect of miR-124 Overexpression on Pro-inflammatory (M1) Markers
| Target Gene/Protein | Cell Type/Model | Change upon miR-124 Overexpression | Reference |
| TNF-α | Microglia | Downregulation | [5] |
| IL-6 | Microglia | Downregulation | [5] |
| iNOS | Microglia | Downregulation | [5] |
| MHC-II | Microglia | Downregulation | [3] |
| CD86 | Macrophages | Decreased | [6] |
Table 2: Effect of miR-124 Overexpression on Anti-inflammatory (M2) Markers
| Target Gene/Protein | Cell Type/Model | Change upon miR-124 Overexpression | Reference |
| TGF-β | Microglia | Upregulation | [3] |
| FIZZ1 | Microglia | Upregulation | [3] |
| Arginase-1 | Microglia | Upregulation | [3] |
| CD206 | Macrophages | Increased | [6] |
| Ym1 | Macrophages | Increased | [6] |
Key Signaling Pathways Regulated by miR-124
miR-124 exerts its influence by targeting multiple components of key inflammatory signaling pathways. Understanding these pathways is critical to appreciating its therapeutic mechanism.
One of the primary pathways regulated by miR-124 is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway . NF-κB is a master regulator of inflammation. miR-124 can suppress NF-κB activation, leading to a reduction in the expression of pro-inflammatory genes.[7]
Another critical pathway is the STAT3 (Signal Transducer and Activator of Transcription 3) signaling pathway . STAT3 is involved in cytokine signaling and inflammation. By targeting components of this pathway, miR-124 can further dampen the inflammatory response.
Detailed Experimental Protocols
Reproducible and rigorous experimental design is paramount in evaluating the therapeutic potential of miR-124. Below are detailed methodologies for key experiments.
In Vitro Transfection of miR-124 Mimics
This protocol describes the introduction of synthetic miR-124 mimics into cultured microglial cells to study its effects on gene expression.
Objective: To overexpress miR-124 in microglial cells to assess its impact on inflammatory gene expression.
Materials:
-
Microglial cell line (e.g., BV-2)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
miR-124 mimic and negative control mimic
-
Transfection reagent (e.g., Lipofectamine RNAiMAX)
-
Opti-MEM I Reduced Serum Medium
-
6-well plates
Procedure:
-
Cell Seeding: Seed microglial cells in 6-well plates at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection Complex Preparation:
-
For each well, dilute the miR-124 mimic or negative control mimic in Opti-MEM.
-
In a separate tube, dilute the transfection reagent in Opti-MEM.
-
Combine the diluted mimic and diluted transfection reagent. Mix gently and incubate at room temperature for 5-10 minutes to allow for complex formation.
-
-
Transfection: Add the transfection complexes drop-wise to the cells in each well.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-48 hours.
-
Analysis: After incubation, harvest the cells for downstream analysis, such as RNA extraction for qRT-PCR or protein extraction for Western blotting.
Luciferase Reporter Assay for Target Gene Validation
This assay is used to confirm the direct interaction between miR-124 and its predicted target messenger RNA (mRNA).
Objective: To validate that miR-124 directly binds to the 3' Untranslated Region (3' UTR) of a target gene.
Materials:
-
HEK293T cells
-
Luciferase reporter vector containing the 3' UTR of the target gene
-
Vector containing a mutated 3' UTR as a negative control
-
miR-124 expression vector or mimic
-
Control vector or mimic
-
Transfection reagent
-
Dual-luciferase reporter assay system
Procedure:
-
Co-transfection: Co-transfect HEK293T cells with the luciferase reporter vector (wild-type or mutant 3' UTR) and the miR-124 expression vector (or mimic) or a control.
-
Incubation: Incubate the cells for 24-48 hours.
-
Cell Lysis: Lyse the cells using the passive lysis buffer provided with the assay kit.
-
Luminescence Measurement:
-
Add the Luciferase Assay Reagent II to the cell lysate to measure the firefly luciferase activity.
-
Add the Stop & Glo® Reagent to quench the firefly luciferase reaction and initiate the Renilla luciferase reaction. Measure the Renilla luciferase activity.
-
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. A significant decrease in the normalized luciferase activity in the presence of miR-124 and the wild-type 3' UTR compared to the controls indicates a direct interaction.
Conclusion and Future Directions
The evidence strongly supports the therapeutic potential of miR-124 in neurological diseases characterized by neuroinflammation. Its ability to modulate microglial polarization and suppress key inflammatory pathways makes it an attractive candidate for therapeutic development. Future research should focus on developing efficient and targeted delivery systems to deliver miR-124 to the CNS, as well as conducting preclinical and clinical studies to evaluate its safety and efficacy in relevant disease models. The continued exploration of miR-124 and its downstream effects will undoubtedly pave the way for novel therapeutic strategies for a range of debilitating neurological disorders.
References
- 1. MicroRNA-124 improves functional recovery and suppresses Bax-dependent apoptosis in rats following spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MicroRNA‑124: an emerging therapeutic target in central nervous system disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pnas.org [pnas.org]
- 5. MiR-124 and MiR-155 as Therapeutic Targets in Microglia-Mediated Inflammation in Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. microRNAs: Roles in regulating neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MicroRNA-124: A Key Player in Microglia-Mediated Inflammation in Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide on the In Vitro and In Vivo Studies of microRNA-124
Introduction
MicroRNA-124 (miR-124) is one of the most abundant and highly conserved microRNAs in the central nervous system (CNS), where it plays a pivotal role in neuronal differentiation, maturation, and function.[1] Emerging evidence has also implicated miR-124 as a key regulator in various pathological processes, including cancer, neurodegenerative diseases, and inflammation, making it a promising therapeutic target. This technical guide provides an in-depth overview of the in vitro and in vivo studies of miR-124, focusing on its mechanism of action, experimental methodologies, and key quantitative findings.
In Vitro Studies
A substantial body of research has utilized in vitro models to elucidate the cellular and molecular functions of miR-124. These studies have been instrumental in identifying its direct targets and understanding its role in various signaling pathways.
Table 1: Summary of Key In Vitro Findings for miR-124
| Cell Line | Experimental Context | Key Findings | Quantitative Data |
| Cutaneous squamous cell carcinoma (CSCC) cells (A431 and SCL-1) | Cancer progression | Overexpression of miR-124 reduced proliferation, migration, and invasion. It directly targets SNAI2.[2] | Significant decrease in cell growth in the miR-124 augmented group compared to the negative control.[2] |
| Breast cancer cells (MCF-7 and MDA-MB-231) | Cancer progression | miR-124 expression is decreased in breast cancer cells. Overexpression inhibited proliferation, colony formation, migration, and invasion by targeting SNAI2.[3][4] | Transfection with miR-124 mimics significantly increased E-cadherin expression.[4] |
| HER2-positive breast cancer cells (SKBR3) | Response to radiotherapy | Overexpression of miR-124 enhanced cell death upon irradiation by targeting STAT3.[5] | MiR-124 overexpression significantly reduced the activity of the Stat3 signaling pathway (P < 0.001).[5] |
| Glioma cells (C6) | Cancer progression | miR-124 inhibits proliferation by targeting Smad4.[6] | N/A |
| Cortical astrocytes | Cellular reprogramming | miR-124 is sufficient to reprogram astrocytes into immature induced neurons (iNs).[7] | N/A |
Experimental Protocols: Key In Vitro Assays
-
Cell Culture and Transfection: CSCC cell lines (A431 and SCL-1) and HaCaT cells were cultured in DMEM supplemented with 10% FBS. Transfection of miR-124 mimics, inhibitors, or SNAI2 expression plasmids was performed using Lipofectamine 2000.[2]
-
Proliferation Assay (CCK-8): Cell proliferation was assessed using the Cell Counting Kit-8 (CCK-8) assay. A notable decrease in cell growth was observed in the miR-124 augmented group compared to the negative control.[2]
-
Migration and Invasion Assays: Wound healing and transwell assays were conducted to evaluate cell migration and invasion capabilities. Overexpression of miR-124 led to a substantial reduction in cellular migration.[2]
-
Luciferase Reporter Gene Assay: To confirm direct targeting, luciferase reporter assays were performed. The protein expression level and luciferase activity of the 3'-untranslated region of SNAI2 were significantly decreased in breast cancer cells transfected with miR-124 mimics.[3]
-
Western Blot and RT-qPCR: These techniques were used to quantify the expression levels of miR-124, target genes (e.g., SNAI2, STAT3), and associated proteins.[2][5]
Signaling Pathways and Mechanisms of Action
In Vivo Studies
In vivo studies have been crucial for validating the therapeutic potential of miR-124 in animal models of various diseases.
Table 2: Summary of Key In Vivo Findings for miR-124
| Animal Model | Disease Context | Key Findings | Quantitative Data |
| Mouse model of cutaneous squamous cell carcinoma | Cancer | Downregulation of miR-124 was associated with advanced disease stage and nodal metastasis.[2] | N/A |
| Rat model of cerebral ischemia | Stroke | Injection of miR-124 mimetics significantly reduced neurological deficits and infarction areas by activating the Wnt/β-catenin signaling pathway.[6] | N/A |
| Mouse model of experimental autoimmune encephalomyelitis (EAE) | Multiple Sclerosis | miR-124 suppressed EAE by deactivating macrophages through direct inhibition of C/EBP-α.[6] | N/A |
| Mouse model of amyotrophic lateral sclerosis (ALS) | Neurodegeneration | Upregulation of miR-124 in motor neurons was observed, potentially as a compensatory mechanism.[1] | N/A |
Experimental Protocols: Key In Vivo Methodologies
-
Animal Models: Studies have utilized various animal models, including mice with induced cutaneous squamous cell carcinoma, rats with middle cerebral artery occlusion to model stroke, and mice with induced EAE to model multiple sclerosis.[2][6]
-
In Vivo Delivery: For in vivo administration, miR-124 has been delivered via lentiviral or adeno-associated viral vectors stereotactically injected into the brain.[7] For example, in a cortical trauma model, VSV-G–pseudotyped lentivirus expressing miR-124-GFP or AAV9 expressing miR-124-mCherry were used.[7]
-
Behavioral and Histological Analysis: Following treatment, animals are assessed for behavioral outcomes (e.g., neurological deficit scores) and tissues are collected for histological and molecular analysis to determine the extent of disease pathology and the effects of miR-124.
Signaling Pathways in Neuroinflammation
The collective evidence from in vitro and in vivo studies strongly supports the multifaceted role of miR-124 in cellular homeostasis and disease. Its function as a tumor suppressor in various cancers and its neuroprotective and anti-inflammatory effects in the CNS highlight its significant therapeutic potential. Further research, particularly focusing on developing safe and efficient delivery systems, will be critical to translate the promising preclinical findings of miR-124 into clinical applications.
References
- 1. Overexpression of miR-124 in Motor Neurons Plays a Key Role in ALS Pathological Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MicroRNA-124 plays an inhibitory role in cutaneous squamous cell carcinoma cells via targeting SNAI2, an immunotherapy determinant - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MicroRNA-124 inhibits cell proliferation and migration by regulating SNAI2 in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. MicroRNA-124 enhances response to radiotherapy in human epidermal growth factor receptor 2-positive breast cancer cells by targeting signal transducer and activator of transcription 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. miR-124: A Promising Therapeutic Target for Central Nervous System Injuries and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A miR-124-mediated post-transcriptional mechanism controlling the cell fate switch of astrocytes to induced neurons - PMC [pmc.ncbi.nlm.nih.gov]
MS-II-124 as a potential biomarker for inflammation
An In-depth Technical Guide on miR-124 as a Potential Biomarker for Inflammation
For Researchers, Scientists, and Drug Development Professionals
Introduction
MicroRNA-124 (miR-124) has emerged as a critical regulator in the complex landscape of inflammatory processes. Predominantly known for its high expression in the central nervous system, recent studies have illuminated its significant role in modulating immune responses and its potential as a diagnostic and prognostic biomarker in a variety of inflammatory diseases. This technical guide provides a comprehensive overview of the current understanding of miR-124 in inflammation, detailing its mechanism of action, associated signaling pathways, and quantitative expression data in various conditions. Furthermore, it outlines key experimental protocols for its study, aiming to equip researchers and drug development professionals with the essential knowledge to explore miR-124 as a therapeutic target and biomarker.
Data Presentation: miR-124 Expression in Inflammatory Conditions
The dysregulation of miR-124 has been consistently reported across a spectrum of inflammatory and autoimmune diseases. Generally, a downregulation of miR-124 is associated with a pro-inflammatory state. The following tables summarize the quantitative data on miR-124 expression from various studies.
Table 1: miR-124 Expression in Neurological Disorders with an Inflammatory Component
| Disease | Sample Type | Expression Change | Target Genes/Pathways | Reference |
| Multiple Sclerosis (MS) | Monocytes | Decreased in Progressive MS | C/EBP-α-PU.1 pathway | [1] |
| Parkinson's Disease (PD) | Plasma | Decreased | MEKK3/NF-κB, Hedgehog signaling | [2] |
| Acute Ischemic Stroke (AIS) | Plasma | Increased (miR-124-3p) | Associated with severity and prognosis | [2] |
| Intracerebral Hemorrhage (ICH) | Plasma | Increased | Diagnostic value to distinguish from AIS | [2] |
Table 2: miR-124 Expression in Systemic Inflammatory and Autoimmune Diseases
| Disease | Sample Type | Expression Change | Target Genes/Pathways | Reference |
| Rheumatoid Arthritis (RA) | Plasma, PBMCs, Synovial Fluid | Decreased | PIK3/NF-κB pathway | [3] |
| Lupus Nephritis (LN) | Serum | Decreased | TRAF6 | [4] |
| Ulcerative Colitis (UC) (Pediatric) | Colon Tissue | Decreased | STAT3 | [1][5] |
| Crohn's Disease (CD) (Active) | Colon Tissue, Intestinal Epithelial Cells | Increased | - | [1][5] |
| Severe Asthma | Plasma Exosomes | Decreased | Correlated with hs-CRP and IgE levels | [6] |
| Sepsis | T-cells | Increased | Downregulates glucocorticoid receptor-α | [1][5] |
Signaling Pathways of miR-124 in Inflammation
miR-124 exerts its anti-inflammatory effects by post-transcriptionally regulating the expression of key pro-inflammatory genes. It achieves this by binding to the 3'-untranslated region (3'-UTR) of its target messenger RNAs (mRNAs), leading to their degradation or translational repression. Several critical signaling pathways are modulated by miR-124.
Toll-Like Receptor (TLR) and NF-κB Signaling
A central mechanism of miR-124's anti-inflammatory action is its modulation of the Toll-Like Receptor (TLR) signaling pathway, which is a cornerstone of the innate immune response. Upon activation by pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs), TLRs initiate a signaling cascade that culminates in the activation of the transcription factor NF-κB, a master regulator of inflammatory gene expression. miR-124 has been shown to target multiple components of this pathway, including TLR6, MyD88, TRAF6, and a subunit of NF-κB (p65), thereby dampening the inflammatory response.[1][5][7]
STAT3 Signaling Pathway
The Signal Transducer and Activator of Transcription 3 (STAT3) is another key transcription factor involved in inflammatory responses, particularly in the production of the pro-inflammatory cytokine Interleukin-6 (IL-6). miR-124 directly targets STAT3 mRNA, leading to decreased STAT3 protein levels.[1][5] This inhibition of the STAT3 pathway contributes to the anti-inflammatory phenotype promoted by miR-124. Additionally, miR-124 targets the TNF-α converting enzyme (TACE), which is responsible for the release of soluble TNF-α, a potent inflammatory cytokine.[1][5]
Experimental Protocols
The accurate quantification and functional analysis of miR-124 are crucial for its validation as a biomarker and for studying its role in inflammation. Below are detailed methodologies for key experiments.
Quantification of miR-124 by Stem-Loop Reverse Transcription Quantitative PCR (RT-qPCR)
This is the most common and sensitive method for quantifying mature miRNA expression levels.
1. RNA Isolation:
-
Objective: To isolate total RNA, including small RNA species, from cells, tissues, or biofluids (e.g., plasma, serum).
-
Protocol:
-
Homogenize tissue samples or lyse cells using a phenol-based reagent like TRIzol.
-
For plasma/serum, use a specialized kit designed for biofluid RNA extraction to ensure efficient recovery of small RNAs.
-
Follow the manufacturer's protocol for phase separation, RNA precipitation, washing, and solubilization.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and/or a bioanalyzer to check for integrity.
-
2. Stem-Loop Reverse Transcription (RT):
-
Objective: To specifically reverse transcribe mature miR-124 into complementary DNA (cDNA). The stem-loop primer provides specificity for the mature miRNA and extends its length for subsequent PCR amplification.
-
Protocol:
-
Prepare a master mix containing the total RNA sample, a miR-124-specific stem-loop RT primer, dNTPs, reverse transcriptase, and reaction buffer.
-
Incubate the reaction in a thermal cycler according to the reverse transcriptase manufacturer's protocol (e.g., pulsed RT for better primer binding).
-
3. Quantitative PCR (qPCR):
-
Objective: To amplify and quantify the miR-124 cDNA.
-
Protocol:
-
Prepare a qPCR master mix containing the cDNA product from the RT step, a forward primer specific to the miR-124 sequence, a universal reverse primer that binds to the stem-loop primer sequence, and a fluorescent dye (e.g., SYBR Green) or a TaqMan probe.
-
Perform the qPCR reaction in a real-time PCR system.
-
Analyze the amplification data. Relative quantification is typically performed using the ΔΔCt method, normalizing the expression of miR-124 to a stable endogenous control small RNA (e.g., U6 snRNA for cells/tissues, miR-16 for serum/plasma).[8][9]
-
Functional Analysis of miR-124 using Luciferase Reporter Assay
This assay is used to validate the direct interaction between miR-124 and the 3'-UTR of a predicted target gene.
1. Plasmid Construction:
-
Objective: To clone the 3'-UTR of the putative target gene (e.g., STAT3, TRAF6) downstream of a luciferase reporter gene in an expression vector.
-
Protocol:
-
Amplify the 3'-UTR sequence from cDNA using PCR with primers containing appropriate restriction sites.
-
Digest both the PCR product and the luciferase reporter vector with the corresponding restriction enzymes.
-
Ligate the 3'-UTR fragment into the vector.
-
Verify the construct by sequencing.
-
As a control, create a mutant version of the 3'-UTR where the miR-124 seed-binding site is mutated.
-
2. Cell Culture and Transfection:
-
Objective: To introduce the reporter plasmid and a miR-124 mimic or inhibitor into a suitable cell line.
-
Protocol:
-
Plate cells (e.g., HEK293T or a relevant immune cell line) in a multi-well plate.
-
Co-transfect the cells with:
-
The luciferase reporter plasmid (wild-type or mutant 3'-UTR).
-
A miR-124 mimic (a synthetic RNA that mimics endogenous miR-124) or a negative control mimic.
-
A control plasmid expressing a different reporter (e.g., Renilla luciferase) for normalization of transfection efficiency.
-
-
3. Luciferase Activity Measurement:
-
Objective: To measure the activity of the luciferase reporter.
-
Protocol:
-
Lyse the cells 24-48 hours post-transfection.
-
Use a dual-luciferase reporter assay system to measure the activity of both the firefly (experimental) and Renilla (control) luciferases in a luminometer.
-
Calculate the relative luciferase activity by normalizing the firefly luciferase signal to the Renilla luciferase signal.
-
4. Interpretation:
-
A significant decrease in luciferase activity in cells co-transfected with the wild-type 3'-UTR plasmid and the miR-124 mimic (compared to the negative control mimic) indicates a direct interaction.
-
This effect should be abolished when using the mutant 3'-UTR plasmid, confirming the specificity of the binding site.
Conclusion
The body of evidence strongly supports the role of miR-124 as a pivotal negative regulator of inflammation. Its consistent downregulation in various inflammatory diseases, coupled with its ability to target key pro-inflammatory signaling pathways such as NF-κB and STAT3, positions it as a highly promising biomarker. The potential for miR-124 to serve as a diagnostic marker is underscored by studies demonstrating its altered levels in accessible biofluids like plasma and serum. Furthermore, the anti-inflammatory functions of miR-124 make it an attractive therapeutic target. Therapeutic strategies aimed at restoring miR-124 levels, for instance, through the delivery of miR-124 mimics, could offer novel approaches for the treatment of a wide range of inflammatory conditions. The detailed protocols and pathway analyses provided in this guide serve as a foundational resource for further investigation and development in this exciting field.
References
- 1. Frontiers | miRNA-124 in Immune System and Immune Disorders [frontiersin.org]
- 2. MicroRNA-124: A Key Player in Microglia-Mediated Inflammation in Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Diagnostic Value of miR-124a Expression in Peripheral Blood and Synovial Fluid of Patients with Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MicroRNA-124 represents a novel diagnostic marker in human lupus nephritis and plays an inhibitory effect on the growth and inflammation of renal mesangial cells by targeting TRAF6 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. miRNA-124 in Immune System and Immune Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Expression levels of plasma exosomal miR-124, miR-125b, miR-133b, miR-130a and miR-125b-1-3p in severe asthma patients and normal individuals with emphasis on inflammatory factors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-Inflammatory MicroRNAs and Their Potential for Inflammatory Diseases Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimized miR-124 reporters uncover differences in miR-124 expression among neuronal populations in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MicroRNA Experimental Protocols [labome.com]
Methodological & Application
Application Notes and Protocols for miR-124 Administration in Mouse Models
Ref: MS-II-124
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the dosing and administration of microRNA-124 (miR-124) mimics, agomirs, and inhibitors in various mouse models. The information compiled is based on preclinical studies in oncology, neurodegenerative diseases, and ischemia.
Overview of miR-124 in Preclinical Research
MicroRNA-124 (miR-124) is a highly conserved, brain-enriched microRNA that plays a crucial role in neuronal differentiation and function. Emerging evidence has highlighted its role as a tumor suppressor in various cancers, particularly glioblastoma, by modulating key signaling pathways. In mouse models, the administration of synthetic miR-124 mimics or agomirs has been shown to inhibit tumor growth, reduce neuroinflammation, and promote neurogenesis. Conversely, miR-124 inhibitors (antagomirs) are utilized to study the effects of miR-124 loss-of-function.
Quantitative Data Summary: Dosing and Administration of miR-124 in Mouse Models
The following tables summarize the quantitative data for the administration of miR-124 mimics, agomirs, and inhibitors in mice across different disease models and routes of administration.
Table 1: Systemic Administration of miR-124 Mimics
| Disease Model | Mouse Strain | Formulation | Route of Administration | Dosage | Frequency | Key Findings |
| Lung Cancer | LSL-Kras-G12D | Neutral Lipid Emulsion (NLE) | Intravenous (tail vein) | 1 mg/kg (20 µ g/mouse ) | Every other day for 8 injections | Inhibition of lung tumors.[1] |
| Neuroinflammation | C57BL/6 | Lipid Nanoparticles (LNPs) | Intravenous | Not Specified | Not Specified | Reduced neuroinflammation. |
| Prostate Cancer | Not Specified | Not Specified | Systemic | Not Specified | Not Specified | Potent inhibition of cancer xenograft growth and sensitization to enzalutamide. |
Table 2: Local and Intracranial Administration of miR-124
| Disease Model | Mouse/Rat Strain | Formulation | Route of Administration | Dosage | Frequency | Key Findings |
| Glioblastoma | Murine models | Not Specified | Systemic or Adoptive T-cell transfer | Not Specified | Not Specified | Potent anti-glioma therapeutic effects.[2] |
| Huntington's Disease | R6/2 transgenic mice | Exosomes | Intrastriatal injection | Not Specified | Single injection | Reduced expression of the target gene, REST.[3] |
| Parkinson's Disease | MPTP-treated mice | Agomir | Intralateral ventricle | Not Specified | 5 days, 2 days prior to MPTP | Reduced loss of dopaminergic neurons.[4] |
| Stroke (Ischemia) | C57BL/6J mice | Agomir | Intrabrain injection | Not Specified | Not Specified | Improved neurological function. |
| Stroke (Ischemia) | Ischemic mice | RVG-exosomes | Systemic | Not Specified | Single injection at 1-day post-injury | Promoted cortical neurogenesis.[5] |
| Epilepsy | Rat model | Mimic | Intrahippocampal | 1.0 nmol | Single injection 72h prior | Delayed seizure onset.[4] |
| Epilepsy | Rat model | Inhibitor | Intrahippocampal | 4.0 nmol | Single injection 72h prior | Not Specified.[4] |
| Depression-like behavior | Mice | Lentivirus (si-miR-124) | Bilateral injection into Prefrontal Cortex | Not Specified | Not Specified | Reduced depression-like behavior.[6] |
| Cocaine-induced Microglial Activation | C57BL/6N mice | Engineered Extracellular Vesicles | Intranasal | Not Specified | Days 5, 6, and 7 of cocaine administration | Reduced inflammatory markers in the CNS.[7][8] |
| Spinal Cord Injury | Rat model | Agomir | Intrathecal | Not Specified | Not Specified | Improved motor function. |
Experimental Protocols
Systemic Administration via Tail Vein Injection
This protocol is adapted from a study using a neutral lipid emulsion (NLE) for the delivery of miR-124 mimics in a lung cancer model.[1]
Materials:
-
Synthetic miR-124 mimic (or negative control)
-
Neutral Lipid Emulsion (NLE) formulation
-
Sterile, RNase-free phosphate-buffered saline (PBS)
-
27-30 gauge needles and 1 mL syringes
-
Mouse restrainer
Procedure:
-
Formulation: Prepare the NLE-miR-124 mimic formulation according to the manufacturer's instructions. A final concentration equivalent to 1 mg/kg body weight should be prepared in sterile, RNase-free PBS. For a 20g mouse, this corresponds to 20 µg of miR-124 mimic.
-
Animal Preparation: Place the mouse in a suitable restrainer to expose the tail.
-
Injection: Swab the tail with 70% ethanol (B145695) to visualize the lateral tail vein. Insert the needle (bevel up) into the vein at a shallow angle.
-
Administration: Slowly inject the formulated miR-124 mimic solution. The total injection volume should be appropriate for intravenous administration in mice (typically < 200 µL).
-
Frequency: For chronic studies, injections can be repeated as required. In the cited study, injections were administered every other day for a total of eight injections.[1]
-
Monitoring: Monitor the animal for any adverse reactions during and after the injection.
Intracranial and Intraventricular Injection
This protocol provides a general guideline for the direct injection of miR-124 agomirs or inhibitors into the brain. Specific stereotactic coordinates will depend on the target brain region.
Materials:
-
miR-124 agomir/inhibitor or viral vector expressing miR-124
-
Stereotactic apparatus
-
Hamilton syringe with a 26-33 gauge needle
-
Anesthesia (e.g., isoflurane, ketamine/xylazine)
-
Surgical tools (scalpel, drill, etc.)
-
Sterile saline
Procedure:
-
Anesthesia: Anesthetize the mouse using a standard protocol and mount it onto the stereotactic frame.
-
Surgical Preparation: Shave the scalp and sterilize the area with an antiseptic solution. Make a midline incision to expose the skull.
-
Craniotomy: Using a dental drill, create a small burr hole over the target injection site.
-
Injection: Lower the Hamilton syringe needle to the predetermined coordinates. Slowly inject the miR-124 formulation (e.g., 1-10 µL) over several minutes to allow for diffusion and prevent tissue damage.
-
Post-injection: Leave the needle in place for an additional 5-10 minutes to prevent backflow, then slowly retract it.
-
Closure: Suture the scalp incision and provide post-operative care, including analgesics and monitoring for recovery.
Signaling Pathways and Experimental Workflows
miR-124 Signaling in Glioblastoma
In glioblastoma, miR-124 acts as a tumor suppressor by targeting multiple oncogenic pathways. The diagram below illustrates the inhibitory role of miR-124 on key signaling cascades.
Caption: miR-124 inhibits glioblastoma progression by targeting R-Ras, N-Ras, and STAT3.
Experimental Workflow for In Vivo miR-124 Studies
The following diagram outlines a typical experimental workflow for evaluating the efficacy of miR-124 mimics in a mouse xenograft model.
Caption: Workflow for in vivo evaluation of miR-124 mimics in a mouse xenograft model.
References
- 1. Systemic Delivery of Tumor Suppressor microRNA Mimics Using a Neutral Lipid Emulsion Inhibits Lung Tumors in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Exosome-Based Delivery of miR-124 in a Huntington’s Disease Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MiR‐124 Regulates Apoptosis and Autophagy Process in MPTP Model of Parkinson's Disease by Targeting to Bim - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exosome Mediated Delivery of miR-124 Promotes Neurogenesis after Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analysis of the inhibitory effects of miR-124 and miR-152 on human epithelial ovarian cancer xenografts in a nude mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Engineered Extracellular Vesicles Loaded With miR-124 Attenuate Cocaine-Mediated Activation of Microglia [frontiersin.org]
- 8. Engineered Extracellular Vesicles Loaded With miR-124 Attenuate Cocaine-Mediated Activation of Microglia - PMC [pmc.ncbi.nlm.nih.gov]
Application of miR-124 Modulation for In Vivo Studies of Acute Lung Injury
A Novel Therapeutic Approach Targeting Inflammatory Pathways
Introduction
Acute Lung Injury (ALI) and its more severe form, Acute Respiratory Distress Syndrome (ARDS), are characterized by widespread inflammation in the lungs, leading to impaired gas exchange and respiratory failure. Despite advances in supportive care, mortality rates for ARDS remain high, underscoring the urgent need for novel therapeutic strategies. Recent research has highlighted the critical role of microRNAs (miRNAs) in regulating the inflammatory processes central to ALI/ARDS pathogenesis. Among these, microRNA-124 (miR-124) has emerged as a key regulator of pulmonary inflammation, offering a promising target for therapeutic intervention. This document provides detailed application notes and protocols for utilizing miR-124 modulators, such as agomirs (mimics), to study and potentially ameliorate ALI in preclinical in vivo models.
Note on Nomenclature: The designation "MS-II-124" is not found in the current scientific literature in the context of acute lung injury. Based on extensive research, it is presumed that this refers to modulators of miR-124 (microRNA-124), a well-studied molecule in this field. This document will proceed under the assumption that "this compound" refers to a synthetic miR-124 mimic or agomir used to upregulate miR-124 activity in vivo.
Mechanism of Action
In the context of ALI, miR-124 expression is often suppressed, leading to the upregulation of pro-inflammatory signaling pathways. By introducing a synthetic miR-124 mimic, researchers can restore its natural anti-inflammatory functions. The primary mechanisms of action for miR-124 in alleviating ALI involve the direct targeting and suppression of key inflammatory mediators.
Two well-documented pathways targeted by miR-124 in ALI are:
-
TLR4/NF-κB/CCL2 Signaling: miR-124 can directly target components of the Toll-like receptor 4 (TLR4) signaling pathway. By doing so, it inhibits the activation of Nuclear Factor-kappa B (NF-κB), a master regulator of inflammation. This leads to a downstream reduction in the expression of pro-inflammatory cytokines and chemokines like Chemokine (C-C motif) ligand 2 (CCL2), which is responsible for recruiting monocytes and macrophages to the site of injury.[1]
-
p65 (RelA) Suppression: miR-124-3p has been shown to directly target the p65 subunit of NF-κB.[2][3] By inhibiting p65 expression, miR-124 effectively dampens the NF-κB-mediated inflammatory cascade, resulting in decreased production of cytokines such as TNF-α, IL-1β, and IL-6, and a reduction in inflammatory cell apoptosis.[2]
The diagram below illustrates the signaling pathway through which miR-124 exerts its anti-inflammatory effects in acute lung injury.
Data Presentation: In Vivo Efficacy
The administration of miR-124 agomirs has demonstrated significant therapeutic effects in various preclinical models of ALI. The following tables summarize key quantitative data from representative studies.
Table 1: Efficacy of miR-124 Agomir in LPS-Induced ALI Mouse Model
| Parameter | Control (LPS only) | miR-124 Agomir + LPS | Percent Reduction | Reference |
| Pulmonary IL-1β Level | Markedly Increased | Significantly Decreased | Data not quantified | [2] |
| Pulmonary IL-6 Level | Markedly Increased | Significantly Decreased | Data not quantified | [2] |
| Pulmonary TNF-α Level | Markedly Increased | Significantly Decreased | Data not quantified | [2] |
| Lung Injury Score | High | Significantly Attenuated | Data not quantified | [2] |
| Pulmonary Edema | Present | Significantly Attenuated | Data not quantified | [2] |
| Alveolar Hemorrhage | Present | Significantly Attenuated | Data not quantified | [2] |
Table 2: Effects of miR-124 Modulation in Hyperoxia-Induced Lung Injury Models (In Vitro)
| Parameter | Hyperoxia + Control | Hyperoxia + miR-124 Mimic | Percent Change | Reference |
| CCL2 Supernatant Level | Increased | Dramatically Attenuated | Data not quantified | [1] |
| TLR4 Protein Expression | Increased | Dramatically Attenuated | Data not quantified | [1] |
| NF-κB Protein Expression | Increased | Dramatically Attenuated | Data not quantified | [1] |
| Cell Apoptosis | Increased | Significantly Reversed | Data not quantified | [1] |
Experimental Protocols
The following are detailed protocols for inducing ALI in mice and for the administration of a miR-124 agomir (referred to as this compound).
Protocol 1: Lipopolysaccharide (LPS)-Induced Acute Lung Injury in Mice
This model is widely used to mimic the inflammatory aspects of Gram-negative bacteria-induced ALI.
Materials:
-
Lipopolysaccharide (LPS) from E. coli
-
Sterile, pyrogen-free saline
-
Male C57BL/6 mice (8-10 weeks old)
-
Anesthesia (e.g., ketamine/xylazine or isoflurane)
-
Animal board and surgical tools for non-invasive or intratracheal instillation
-
Pipettes and sterile tips
Procedure:
-
Preparation of LPS Solution: Reconstitute LPS in sterile saline to a final concentration of 1 mg/mL. A common dose is 5 mg/kg body weight.[4][5] For a 25g mouse, this would be 125 µg of LPS.
-
Anesthesia: Anesthetize the mouse using a preferred and institutionally approved method. Ensure the animal has reached a surgical plane of anesthesia (no response to toe pinch).
-
Intratracheal Instillation:
-
Place the anesthetized mouse in a supine position on a surgical board.
-
Expose the trachea through a small midline incision in the neck.
-
Carefully insert a fine-gauge needle or catheter between the tracheal rings.
-
Instill the prepared LPS solution (typically 50 µL for a 25g mouse) directly into the lungs.
-
Suture the incision and allow the mouse to recover on a warming pad.
-
-
Monitoring: Monitor the animals for signs of distress. The peak of inflammation and lung injury is typically observed 12-24 hours post-LPS administration.[4][6]
Protocol 2: Hyperoxia-Induced Acute Lung Injury in Mice
This model is relevant for studying lung injury caused by oxidative stress, often associated with prolonged high-concentration oxygen therapy.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Hyperoxia chamber with oxygen and carbon dioxide monitoring and control
-
High-purity oxygen source (>95%)
-
Standard animal caging with food and water ad libitum
Procedure:
-
Acclimation: Acclimate mice to the housing conditions for at least 3 days prior to the experiment.
-
Hyperoxia Exposure:
-
Place the mice in the hyperoxia chamber.
-
Gradually increase the oxygen concentration to >95%.
-
Maintain the hyperoxic environment for a specified duration, typically 48 to 72 hours, to induce significant lung injury.[7]
-
Ensure CO2 levels are maintained below 0.5% and that temperature and humidity are controlled.
-
-
Control Group: A parallel group of mice should be kept in the same type of chamber but exposed to normoxia (room air, 21% oxygen).
-
Endpoint Analysis: At the end of the exposure period, mice can be euthanized for the collection of bronchoalveolar lavage fluid (BALF) and lung tissue for analysis.
Protocol 3: Administration of miR-124 Agomir (this compound) In Vivo
This protocol describes the systemic delivery of a miR-124 agomir to upregulate its activity in the lungs.
Materials:
-
miR-124 agomir and negative control agomir (commercially available)
-
Sterile, RNase-free saline or PBS
-
Insulin syringes or other appropriate syringes for intravenous injection
Procedure:
-
Reconstitution: Reconstitute the lyophilized agomirs in RNase-free saline or PBS to the desired stock concentration according to the manufacturer's instructions.
-
Dosing:
-
A typical dosing regimen involves intravenous (e.g., tail vein) injection.
-
One study administered the agomir for 3 consecutive days prior to the induction of ALI.[4][8]
-
The optimal dose should be determined empirically, but doses in the range of 30 mg/kg have been used for other miRNA agomirs in ALI models.[4]
-
-
Administration Timeline:
-
Prophylactic Model: Administer the miR-124 agomir at desired time points (e.g., daily for 3 days) before inducing ALI with LPS or hyperoxia.
-
Therapeutic Model: Induce ALI first, then administer the miR-124 agomir at a specified time point post-injury (e.g., 4 and 12 hours after LPS challenge).
-
-
Control Groups: Always include a group treated with a non-targeting negative control agomir to ensure the observed effects are specific to miR-124.
The workflow for a typical in vivo study using a miR-124 agomir in an LPS-induced ALI model is depicted below.
Conclusion
The modulation of miR-124 levels via synthetic agomirs represents a promising strategy for investigating the pathophysiology of acute lung injury and developing novel therapeutics. By targeting key inflammatory pathways, miR-124 restoration has been shown to significantly attenuate lung inflammation and injury in preclinical models. The protocols and data presented here provide a comprehensive guide for researchers and drug development professionals to effectively utilize this approach in their in vivo studies of ALI.
References
- 1. [PDF] MiR-124-3p helps to protect against acute respiratory distress syndrome by targeting p65 | Semantic Scholar [semanticscholar.org]
- 2. MicroRNA-124 alleviates hyperoxia-induced inflammatory response in pulmonary epithelial cell by inhibiting TLR4/NF-κB/CCL2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. MicroRNA-1224-5p Aggravates Sepsis-Related Acute Lung Injury in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MicroRNA-1224-5p Aggravates Sepsis-Related Acute Lung Injury in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lipopolysaccharide-induced murine lung injury results in long-term pulmonary changes and downregulation of angiogenic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reduction of hyperoxic acute lung injury in mice by Formononetin | PLOS One [journals.plos.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for miR-124 in Acute Respiratory Distress Syndrome (ARDS) Research Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Acute Respiratory Distress Syndrome (ARDS) is a life-threatening form of respiratory failure characterized by widespread inflammation in the lungs.[1][2] The inflammatory response plays a crucial role in the pathogenesis of ARDS, leading to damage of the alveolar-capillary barrier, pulmonary edema, and severe hypoxemia.[1][2][3] Research into novel therapeutic agents that can modulate this inflammatory cascade is critical. While the query specified "MS-II-124," our comprehensive search indicates a likely reference to microRNA-124 (miR-124) , a small non-coding RNA that has been identified as a key regulator of inflammation in preclinical ARDS models. These notes provide detailed applications and protocols for utilizing miR-124 in ARDS research.
Mechanism of Action of miR-124 in ARDS
miR-124 has been shown to exert its protective effects in ARDS through the modulation of key inflammatory signaling pathways. The primary mechanisms identified are the targeting of p65, a subunit of the nuclear factor-kappa B (NF-κB) complex, and the regulation of the Toll-like receptor 4 (TLR4) signaling pathway.
-
Targeting of p65 (NF-κB Pathway): In lipopolysaccharide (LPS)-induced ARDS models, miR-124-3p directly targets the p65 subunit of NF-κB.[4][5][6][7] By binding to the 3'-untranslated region (3'-UTR) of p65 mRNA, miR-124 inhibits its expression.[8] This suppression of p65 prevents the translocation of the NF-κB complex to the nucleus, thereby downregulating the transcription of pro-inflammatory cytokines such as Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α).[4][5][6]
-
Regulation of TLR4/NF-κB/CCL2 Pathway: In hyperoxia-induced lung injury, another model relevant to ARDS, miR-124 has been shown to inhibit the TLR4/NF-κB/CCL2 signaling pathway.[9] Overexpression of miR-124 can directly target components of the TLR signaling cascade, including TLR4, Myeloid differentiation primary response 88 (MyD88), and TNF receptor-associated factor 6 (TRAF6).[9] This leads to a reduction in the secretion of Chemokine (C-C motif) ligand 2 (CCL2), also known as Monocyte Chemoattractant Protein-1 (MCP-1), a potent chemoattractant for inflammatory cells.[9]
Signaling Pathway Diagrams
Caption: miR-124 targeting of p65 in LPS-induced ARDS.
Caption: miR-124 regulation of the TLR4/NF-κB/CCL2 pathway.
Quantitative Data Summary
The following tables summarize the quantitative effects of miR-124 administration in preclinical ARDS models as reported in the literature.
Table 1: Effect of miR-124-3p Agomir on Pro-inflammatory Cytokine Levels in Lung Tissue of LPS-Induced ARDS Mice
| Treatment Group | IL-1β Level (pg/mg protein) | IL-6 Level (pg/mg protein) | TNF-α Level (pg/mg protein) |
| Control | Baseline | Baseline | Baseline |
| LPS Model | Markedly Increased | Markedly Increased | Markedly Increased |
| LPS + miR-124-3p Agomir | Significantly Decreased | Significantly Decreased | Significantly Decreased |
| Data presented qualitatively as "markedly increased" and "significantly decreased" based on the descriptive findings in the source literature.[4] |
Table 2: Effect of miR-124 Mimics on MCP-1 Secretion in Hyperoxia-Treated Lung Epithelial Cells
| Cell Type | Treatment Group | MCP-1 Secretion |
| Beas2B cells | Normoxia | Baseline |
| Hyperoxia | Significant Increase | |
| Hyperoxia + miR-124 Mimics | Inhibited Overexpression | |
| Primary LECs | Normoxia | Baseline |
| Hyperoxia | Significant Increase | |
| Hyperoxia + miR-124 Mimics | Inhibited Overexpression | |
| Data presented qualitatively as "significant increase" and "inhibited overexpression" based on the descriptive findings in the source literature.[9] |
Experimental Protocols
1. In Vivo LPS-Induced ARDS Mouse Model
This protocol describes the induction of ARDS in mice using lipopolysaccharide (LPS) and subsequent treatment with a miR-124 agomir.
-
Animal Model: C57BL/6 mice (6-8 weeks old, 20-25g).
-
ARDS Induction: Intratracheal instillation of LPS (5 mg/kg body weight) in sterile saline. Control animals receive sterile saline only.
-
miR-124 Agomir Administration: A miR-124-3p agomir or a negative control agomir is administered to mice, typically via tail vein injection, at a specified time point before or after LPS challenge.
-
Endpoint Analysis (24-48 hours post-LPS):
-
Assessment of Pulmonary Injury: Lungs are harvested, fixed in 10% formalin, embedded in paraffin, and sectioned. Hematoxylin and Eosin (H&E) staining is performed to evaluate alveolar hemorrhage, interstitial edema, and inflammatory cell infiltration.[4][5]
-
Bronchoalveolar Lavage (BAL) Fluid Analysis: BAL is performed to collect fluid for cell counting (total and differential) and measurement of protein concentration as an indicator of alveolar-capillary barrier permeability.
-
Cytokine Measurement: Lung tissue homogenates or BAL fluid are used to measure the levels of IL-1β, IL-6, and TNF-α by Enzyme-Linked Immunosorbent Assay (ELISA).[4]
-
Western Blot Analysis: Lung tissue lysates are used to determine the protein expression levels of p65 and other relevant signaling molecules.
-
2. In Vitro Hyperoxia-Induced Lung Epithelial Cell Injury Model
This protocol details the induction of injury in lung epithelial cells using hyperoxia and treatment with miR-124 mimics.
-
Cell Lines: Human lung epithelial Beas2B cells or primary mouse lung epithelial cells (LECs).[9]
-
Hyperoxia Exposure: Cells are cultured in a sealed chamber with a humidified atmosphere of 95% O2 and 5% CO2 for a specified duration (e.g., 24-72 hours). Control cells are maintained under normoxic conditions (21% O2, 5% CO2).[9]
-
Transfection with miR-124 Mimics: Cells are transfected with miR-124 mimics or a negative control using a suitable lipid-based transfection reagent according to the manufacturer's protocol.
-
Endpoint Analysis:
-
Cell Viability/Apoptosis Assays: Assays such as MTT or flow cytometry with Annexin V/PI staining are used to assess cell death.[9]
-
Measurement of MCP-1 Secretion: The concentration of MCP-1 (CCL2) in the cell culture supernatant is measured by ELISA.[9]
-
Quantitative Real-Time PCR (qRT-PCR): RNA is extracted from cells to measure the expression levels of miR-124 and target genes like CCL2.
-
Western Blot Analysis: Cell lysates are used to analyze the protein levels of components of the TLR4/NF-κB pathway.[9]
-
3. Luciferase Reporter Assay for Target Validation
This assay is used to confirm the direct interaction between miR-124 and its target gene (e.g., p65).
-
Vector Construction: The 3'-UTR of the target gene containing the predicted miR-124 binding site is cloned into a luciferase reporter vector. A mutant version of the 3'-UTR with a modified binding site is also created as a control.
-
Co-transfection: Cells (e.g., HEK293T) are co-transfected with the luciferase reporter vector (wild-type or mutant) and either a miR-124 mimic or a negative control.
-
Luciferase Activity Measurement: After 24-48 hours, cell lysates are collected, and luciferase activity is measured using a luminometer. A significant decrease in luciferase activity in cells co-transfected with the wild-type 3'-UTR vector and the miR-124 mimic, but not in the control groups, confirms direct targeting.[4][5]
Experimental Workflow Diagram
Caption: General experimental workflow for ARDS research using miR-124.
miR-124 has emerged as a promising therapeutic candidate for ARDS due to its potent anti-inflammatory properties. Its ability to target key inflammatory pathways, such as NF-κB and TLR4 signaling, makes it an attractive molecule for further investigation. The protocols and data presented in these application notes provide a framework for researchers to explore the therapeutic potential of miR-124 in various preclinical models of ARDS. Further studies are warranted to translate these promising preclinical findings into clinical applications for the treatment of ARDS.
References
- 1. mdpi.com [mdpi.com]
- 2. Animal Models of Acute Lung Injury [thoracic.org]
- 3. respiratory-therapy.com [respiratory-therapy.com]
- 4. portlandpress.com [portlandpress.com]
- 5. MiR-124-3p helps to protect against acute respiratory distress syndrome by targeting p65 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. [PDF] MiR-124-3p helps to protect against acute respiratory distress syndrome by targeting p65 | Semantic Scholar [semanticscholar.org]
- 8. mdpi.com [mdpi.com]
- 9. MicroRNA-124 alleviates hyperoxia-induced inflammatory response in pulmonary epithelial cell by inhibiting TLR4/NF-κB/CCL2 - PMC [pmc.ncbi.nlm.nih.gov]
MS-II-124: A Potent Tool for Immunological Research
Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of MS-II-124, a potent and selective inhibitor of Protein Arginine Methyltransferase 4 (PRMT4/CARM1), in immunology research. These guidelines are intended to assist researchers in designing and executing experiments to investigate the role of PRMT4 in various immunological processes.
Introduction
Protein arginine methylation is a critical post-translational modification that regulates numerous cellular processes, including signal transduction, gene transcription, and RNA processing.[1][2] Protein Arginine Methyltransferase 4 (PRMT4), also known as Coactivator-Associated Arginine Methyltransferase 1 (CARM1), is a type I PRMT that asymmetrically dimethylates arginine residues on both histone and non-histone proteins.[1] PRMT4 plays a significant role in transcriptional activation and has been implicated in the regulation of immune responses, particularly through its interaction with the NF-κB signaling pathway.[3]
This compound is a small molecule inhibitor of PRMT4. By blocking the enzymatic activity of PRMT4, this compound serves as a valuable chemical probe to elucidate the specific functions of this enzyme in immune cell development, activation, and differentiation. Its utility extends to studies on inflammatory and autoimmune diseases where PRMT4 activity is often dysregulated.[4]
Data Presentation
Quantitative data for a potent dual inhibitor of PRMT4 and PRMT6, referred to as compound 17 (MS049), which shares structural similarities with this compound, is summarized below. This data can be used as a reference for designing experiments with this compound.
Table 1: Biochemical Potency of a PRMT4/6 Dual Inhibitor (MS049)
| Enzyme | IC50 (nM) |
| PRMT4 | 100 |
| PRMT6 | 87 |
Data from a study on a potent, selective, and cell-active dual inhibitor of PRMT4 and PRMT6, compound 17 (MS049). The IC50 values were determined in biochemical assays measuring the inhibition of methyl group transfer from ³H-SAM to peptide substrates.[1]
Table 2: Biophysical Binding Affinity of a PRMT4/6 Dual Inhibitor (MS049)
| Technique | Enzyme | Binding Constant (Kd) (nM) |
| Isothermal Titration Calorimetry (ITC) | PRMT4 | 100 |
| Isothermal Titration Calorimetry (ITC) | PRMT6 | 87 ± 35 |
Binding affinity of compound 17 (MS049) to PRMT4 and PRMT6 was confirmed by ITC.[1]
Signaling Pathway
PRMT4 is a key regulator of the NF-κB signaling pathway, a central mediator of inflammatory responses. The following diagram illustrates the role of PRMT4 in this pathway and the inhibitory effect of this compound.
Caption: PRMT4's role in NF-κB signaling and its inhibition by this compound.
Experimental Protocols
The following are detailed protocols for key immunology experiments utilizing this compound. These protocols are based on established methodologies and should be optimized for specific cell types and experimental conditions.
Western Blot for Histone Methylation
This protocol is designed to assess the effect of this compound on global or specific histone arginine methylation levels in immune cells.
Materials:
-
Immune cells of interest (e.g., T cells, macrophages)
-
This compound (and a negative control compound, if available)
-
Cell lysis buffer (RIPA buffer or similar)
-
Protease and phosphatase inhibitor cocktails
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-H3R17me2a, anti-H3, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment: Culture immune cells to the desired density and treat with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control for a specified time (e.g., 24, 48 hours).
-
Cell Lysis: Harvest cells, wash with cold PBS, and lyse in cell lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5-10 minutes.
-
SDS-PAGE and Transfer: Separate the protein samples on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the histone mark of interest (e.g., H3R17me2a) and a loading control (e.g., total Histone H3 or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST, add ECL substrate, and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the histone methylation signal to the loading control.
Chromatin Immunoprecipitation (ChIP)
This protocol allows for the investigation of this compound's effect on the recruitment of PRMT4 to specific gene promoters and the subsequent changes in histone methylation at those sites.
Materials:
-
Treated and untreated immune cells
-
Formaldehyde (B43269) (for cross-linking)
-
Glycine (for quenching)
-
ChIP lysis buffer
-
Sonication equipment
-
ChIP dilution buffer
-
Antibody against PRMT4 or specific methylated histone (e.g., H3R17me2a)
-
Protein A/G magnetic beads
-
ChIP wash buffers
-
Elution buffer
-
RNase A and Proteinase K
-
DNA purification kit
-
qPCR primers for target gene promoters (e.g., IL-6, TNF-α)
Procedure:
-
Cross-linking and Quenching: Treat cells with this compound. Cross-link protein-DNA complexes with 1% formaldehyde for 10 minutes at room temperature. Quench the reaction with glycine.
-
Cell Lysis and Sonication: Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-1000 bp.
-
Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G beads.
-
Incubate the pre-cleared chromatin with the antibody of interest (or IgG control) overnight at 4°C.
-
Add protein A/G beads to capture the antibody-protein-DNA complexes.
-
-
Washes: Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the cross-links by incubating at 65°C overnight with NaCl.
-
DNA Purification: Treat with RNase A and Proteinase K, then purify the DNA using a DNA purification kit.
-
qPCR Analysis: Perform quantitative PCR using primers specific for the promoter regions of target inflammatory genes.
-
Data Analysis: Calculate the enrichment of the target DNA sequence in the immunoprecipitated sample relative to the input and IgG control.
In Vitro T Cell Differentiation Assay
This protocol is to assess the impact of this compound on the differentiation of naïve CD4+ T cells into various helper T cell subsets (e.g., Th1, Th2, Th17, iTreg).
Materials:
-
Naïve CD4+ T cells isolated from spleen and lymph nodes
-
T cell activation reagents (e.g., anti-CD3 and anti-CD28 antibodies)
-
Cytokine cocktails for differentiation (see table below)
-
This compound
-
RPMI-1640 medium with supplements
-
Flow cytometry antibodies (for surface markers and intracellular transcription factors)
-
Intracellular staining buffers
Table 3: Cytokine Cocktails for T Helper Cell Differentiation
| T Helper Subset | Cytokines and Antibodies |
| Th1 | IL-12, Anti-IL-4 |
| Th2 | IL-4, Anti-IFN-γ |
| Th17 | TGF-β, IL-6, Anti-IFN-γ, Anti-IL-4 |
| iTreg | TGF-β, IL-2 |
Procedure:
-
T Cell Isolation: Isolate naïve CD4+ T cells from mouse spleen and lymph nodes using a cell isolation kit.
-
T Cell Activation and Differentiation:
-
Coat a 96-well plate with anti-CD3 antibody.
-
Culture naïve CD4+ T cells in the presence of soluble anti-CD28 antibody and the appropriate cytokine cocktail for the desired T helper subset.
-
Add different concentrations of this compound or vehicle control to the cultures.
-
-
Cell Culture: Incubate the cells for 3-5 days at 37°C and 5% CO2.
-
Restimulation and Intracellular Staining:
-
Restimulate the differentiated T cells with PMA, ionomycin, and a protein transport inhibitor (e.g., Brefeldin A) for 4-6 hours.
-
Harvest the cells and stain for surface markers (e.g., CD4).
-
Fix, permeabilize, and stain for intracellular transcription factors (e.g., T-bet for Th1, GATA3 for Th2, RORγt for Th17, Foxp3 for iTreg) and cytokines (e.g., IFN-γ, IL-4, IL-17).
-
-
Flow Cytometry Analysis: Acquire the samples on a flow cytometer and analyze the percentage of cells expressing the key transcription factors and cytokines for each T helper subset.
Cytokine Release Assay
This protocol measures the effect of this compound on the production and secretion of cytokines by immune cells upon stimulation.
Materials:
-
Immune cells (e.g., PBMCs, macrophages, or T cells)
-
Stimulants (e.g., LPS for macrophages, anti-CD3/CD28 for T cells)
-
This compound
-
Cell culture medium
-
ELISA or multiplex immunoassay kit for cytokines of interest (e.g., TNF-α, IL-6, IL-1β, IFN-γ)
Procedure:
-
Cell Plating and Treatment: Plate the immune cells at a suitable density in a 96-well plate. Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulation: Add the appropriate stimulant to the wells to induce cytokine production.
-
Incubation: Incubate the plate for 24-48 hours at 37°C and 5% CO2.
-
Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatants.
-
Cytokine Measurement: Measure the concentration of cytokines in the supernatants using an ELISA or a multiplex immunoassay according to the manufacturer's instructions.
-
Data Analysis: Plot the cytokine concentrations against the this compound concentrations to determine the dose-dependent effect of the inhibitor on cytokine release.
Experimental Workflow
The following diagram provides a general workflow for investigating the immunological effects of this compound.
Caption: General workflow for studying this compound in immunology research.
Disclaimer: These protocols provide a general framework. Researchers should optimize conditions based on their specific experimental setup, cell types, and reagents. It is also recommended to include appropriate positive and negative controls in all experiments.
References
- 1. Discovery of a Potent, Selective and Cell-active Dual Inhibitor of Protein Arginine Methyltransferase 4 and Protein Arginine Methyltransferase 6 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protocol: Chromatin immunoprecipitation (ChIP) methodology to investigate histone modifications in two model diatom species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A mass spectrometric "Western blot" to evaluate the correlations between histone methylation and histone acetylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chromatin Immunoprecipitation (ChIP) Protocol: R&D Systems [rndsystems.com]
Application Notes and Protocols for Assessing the Efficacy of MS-II-124
Introduction
MS-II-124 is a novel investigational compound designed to modulate neuroinflammatory and neurodegenerative processes, with potential therapeutic application in multiple sclerosis (MS). These application notes provide a comprehensive overview of protocols to assess the efficacy of this compound in preclinical settings. The methodologies described herein cover in vitro and in vivo models relevant to the pathophysiology of MS, focusing on the compound's presumed mechanism of action involving the microRNA-124 (miR-124) signaling pathway.
Presumed Mechanism of Action
This compound is hypothesized to act as an agonist or positive modulator of miR-124, a microRNA known to be a key regulator of neuroinflammation and neuronal health.[1] In the context of multiple sclerosis, increased miR-124 activity is associated with neuroprotective effects, including the suppression of pro-inflammatory microglia and the promotion of an anti-inflammatory phenotype.[2][3] The proposed signaling cascade involves the downregulation of STAT3 and NF-κB pathways, leading to reduced production of pro-inflammatory cytokines such as TNF-α and IL-6.[3][4]
Experimental Workflow for Efficacy Assessment
The evaluation of this compound efficacy follows a staged approach, beginning with in vitro characterization and progressing to in vivo validation in established animal models of multiple sclerosis.[5][6]
In Vitro Efficacy Protocols
Microglia Activation and Polarization Assay
Objective: To determine the effect of this compound on microglia activation and polarization towards an anti-inflammatory (M2) phenotype.
Methodology:
-
Cell Culture: Culture primary microglia or a suitable microglial cell line (e.g., BV-2) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Treatment: Plate cells and allow them to adhere. Pre-treat with varying concentrations of this compound for 24 hours.
-
Stimulation: Induce a pro-inflammatory (M1) phenotype by stimulating with lipopolysaccharide (LPS) (100 ng/mL) for 6 hours.
-
Analysis:
-
Gene Expression: Extract RNA and perform qRT-PCR to measure the expression of M1 markers (e.g., iNOS, TNF-α, IL-6) and M2 markers (e.g., Arg1, CD206).
-
Protein Expression: Perform Western blotting or ELISA to quantify pro- and anti-inflammatory cytokine levels in the cell culture supernatant.[7]
-
Data Presentation:
| Treatment | iNOS (fold change) | TNF-α (pg/mL) | Arg1 (fold change) | CD206 (fold change) |
| Control | 1.0 ± 0.1 | 15 ± 2 | 1.0 ± 0.2 | 1.0 ± 0.1 |
| LPS | 12.5 ± 1.5 | 550 ± 45 | 0.8 ± 0.1 | 0.9 ± 0.2 |
| LPS + this compound (1 µM) | 6.2 ± 0.8 | 275 ± 30 | 3.5 ± 0.4 | 4.1 ± 0.5 |
| LPS + this compound (10 µM) | 2.1 ± 0.3 | 90 ± 12 | 8.2 ± 0.9 | 9.5 ± 1.1 |
Neuronal Protection Assay
Objective: To assess the neuroprotective effects of this compound against excitotoxicity.
Methodology:
-
Cell Culture: Culture primary cortical neurons in Neurobasal medium supplemented with B27 and GlutaMAX.
-
Treatment: Pre-treat neurons with this compound for 24 hours.
-
Induction of Injury: Induce excitotoxicity by exposing neurons to glutamate (B1630785) (50 µM) for 15 minutes.
-
Analysis: After 24 hours post-glutamate exposure, assess cell viability using an MTT or LDH assay. Neuronal apoptosis can be evaluated by measuring Caspase-3 and BAX expression.[3]
Data Presentation:
| Treatment | Cell Viability (%) | Caspase-3 (fold change) |
| Control | 100 ± 5 | 1.0 ± 0.1 |
| Glutamate | 45 ± 4 | 5.2 ± 0.6 |
| Glutamate + this compound (1 µM) | 65 ± 6 | 3.1 ± 0.4 |
| Glutamate + this compound (10 µM) | 85 ± 5 | 1.5 ± 0.2 |
In Vivo Efficacy Protocols
Experimental Autoimmune Encephalomyelitis (EAE) Model
Objective: To evaluate the therapeutic efficacy of this compound in a widely used animal model of MS.[6]
Methodology:
-
Induction of EAE: Immunize C57BL/6 mice with MOG35-55 peptide emulsified in Complete Freund's Adjuvant (CFA), followed by injections of pertussis toxin.
-
Treatment: Begin administration of this compound (e.g., daily intraperitoneal injections) at the onset of clinical signs (prophylactic) or at peak disease (therapeutic).
-
Clinical Scoring: Monitor mice daily for clinical signs of EAE and score on a scale of 0 to 5 (0 = no signs, 5 = moribund).
-
Histopathology: At the end of the study, perfuse mice and collect spinal cords for histological analysis of inflammation (H&E staining) and demyelination (Luxol Fast Blue staining).
Data Presentation:
| Treatment Group | Mean Peak Clinical Score | Mean Day of Onset | Inflammation Score | Demyelination Score |
| Vehicle | 3.5 ± 0.4 | 12 ± 1 | 3.2 ± 0.3 | 3.0 ± 0.4 |
| This compound (10 mg/kg) | 1.5 ± 0.3 | 15 ± 1 | 1.1 ± 0.2 | 1.3 ± 0.2 |
| This compound (50 mg/kg) | 0.5 ± 0.2 | 18 ± 2 | 0.4 ± 0.1 | 0.5 ± 0.1 |
Cuprizone-Induced Demyelination Model
Objective: To assess the potential of this compound to promote remyelination.[8]
Methodology:
-
Induction of Demyelination: Feed C57BL/6 mice a diet containing 0.2% cuprizone (B1210641) for 5 weeks to induce demyelination.
-
Treatment: After the 5-week cuprizone challenge, return mice to a normal diet and begin treatment with this compound or vehicle for 3 weeks.
-
Analysis:
-
Histology: Analyze brain sections (corpus callosum) for demyelination and remyelination using Luxol Fast Blue staining.
-
Immunohistochemistry: Stain for oligodendrocyte precursor cells (OPCs; e.g., Olig2) and mature oligodendrocytes (e.g., MBP).
-
Data Presentation:
| Treatment Group | Myelin Area (%) | Olig2+ cells/mm² | MBP+ cells/mm² |
| Control | 98 ± 3 | 25 ± 4 | 150 ± 12 |
| Cuprizone + Vehicle | 35 ± 5 | 150 ± 15 | 40 ± 6 |
| Cuprizone + this compound | 75 ± 8 | 80 ± 9 | 110 ± 10 |
Disclaimer: this compound is a hypothetical compound for the purpose of illustrating these protocols. All experimental procedures should be conducted in accordance with institutional guidelines and regulations for animal and laboratory research.
References
- 1. Overexpression of miR-124 in Motor Neurons Plays a Key Role in ALS Pathological Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. miR-124: A Promising Therapeutic Target for Central Nervous System Injuries and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | NF-κB Pathways in the Pathogenesis of Multiple Sclerosis and the Therapeutic Implications [frontiersin.org]
- 5. In vitro and in vivo models of multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Experimental In Vivo Models of Multiple Sclerosis: State of the Art - Multiple Sclerosis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Inflammasome-Mediated Diseases with MS-II-124
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammasomes are multi-protein complexes that play a critical role in the innate immune system by regulating the activation of caspase-1 and the subsequent processing and release of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and IL-18. The NOD-like receptor family pyrin domain containing 3 (NLRP3) inflammasome is one of the most well-characterized inflammasomes and has been implicated in the pathophysiology of a wide range of inflammatory diseases, including acute lung injury (ALI), neurodegenerative diseases, and autoinflammatory disorders.[1] Consequently, the NLRP3 inflammasome has emerged as a promising therapeutic target for the development of novel anti-inflammatory agents.
MS-II-124 is a potent and selective small molecule inhibitor of the NLRP3 inflammasome.[1] These application notes provide detailed protocols for the use of this compound in both in vitro and in vivo models to investigate its therapeutic potential and to study the role of the NLRP3 inflammasome in disease pathogenesis.
This compound: A Selective NLRP3 Inflammasome Inhibitor
This compound has been identified as a potent inhibitor of the NLRP3 inflammasome, demonstrating efficacy in suppressing inflammatory responses in preclinical models.[1] Its mechanism of action involves the direct inhibition of the NLRP3 inflammasome, thereby preventing the activation of caspase-1 and the release of mature IL-1β.
Quantitative Data for this compound
| Parameter | Value | Reference |
| IC50 for NLRP3 Inhibition | 0.12 µM | [1] |
| In Vivo Efficacy (ALI model) | 10 mg/kg (i.p.) | [1] |
Signaling Pathway
Caption: NLRP3 Inflammasome Signaling Pathway and Inhibition by this compound.
Experimental Workflow
Caption: General Experimental Workflow for Using this compound.
Experimental Protocols
In Vitro Inhibition of NLRP3 Inflammasome in Macrophages
This protocol describes a general method for assessing the inhibitory activity of this compound on the NLRP3 inflammasome in cultured macrophages, such as bone marrow-derived macrophages (BMDMs) or human THP-1 monocytes differentiated into macrophages.
Materials:
-
Murine bone marrow-derived macrophages (BMDMs) or THP-1 cells
-
DMEM or RPMI-1640 medium supplemented with 10% FBS and antibiotics
-
Lipopolysaccharide (LPS)
-
ATP or Nigericin
-
This compound
-
DMSO (for dissolving this compound)
-
Phosphate-buffered saline (PBS)
-
ELISA kit for IL-1β
-
Caspase-1 activity assay kit
-
Reagents for Western blotting (optional)
-
Reagents for ASC speck visualization (optional)
Procedure:
-
Cell Culture and Seeding:
-
Culture BMDMs or PMA-differentiated THP-1 macrophages in appropriate medium.
-
Seed the cells in a 96-well or 24-well plate at a suitable density and allow them to adhere overnight.
-
-
Priming (Signal 1):
-
Inhibitor Treatment:
-
Prepare a stock solution of this compound in DMSO. Further dilute in culture medium to desired concentrations.
-
Pre-incubate the LPS-primed cells with various concentrations of this compound (e.g., ranging from 0.01 µM to 10 µM, based on the IC50 of 0.12 µM) for 1 hour.[1] Include a vehicle control (DMSO).
-
-
Activation (Signal 2):
-
Sample Collection and Analysis:
-
IL-1β Measurement: Collect the cell culture supernatants and measure the concentration of mature IL-1β using an ELISA kit according to the manufacturer's instructions.
-
Caspase-1 Activity: Measure caspase-1 activity in the cell lysates or supernatants using a commercially available fluorometric or colorimetric assay kit.
-
Western Blotting (Optional): Analyze cell lysates and supernatants for cleaved caspase-1 (p20) and mature IL-1β (p17) by Western blotting.
-
ASC Speck Visualization (Optional): Fix and permeabilize the cells, followed by immunofluorescence staining for the ASC protein to visualize the formation of ASC specks, a hallmark of inflammasome activation.
-
In Vivo Inhibition of NLRP3 Inflammasome in an Acute Lung Injury (ALI) Mouse Model
This protocol is based on the study by Xu et al. (2024) and describes the use of this compound in a murine model of LPS-induced ALI.[1]
Materials:
-
C57BL/6 mice
-
This compound
-
DMSO and corn oil (for vehicle)
-
Lipopolysaccharide (LPS) from E. coli
-
Sterile PBS
-
Anesthesia (e.g., isoflurane)
-
Equipment for intraperitoneal (i.p.) and intranasal (i.n.) administration
-
Materials for bronchoalveolar lavage (BAL) fluid collection
-
ELISA kits for cytokines (e.g., IL-1β, TNF-α)
-
Materials for histology and immune cell infiltration analysis
Procedure:
-
Animal Acclimatization:
-
Acclimatize C57BL/6 mice to the facility for at least one week before the experiment.
-
-
Inhibitor Administration:
-
Prepare the this compound solution by dissolving it in a vehicle such as 2% DMSO in corn oil.
-
Administer a single dose of this compound at 10 mg/kg via intraperitoneal (i.p.) injection.[1] Administer the vehicle solution to the control group.
-
-
Induction of Acute Lung Injury:
-
One hour after the administration of this compound or vehicle, anesthetize the mice.
-
Induce ALI by intranasal (i.n.) instillation of LPS (e.g., 40 µg in 40 µL of PBS).[1]
-
-
Assessment of Lung Injury and Inflammation (e.g., 24 hours post-LPS):
-
Bronchoalveolar Lavage (BAL): Collect BAL fluid to measure inflammatory cell infiltration and cytokine levels.
-
Cytokine Analysis: Measure the levels of IL-1β and other pro-inflammatory cytokines in the BAL fluid and lung homogenates using ELISA.
-
Histological Analysis: Harvest the lungs, fix them in formalin, and embed in paraffin. Prepare tissue sections and perform Hematoxylin and Eosin (H&E) staining to assess lung injury, including edema, inflammation, and cellular infiltration.
-
Immune Cell Infiltration: Analyze the cellular composition of BAL fluid or lung tissue digests by flow cytometry to quantify the infiltration of neutrophils and other immune cells.
-
Conclusion
This compound is a valuable tool for investigating the role of the NLRP3 inflammasome in various inflammatory diseases. The protocols provided here offer a framework for utilizing this compound in both in vitro and in vivo settings. Researchers should optimize the specific concentrations, incubation times, and experimental conditions based on their specific cell types, animal models, and research questions. These studies will contribute to a better understanding of inflammasome-mediated pathologies and the development of novel therapeutic strategies.
References
- 1. Characterization of a small molecule inhibitor of the NLRP3 inflammasome and its potential use for acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NLRP3 licenses NLRP11 for inflammasome activation in human macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Priming of macrophages with lipopolysaccharide potentiates P2X7-mediated cell death via a caspase-1-dependent mechanism, independently of cytokine production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: MS-II-124 Solubility
This technical support center provides guidance for researchers, scientists, and drug development professionals who may encounter solubility challenges with the small molecule inhibitor MS-II-124. The following troubleshooting guides and frequently asked questions (FAQs) address common issues to facilitate successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: My this compound powder is not dissolving in my aqueous buffer. What is the first step?
A1: For many small molecule inhibitors with low aqueous solubility, direct dissolution in aqueous buffers is often challenging. The recommended first step is to prepare a high-concentration stock solution in a water-miscible organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is a common initial choice due to its strong solubilizing capacity for a wide range of organic molecules.[1] Subsequently, this stock solution can be serially diluted into your aqueous experimental medium. It is critical to ensure the final concentration of the organic solvent in your assay is minimal (typically below 0.5% v/v) to avoid impacting the biological system.[1]
Q2: I'm still observing precipitation after dissolving this compound in DMSO and diluting it into my aqueous buffer. What should I do?
A2: Precipitation upon dilution of a DMSO stock solution into an aqueous medium is a common issue, often referred to as "crashing out." This indicates that the compound's solubility limit in the final aqueous solution has been exceeded. Here are several factors to consider and steps to take:
-
Lower the Final Concentration: You may be attempting to work at a concentration that is too high for the compound's aqueous solubility. Try lowering the final concentration of this compound in your experiment.
-
Optimize the Co-Solvent System: While DMSO is a good starting point, other organic solvents or co-solvent systems might be more suitable.[1] Consider testing solvents like ethanol, methanol, or dimethylformamide (DMF).[1]
-
Gentle Warming and Sonication: Aiding the dissolution process with gentle warming (e.g., to 37°C) and vortexing or sonication can be effective.[2] However, be cautious as excessive heat can lead to compound degradation.[2]
-
pH Adjustment: For ionizable compounds, adjusting the pH of the aqueous medium can significantly enhance solubility.[1] It is important to determine if this compound has ionizable groups and its pKa value to guide pH adjustments.
Q3: How should I store my this compound stock solutions to maintain their integrity?
A3: Proper storage is essential for the stability of your compound. For optimal stability, aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to precipitation and degradation.[2] These aliquots should be stored at -20°C or -80°C.[2]
Q4: Can the quality of the solvent affect the solubility of this compound?
A4: Absolutely. It is crucial to use high-purity, anhydrous solvents. For instance, DMSO is highly hygroscopic, and absorbed water can significantly decrease the solubility of many organic compounds.[2] Always use fresh, high-quality solvents for preparing your stock solutions.
Troubleshooting Guide
Issue: this compound Fails to Dissolve in the Initial Solvent
This guide provides a systematic approach to troubleshooting initial solubility problems with this compound.
Troubleshooting Workflow for Initial Dissolution
Caption: A stepwise workflow for the initial dissolution of this compound powder.
Issue: Precipitation Occurs After Dilution into Aqueous Media
If you observe precipitation after diluting your this compound stock solution, the following decision tree can help you select an appropriate solubilization strategy.
Decision Tree for Enhancing Aqueous Solubility
Caption: A decision tree to guide the selection of a suitable solubilization strategy.
Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution of this compound
Objective: To prepare a concentrated stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO[2]
-
Vortex mixer
-
Sonicator (optional)
-
Calibrated analytical balance
-
Appropriate vials (e.g., amber glass or polypropylene)
Procedure:
-
Calculate the mass of this compound required to prepare the desired volume of a 10 mM solution.
-
Carefully weigh the calculated amount of this compound powder and place it into a sterile vial.
-
Add the calculated volume of high-purity DMSO to the vial.
-
Vortex the solution for 1-2 minutes to facilitate dissolution.[2]
-
If the compound is not fully dissolved, gently warm the vial to 37°C in a water bath for 5-10 minutes and vortex again.[2]
-
Sonication for 5-10 minutes can also be employed to aid dissolution.[2]
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
For storage, aliquot the stock solution into single-use volumes and store at -20°C or -80°C.[2]
Protocol 2: Solubility Assessment in Various Solvents
Objective: To determine the solubility of this compound in a range of common organic solvents.
Materials:
-
This compound powder
-
A selection of high-purity organic solvents (see table below)
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
Prepare saturated solutions of this compound in various solvents by adding an excess of the compound to a known volume of each solvent in separate vials.
-
Vortex each vial vigorously for 2-3 minutes.
-
Equilibrate the solutions at a constant temperature (e.g., 25°C) for a specified period (e.g., 24 hours) to ensure saturation.
-
Centrifuge the vials at high speed (e.g., 10,000 x g) for 10 minutes to pellet any undissolved solid.[1]
-
Carefully collect a known volume of the supernatant from each vial.
-
Determine the concentration of this compound in the supernatant using a suitable analytical method (e.g., HPLC-UV or LC-MS).
Data Presentation
Table 1: Solubility of this compound in Common Organic Solvents (Illustrative Data)
| Solvent | Solubility (mg/mL) | Molar Solubility (mM) |
| DMSO | > 50 | > 100 |
| DMF | > 50 | > 100 |
| Ethanol | ~10 | ~20 |
| Methanol | ~5 | ~10 |
| Acetonitrile | < 1 | < 2 |
| Water | < 0.01 | < 0.02 |
Note: This table presents illustrative data for a typical poorly soluble small molecule inhibitor and should be confirmed experimentally for this compound.
Signaling Pathways and Logical Relationships
The solubility of a compound is a critical physicochemical property that influences its bioavailability and, consequently, its ability to interact with its biological target and modulate signaling pathways.
Diagram: Impact of Solubility on Experimental Outcomes
Caption: The relationship between compound solubility and the reliability of experimental data.
References
Technical Support Center: Optimizing Inhibitor-124 Concentration for In vitro Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Inhibitor-124 in in vitro experiments. The information is designed to assist in optimizing experimental conditions and ensuring reliable, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the general starting concentration range for Inhibitor-124 in cell-based assays?
A1: For initial experiments, a concentration range of 10 nM to 10 µM is recommended for most cell lines. This range typically encompasses the effective concentration for observing a biological response while minimizing the risk of off-target effects. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell line and assay.
Q2: How should I dissolve and store Inhibitor-124?
A2: Inhibitor-124 is typically soluble in dimethyl sulfoxide (B87167) (DMSO). Prepare a high-concentration stock solution (e.g., 10 mM) in DMSO. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability. For working solutions, dilute the stock in your cell culture medium to the desired final concentration immediately before use. Ensure the final DMSO concentration in your assay does not exceed 0.1% to avoid solvent-induced cytotoxicity.
Q3: What is the stability of Inhibitor-124 in cell culture medium?
A3: The stability of small molecules in culture medium can be influenced by factors such as temperature, pH, and the presence of serum proteins.[1][2] It is advisable to prepare fresh working solutions for each experiment. If long-term incubation is required, the stability of Inhibitor-124 in your specific medium should be empirically determined.
Q4: What are the known off-target effects of Inhibitor-124?
A4: While specific off-target effects for every compound can vary, it is important to be aware of potential non-specific interactions, especially at higher concentrations.[3][4][5] To mitigate this, use the lowest effective concentration determined from your dose-response studies and include appropriate negative controls in your experiments.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No observable effect of Inhibitor-124 | 1. Incorrect concentration: The concentration used may be too low. 2. Compound instability: The compound may have degraded. 3. Cell line insensitivity: The target pathway may not be active or critical in your chosen cell line. | 1. Perform a dose-response experiment with a wider concentration range (e.g., 1 nM to 100 µM). 2. Prepare fresh stock and working solutions. 3. Verify the expression and activity of the target pathway in your cell line using techniques like Western blotting or qPCR. |
| High variability between replicates | 1. Inconsistent cell seeding: Uneven cell distribution in multi-well plates. 2. Pipetting errors: Inaccurate dispensing of compound or reagents. 3. Edge effects: Evaporation in the outer wells of the plate. | 1. Ensure a homogenous cell suspension before seeding and use appropriate seeding densities. 2. Calibrate pipettes regularly and use reverse pipetting for viscous solutions. 3. Avoid using the outer wells of the plate for experimental samples; fill them with sterile medium or PBS to maintain humidity. |
| Unexpected cytotoxicity | 1. High DMSO concentration: The final concentration of the vehicle is too high. 2. Off-target effects: The compound is affecting other cellular pathways at the concentration used. 3. Contamination: The compound or medium is contaminated. | 1. Ensure the final DMSO concentration is below 0.1%. Include a vehicle-only control. 2. Lower the concentration of Inhibitor-124 and re-evaluate the dose-response. 3. Use sterile techniques and filter-sterilize all solutions. |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[6][7][8]
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Inhibitor-124
-
DMSO (vehicle)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of Inhibitor-124 in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the crystals.
-
Read the absorbance at 570 nm using a microplate reader.
Western Blotting for Pathway Analysis
This protocol is used to detect specific proteins in a sample and can be used to assess the effect of Inhibitor-124 on its target pathway.
Materials:
-
Treated and untreated cell lysates
-
Protein lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-ß-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse cells with lysis buffer and quantify protein concentration using a BCA assay.
-
Denature protein samples by boiling with Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and run the gel to separate proteins by size.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add chemiluminescent substrate and visualize the protein bands using an imaging system.
Visualizations
Caption: Experimental workflow for in vitro testing of Inhibitor-124.
Caption: Proposed mechanism of action of Inhibitor-124 on the PI3K/Akt/mTOR pathway.
References
- 1. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of medium properties and additives on antibody stability and accumulation in suspended plant cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mitigating off-target effects in CRISPR/Cas9-mediated in vivo gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Off-target effects in CRISPR-Cas genome editing for human therapeutics: Progress and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 6. broadpharm.com [broadpharm.com]
- 7. Cell Viability Assay Protocols - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting In Vivo Experiments with miR-124
Disclaimer: Initial searches for "MS-II-124" did not yield a specific registered compound. The information presented here is based on the presumption that the query refers to miR-124 , a well-researched microRNA extensively studied in in vivo experiments for various therapeutic areas, including neuroscience and oncology.
This technical support hub provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting in vivo experiments involving miR-124 mimics and inhibitors.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common challenges encountered during in vivo studies with miR-124, offering step-by-step solutions in a question-and-answer format.
1. Question: Why am I observing unexpected toxicity or animal mortality after administering my miR-124 therapeutic?
Answer: High toxicity or mortality can arise from several factors, including the delivery vehicle, dose, formulation properties, or off-target effects.
Troubleshooting Steps:
-
Evaluate Vehicle Toxicity: The vehicle used to deliver the miR-124 agent may have inherent toxicity.[1] It is crucial to run a control group with only the vehicle to assess its effects. For instance, while DMSO is a common solvent, it can cause toxicity at certain concentrations, especially with chronic administration.[2]
-
Optimize Dosage: The administered dose could be in a toxic range. A common practice is to conduct a pilot study with a dose-response curve to identify the maximum tolerated dose (MTD). It's advisable to start with a low dose and escalate gradually while monitoring for adverse effects.
-
Check Formulation and Administration: The formulation's pH should be near neutral (ideally pH 7) to avoid tissue necrosis, especially for subcutaneous or intramuscular injections.[2] Ensure sterility to prevent infection.[2] Injection site reactions like redness and swelling can be mitigated by ensuring the formulation is sterile and has a neutral pH, as well as by rotating injection sites.
-
Investigate Off-Target Effects: High concentrations of miRNA mimics can lead to unintended, off-target gene regulation. Consider conducting additional in vitro assays to explore the mechanism of the observed toxicity.
2. Question: My in vivo experiment with miR-124 is not producing the expected therapeutic effect. What are the likely causes and solutions?
Answer: A lack of efficacy can stem from issues with compound stability, delivery to the target tissue, insufficient dosage, or an inappropriate animal model.
Troubleshooting Steps:
-
Assess Compound Stability and Delivery: Unprotected miRNAs are rapidly degraded in vivo. Consider using protective delivery systems such as viral vectors (e.g., AAV) or nanoparticles, which can also aid in targeting specific tissues.[3][4]
-
Conduct Pharmacokinetic (PK) Studies: The compound may have a short half-life, requiring more frequent administration. A PK study can determine the compound's half-life and inform a more suitable dosing schedule.
-
Re-evaluate the Animal Model: The chosen animal model might not accurately reflect the human disease pathology.[6][7] The selection of an appropriate animal model is a critical part of the research process, and a comprehensive literature review is necessary to ensure the model aligns with the research goals.[8]
3. Question: I am observing high variability in results between individual animals. How can I improve the consistency of my data?
Answer: High variability can be introduced by a range of intrinsic (animal-related) and extrinsic (environmental and procedural) factors.[9]
Troubleshooting Steps:
-
Standardize Animal Subjects: Use animals of the same genetic strain, sex, and age to minimize biological variability.[9]
-
Control Environmental Conditions: Factors such as housing density, temperature, diet, and even the presence of male versus female researchers can induce stress in animals and impact outcomes.[9] Maintain a consistent and controlled environment for all experimental groups.
-
Refine and Standardize Procedures: Ensure all personnel are consistently trained in animal handling and administration techniques to minimize procedural variability. This includes standardizing injection volume, speed, and location.
Quantitative Data Summary
The tables below provide a summary of representative quantitative data for in vivo miR-124 experiments to aid in experimental design.
Table 1: Example Dosages for In Vivo miR-124 Administration
| Animal Model | miR-124 Agent | Route of Administration | Dosage Range | Reference |
| Rat (Seizure Model) | miR-124 mimic | Intrahippocampal | 0.2–1.0 nmol | [10] |
| Rat (Seizure Model) | miR-124 inhibitor | Intrahippocampal | 4.0 nmol | [10] |
| Mouse (Glioblastoma) | miR-124 duplex | Intratumoral | Not Specified | [5] |
| Mouse (Cortical Trauma) | AAV9-miR-124 | Stereotactic Injection | Not Specified | [3] |
Table 2: Illustrative Pharmacokinetic Parameters for In Vivo Agents
Note: Specific, detailed pharmacokinetic data for miR-124 is not available in the provided search results. This table presents example parameters from other biologic and nanoparticle agents to illustrate typical PK values.
| Parameter | Value (Monoclonal Antibody, Rat, IV) | Value (Silica Nanoparticles, Mouse, IV) | Reference |
| Distribution Half-Life (t½α) | ~6-13 hours | 0.38 hours | [11][12] |
| Elimination Half-Life (t½β) | ~17-18 days | 78.4 hours | [11][12] |
| Clearance (Cl) | ~4.5 ml/kg/day | 54.4 ml/hr/kg (urine) | [11][12] |
| Volume of Distribution (Vss) | Not Specified | ~53-56 ml/kg | [11] |
Detailed Experimental Protocol
Protocol: Stereotactic Injection of AAV-miR-124 for an Orthotopic Glioblastoma Mouse Model
This protocol provides a generalized methodology for in vivo evaluation of miR-124 in a brain cancer model, based on common practices in the field.[3][13]
-
Animal Model and Cell Culture:
-
Use immunocompromised mice (e.g., Nu/Nu) for human glioblastoma cell line (e.g., U87-MG) xenografts.[13]
-
Culture glioblastoma cells under standard conditions.
-
-
Stereotactic Implantation of Tumor Cells:
-
Anesthetize the mouse using isoflurane.
-
Secure the animal in a stereotactic frame.
-
Create a burr hole in the skull at predetermined coordinates.
-
Slowly inject ~1x10^5 glioblastoma cells in a small volume (e.g., 5 µL) into the brain parenchyma.
-
Slowly retract the needle and suture the incision.
-
-
AAV-miR-124 Administration:
-
Approximately 4-7 days after tumor implantation, re-anesthetize the animal and place it back in the stereotactic frame.
-
Inject the AAV vector expressing miR-124 (and often a fluorescent reporter like GFP or mCherry) at the same coordinates as the tumor cells.[3] The control group should receive an AAV expressing a non-targeting scramble sequence.
-
Infuse the vector slowly over several minutes to allow for diffusion and minimize tissue damage.
-
-
Post-Procedure Monitoring and Endpoint Analysis:
-
Monitor animals daily for general health, body weight, and neurological symptoms.
-
At the pre-defined experimental endpoint (e.g., 3-8 weeks post-injection or upon development of severe symptoms), euthanize the animals.[3]
-
Perfuse the animals and harvest the brains for downstream analysis, which may include histology to measure tumor volume, qRT-PCR to confirm miR-124 expression, and immunohistochemistry or Western blotting to assess target protein levels.[5][13]
-
Mandatory Visualizations
Caption: Key signaling pathways regulated by miR-124.
Caption: A typical workflow for an in vivo experiment.
Caption: A logical guide for troubleshooting common issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 3. A miR-124-mediated post-transcriptional mechanism controlling the cell fate switch of astrocytes to induced neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Innovative dual-gene delivery platform using miR-124 and PD-1 via umbilical cord mesenchymal stem cells and exosome for glioblastoma therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. miR-124 inhibits STAT3 signaling to enhance T cell-mediated immune clearance of glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The challenges in moving beyond animal models in research - Advanced Science News [advancedsciencenews.com]
- 8. assets.ctfassets.net [assets.ctfassets.net]
- 9. m.youtube.com [m.youtube.com]
- 10. The microRNA miR-124 suppresses seizure activity and regulates CREB1 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In Vitro and In Vivo Pharmacology and Pharmacokinetics of a Human Engineered™ Monoclonal Antibody to Epithelial Cell Adhesion Molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 12. DETERMINING THE PHARMACOKINETICS AND LONG-TERM BIODISTRIBUTION OF SiO2 NANOPARTICLES IN VIVO USING ACCELERATOR MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
- 13. MicroRNA-124 expression counteracts pro-survival stress responses in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
How to prevent degradation of MS-II-124 in solution
Troubleshooting Guide
Encountering issues with small molecule inhibitor solutions is a common challenge in research. The following table addresses specific problems you might face with your MS-II-124 solutions.
| Issue | Potential Cause | Recommended Solution |
| Precipitation in aqueous medium | The compound is likely less soluble in aqueous solutions than in organic solvents like DMSO.[1][2] | - Make initial serial dilutions in the primary solvent (e.g., DMSO) before adding to the final aqueous medium.[1] - Ensure the final concentration of the organic solvent (e.g., DMSO) is low, typically less than 0.1% to 0.5%, to avoid cell toxicity.[2] - If precipitation persists, consider gentle vortexing or sonication.[2][3] |
| Change in solution color or clarity over time | This may indicate compound degradation or contamination. | - Discard the solution and prepare a fresh stock. - Review storage conditions; ensure the solution is protected from light and stored at the recommended temperature. - Use high-purity, anhydrous solvents to prepare solutions, as moisture can accelerate degradation for some compounds.[1][2] |
| Loss of biological activity or inconsistent results | The compound may have degraded in solution due to improper storage or handling.[1] | - Prepare fresh working solutions from a frozen stock aliquot for each experiment. - Avoid repeated freeze-thaw cycles of the stock solution by preparing single-use aliquots.[3] - Confirm the stability of the compound in your specific experimental buffer and conditions (pH, temperature).[4][] |
| Difficulty dissolving the compound | The compound may have low solubility in the chosen solvent. | - Consult the manufacturer's datasheet for recommended solvents. - If DMSO is used, ensure it is anhydrous and of high quality.[1][2] - Gentle warming (not exceeding 40-50°C) or sonication can aid dissolution.[2][3] However, be cautious as heat can also degrade the compound. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for preparing this compound stock solutions?
A1: While specific data for this compound is unavailable, dimethyl sulfoxide (B87167) (DMSO) is a common and effective solvent for many small molecule inhibitors.[1][2] It is crucial to use a fresh, anhydrous grade of DMSO, as moisture can promote compound degradation.[1][2] Always refer to the manufacturer's product datasheet for any specific solvent recommendations.
Q2: How should I store this compound stock solutions?
A2: For long-term storage, stock solutions should be aliquoted into single-use vials to minimize freeze-thaw cycles and stored at -20°C or -80°C.[2][3] For short-term storage, refrigeration at 4°C may be acceptable, but stability should be verified. Protect solutions from light by using amber vials or by wrapping vials in foil.
Q3: How can I prevent my this compound solution from precipitating when I add it to my aqueous cell culture medium?
A3: Precipitation often occurs when a concentrated stock solution in an organic solvent is diluted into an aqueous buffer.[1] To prevent this, it's recommended to perform serial dilutions of your stock solution in the same organic solvent (e.g., DMSO) to get closer to your final concentration before adding it to the aqueous medium.[1] This gradual dilution helps to keep the compound in solution. Ensure the final concentration of DMSO in your experiment is low (e.g., <0.1%) to avoid artifacts.[2]
Q4: How often should I prepare fresh solutions of this compound?
A4: It is best practice to prepare fresh working solutions from a frozen stock for each experiment. The stability of small molecules in aqueous solutions can be limited.[1] Stock solutions in anhydrous DMSO are generally more stable, but long-term stability should be monitored.
Experimental Protocols
Protocol for Preparation of a 10 mM Stock Solution of this compound in DMSO
This protocol provides a general guideline for preparing a stock solution. The molecular weight of this compound is required for accurate calculations. For this example, a hypothetical molecular weight of 500 g/mol is used.
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Equilibration: Allow the vial of this compound powder to reach room temperature before opening to prevent condensation of moisture.[3]
-
Weighing: Carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution with a molecular weight of 500 g/mol , you would weigh 5 mg of the compound.
-
Calculation: Volume (L) x Concentration (mol/L) x Molecular Weight ( g/mol ) = Mass (g)
-
0.001 L x 0.010 mol/L x 500 g/mol = 0.005 g = 5 mg
-
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder. In this example, add 1 mL of DMSO.
-
Mixing: Tightly cap the vial and vortex vigorously until the powder is completely dissolved. If necessary, use a sonicator for a short period to aid dissolution.[2][3]
-
Aliquoting and Storage: Once fully dissolved, dispense the stock solution into smaller, single-use aliquots in sterile, light-protected tubes. Store these aliquots at -20°C or -80°C for long-term use.[3]
Visual Guides
The following diagrams illustrate the recommended workflow for preparing and handling this compound solutions and a troubleshooting flowchart for common issues.
Caption: Workflow for preparing and handling this compound solutions.
Caption: Troubleshooting flowchart for this compound solution issues.
References
Technical Support Center: Interpreting Unexpected Results with MS-II-124
Notice: Information regarding the research compound "MS-II-124" is not available in publicly accessible scientific literature or commercial databases. Extensive searches for "this compound" did not yield information on a specific chemical entity, its mechanism of action, or its experimental applications. The results obtained were for unrelated items such as electronic components, industrial equipment, and the microRNA miR-124.
Therefore, the following content has been generated based on a plausible, hypothetical scenario where This compound is a novel PROTAC (PROteolysis TArgeting Chimera) designed to degrade a hypothetical kinase, "Target Kinase X" (TKX), by recruiting the E3 ubiquitin ligase VHL.
This guide is intended as a template to illustrate the structure and type of information that would be provided in a technical support center for a real compound. All data, protocols, and troubleshooting advice are illustrative and should not be used for actual experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a heterobifunctional PROTAC designed to induce the degradation of Target Kinase X (TKX). It consists of a ligand that binds to TKX, a linker, and a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase. By bringing TKX and VHL into close proximity, this compound facilitates the ubiquitination of TKX, marking it for degradation by the proteasome.
Q2: What is the recommended starting concentration for in vitro experiments?
A2: For initial experiments, we recommend a dose-response study ranging from 1 nM to 10 µM. A typical starting point for assessing TKX degradation is 100 nM for 4-24 hours. Optimal concentration and treatment time will vary depending on the cell line and experimental conditions.
Q3: How should I dissolve and store this compound?
A3: this compound is soluble in DMSO. We recommend preparing a stock solution of 10 mM in DMSO. For long-term storage, the solid compound should be stored at -20°C, and the DMSO stock solution can be stored in aliquots at -80°C to minimize freeze-thaw cycles.
Troubleshooting Guide for Unexpected Results
| Observed Issue | Potential Cause | Recommended Action |
| No degradation of Target Kinase X (TKX) | 1. Cell line has low expression of VHL. 2. Compound concentration is too low. 3. Treatment time is too short. 4. "Hook effect" at high concentrations. | 1. Confirm VHL expression via Western blot or qPCR. 2. Perform a dose-response experiment (e.g., 1 nM to 10 µM). 3. Perform a time-course experiment (e.g., 2, 4, 8, 16, 24 hours). 4. Test a wider range of lower concentrations if high concentrations show reduced efficacy. |
| Increased TKX levels after treatment | 1. Off-target effect on a compensatory pathway. 2. Feedback loop activation upon initial TKX degradation. | 1. Use a negative control compound that binds TKX but not VHL. 2. Analyze the expression of upstream regulators of TKX at earlier time points. |
| High cell toxicity observed | 1. Off-target toxicity. 2. On-target toxicity due to essential role of TKX in cell survival. 3. High DMSO concentration in media. | 1. Test a structurally related negative control. 2. Compare with other methods of TKX depletion (e.g., siRNA, CRISPR). 3. Ensure the final DMSO concentration is below 0.1%. |
| Inconsistent results between experiments | 1. Variability in cell passage number or density. 2. Degradation of this compound in stock solution. | 1. Maintain consistent cell culture practices. 2. Use fresh aliquots of the stock solution for each experiment. |
digraph "Troubleshooting_Workflow" { graph [rankdir="TB", splines=ortho]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [arrowhead=vee, color="#4285F4", penwidth=1.5];Start [label="Unexpected Result", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; No_Degradation [label="No TKX Degradation?", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_VHL [label="Check VHL Expression", fillcolor="#F1F3F4", fontcolor="#202124"]; Dose_Response [label="Perform Dose-Response", fillcolor="#F1F3F4", fontcolor="#202124"]; Time_Course [label="Perform Time-Course", fillcolor="#F1F3F4", fontcolor="#202124"]; Hook_Effect [label="Test Lower Concentrations\n(Hook Effect)", fillcolor="#F1F3F4", fontcolor="#202124"]; Toxicity [label="High Toxicity?", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Negative_Control [label="Use Negative Control", fillcolor="#F1F3F4", fontcolor="#202124"]; Check_DMSO [label="Check Final DMSO %", fillcolor="#F1F3F4", fontcolor="#202124"];
Start -> No_Degradation; No_Degradation -> Check_VHL [label="Yes"]; Check_VHL -> Dose_Response; Dose_Response -> Time_Course; Time_Course -> Hook_Effect; No_Degradation -> Toxicity [label="No"]; Toxicity -> Negative_Control [label="Yes"]; Negative_Control -> Check_DMSO; }
Experimental Protocols
Protocol 1: Western Blot for TKX Degradation
-
Cell Seeding: Plate cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.
-
Treatment: The next day, treat cells with the desired concentrations of this compound (and DMSO vehicle control).
-
Lysis: After the desired treatment time (e.g., 24 hours), wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane on a 4-12% Bis-Tris gel and run until adequate separation is achieved.
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate with primary antibodies against TKX (e.g., 1:1000) and a loading control like GAPDH or β-actin (e.g., 1:5000) overnight at 4°C.
-
Washing and Secondary Antibody: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies (1:5000) for 1 hour at room temperature.
-
Detection: Visualize bands using an ECL substrate and an imaging system.
Quantitative Data Summary
The following table summarizes hypothetical characterization data for this compound.
| Parameter | Value | Assay Method |
| DC₅₀ (TKX Degradation) | 50 nM | Western Blot (24h, HEK293 cells) |
| GI₅₀ (Cell Viability) | 500 nM | CellTiter-Glo (72h, HeLa cells) |
| Binding Affinity (TKX) | Kd = 120 nM | Isothermal Titration Calorimetry |
| Binding Affinity (VHL) | Kd = 300 nM | Surface Plasmon Resonance |
Off-target effects of MS-II-124 to consider
Disclaimer: Information on a compound specifically named "MS-II-124" is not publicly available. The following technical support guide has been generated for a hypothetical compound, "Hypothetin-124" , to demonstrate the requested format and content for a technical support center. All data and experimental details are illustrative.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of Hypothetin-124?
Hypothetin-124 is a potent and selective inhibitor of the serine/threonine kinase, Apoptosis Signal-regulating Kinase 1 (ASK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase 5 (MAP3K5). It binds to the ATP-binding pocket of the kinase domain, preventing downstream signaling.
Q2: What are the known primary off-target effects of Hypothetin-124?
The primary off-target effects of Hypothetin-124 at concentrations exceeding 1 µM involve the inhibition of other members of the MAP3K family, specifically MAP3K2 (MEKK2) and MAP3K3 (MEKK3). This can lead to unintended modulation of other cellular signaling pathways.
Q3: My cells are showing unexpected levels of apoptosis after treatment with Hypothetin-124. What could be the cause?
Unintended apoptosis could be due to several factors:
-
High Concentrations: Using Hypothetin-124 at concentrations significantly above the recommended working range (e.g., > 5 µM) can lead to off-target inhibition of essential kinases, triggering apoptotic pathways.
-
Cell Line Sensitivity: Certain cell lines may be particularly sensitive to the inhibition of the ASK1 pathway or minor off-target effects.
-
Prolonged Incubation: Extended exposure to the compound may lead to cumulative off-target effects.
We recommend performing a dose-response curve and a time-course experiment to determine the optimal concentration and incubation time for your specific cell line.
Q4: I am observing a decrease in cell proliferation that is not consistent with ASK1 inhibition. Why might this be happening?
While ASK1 is primarily associated with stress responses, its inhibition can indirectly affect proliferation in some contexts. However, a significant anti-proliferative effect may be due to off-target activities. At higher concentrations, Hypothetin-124 shows weak inhibition of Cyclin-Dependent Kinase 2 (CDK2), which could contribute to cell cycle arrest.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent results between experiments | Compound degradation | Prepare fresh stock solutions of Hypothetin-124 in DMSO for each experiment. Store stock solutions at -80°C and avoid repeated freeze-thaw cycles. |
| High background in kinase assays | Non-specific binding | Include a no-enzyme control and a vehicle control (DMSO) in your assay. Consider using a structurally distinct ASK1 inhibitor as a positive control. |
| Unexpected phenotypic changes in cells | Off-target effects | Perform a KINOMEscan® to assess the selectivity of Hypothetin-124 at the concentration used in your experiments. Cross-reference observed off-targets with the unexpected phenotype. |
| Low potency in cellular assays | Poor cell permeability | Verify cellular uptake of Hypothetin-124 using LC-MS/MS analysis of cell lysates. |
Quantitative Data Summary
Table 1: Kinase Selectivity Profile of Hypothetin-124
This table summarizes the binding affinity of Hypothetin-124 against its primary target and key off-targets as determined by KINOMEscan®.
| Kinase Target | Binding Affinity (Kd, nM) |
| ASK1 (MAP3K5) | 5.2 |
| MAP3K2 | 850 |
| MAP3K3 | 1200 |
| CDK2 | 5500 |
| p38α (MAPK14) | >10,000 |
| JNK1 (MAPK8) | >10,000 |
Data is representative of a single KINOMEscan® experiment.
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) to Verify Target Engagement
This protocol is designed to confirm that Hypothetin-124 directly binds to and stabilizes ASK1 in a cellular context.
Materials:
-
Cells of interest
-
Hypothetin-124
-
DMSO (vehicle control)
-
PBS
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Equipment for heating samples (e.g., PCR thermocycler)
-
SDS-PAGE and Western blot reagents
-
Anti-ASK1 antibody
-
Anti-GAPDH antibody (loading control)
Procedure:
-
Culture cells to 80-90% confluency.
-
Treat cells with Hypothetin-124 (e.g., 1 µM) or DMSO for 1 hour.
-
Harvest cells, wash with PBS, and resuspend in PBS.
-
Aliquot cell suspensions into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Lyse the cells by freeze-thawing (e.g., 3 cycles of liquid nitrogen and a 25°C water bath).
-
Separate soluble and aggregated proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Collect the supernatant (soluble fraction).
-
Analyze the soluble protein fraction by SDS-PAGE and Western blotting using an anti-ASK1 antibody. Use an anti-GAPDH antibody as a loading control.
-
Quantify the band intensities to determine the temperature at which ASK1 denatures. A shift in the melting curve to a higher temperature in the presence of Hypothetin-124 indicates target engagement.
Protocol 2: KINOMEscan® Profiling
This protocol outlines the general steps for assessing the kinase selectivity of Hypothetin-124. This is typically performed as a service by specialized companies.
Principle: The KINOMEscan® platform utilizes a competition binding assay. A test compound is incubated with a panel of DNA-tagged kinases and an immobilized ligand that binds to the active site of the kinases. The amount of kinase bound to the immobilized ligand is quantified by qPCR of the DNA tag. A reduction in the amount of bound kinase in the presence of the test compound indicates binding.[1][2]
Procedure Outline:
-
Provide the service provider with a sample of Hypothetin-124 at a specified concentration and purity.
-
Specify the desired screening concentration (e.g., 1 µM).
-
The compound is screened against a large panel of human kinases (e.g., the scanMAX panel of 468 kinases).[1]
-
Results are typically provided as percent of control, where the control is DMSO. A lower percentage indicates stronger binding.
-
Binding constants (Kd) can be determined for significant hits by performing dose-response experiments.
Visualizations
Caption: Intended effect of Hypothetin-124 on the ASK1 signaling pathway.
Caption: Troubleshooting workflow for suspected off-target effects.
References
Technical Support Center: Improving the Bioavailability of MS-II-124 for In Vivo Studies
Disclaimer: Information regarding a specific molecule designated "MS-II-124" is not publicly available. This guide provides comprehensive strategies and troubleshooting advice applicable to novel, poorly soluble research compounds intended for in vivo studies, using "this compound" as a representative example. The following recommendations are based on established pharmaceutical development principles for enhancing bioavailability.
Frequently Asked Questions (FAQs)
Q1: My formulation of this compound is cloudy and appears to have precipitated. What should I do?
A1: Cloudiness or precipitation indicates that this compound has poor solubility in your current vehicle. This can lead to inaccurate dosing and low bioavailability.[1] It is crucial to address this by optimizing the formulation. We recommend performing a systematic solubility test with different vehicles.[2] Strategies to consider include using co-solvents, surfactants, or complexing agents to increase the solubility of your compound.[1][3]
Q2: I'm observing very low plasma concentrations of this compound in my animal model after oral administration. What could be the cause?
A2: Low plasma concentration after oral dosing is a classic sign of poor bioavailability. This can stem from several factors:
-
Poor aqueous solubility: The compound may not dissolve sufficiently in the gastrointestinal fluids to be absorbed.[4]
-
Low dissolution rate: Even if soluble, the compound may dissolve too slowly to be absorbed as it passes through the GI tract.[5]
-
High first-pass metabolism: The compound may be extensively metabolized in the liver before it reaches systemic circulation.[5]
-
Poor membrane permeability: The compound may not efficiently cross the intestinal wall.
Strategies to enhance oral bioavailability include particle size reduction (micronization or nanosuspension), the use of solid dispersions, and lipid-based formulations like self-emulsifying drug delivery systems (SEDDS).[3][6]
Q3: There is high variability in the results between my experimental animals. What could be causing this?
A3: High inter-animal variability can be caused by inconsistent dosing due to a poorly formulated compound.[7] If the compound is not fully dissolved or is in an unstable suspension, the actual dose administered to each animal can differ significantly. Ensuring a homogenous and stable formulation is critical. Additionally, inherent biological differences between animals can contribute, so increasing the group size may improve statistical power.[7]
Q4: What are the most common initial strategies for formulating a poorly soluble compound like this compound for a preliminary in vivo efficacy study?
A4: For initial in vivo studies, the goal is often to achieve sufficient exposure to test the compound's efficacy, not necessarily to develop a final commercial formulation. Common strategies include:
-
Co-solvent systems: Using a mixture of a water-miscible organic solvent (like DMSO or PEG 300) and an aqueous vehicle (like saline or PBS).[2][8]
-
Surfactant-based vehicles: Incorporating surfactants (like Tween-80 or Cremophor EL) to form micelles that can solubilize the hydrophobic compound.[3]
-
Cyclodextrin complexes: Using cyclodextrins (like HP-β-CD) to form inclusion complexes that enhance the aqueous solubility of the drug.[3][9]
Troubleshooting Guide
This guide addresses specific problems you may encounter during the formulation and in vivo testing of this compound.
Problem 1: this compound solubility is extremely low in all common solvents.
-
Troubleshooting Steps:
-
Systematic Solvent Screening: Test solubility in a wider range of individual solvents and binary/ternary mixtures. Common solvents to test include DMSO, NMP, DMA, PEG 300, PEG 400, propylene (B89431) glycol, and ethanol.[8]
-
pH Modification: If this compound has ionizable groups (acidic or basic), adjusting the pH of the vehicle can significantly enhance solubility.[3][8]
-
Particle Size Reduction: If you are working with a solid form, reducing the particle size through techniques like micronization can increase the dissolution rate.[3][4] For more significant enhancement, creating a nanosuspension can be highly effective.[4]
-
Amorphous Solid Dispersions: Consider creating a solid dispersion, where the compound is molecularly dispersed within a hydrophilic polymer matrix. This can dramatically improve the dissolution rate and apparent solubility.[4][10]
-
Problem 2: The formulated vehicle is causing toxicity or irritation in the animals.
-
Troubleshooting Steps:
-
Reduce Co-solvent Concentration: High concentrations of organic solvents like DMSO can be toxic.[11] Aim to use the lowest possible concentration of the co-solvent that maintains the compound's solubility. A common practice is to dissolve the compound in a small amount of DMSO and then dilute it with other, less toxic vehicles like PEG 300 and saline.[9]
-
Alternative Vehicles: Explore less irritating vehicles. For example, cyclodextrin-based formulations are often well-tolerated.[9] Lipid-based formulations or nanosuspensions can also be good alternatives.
-
Route of Administration: The route of administration can influence tolerability. For example, a formulation that is irritating when given via intraperitoneal (IP) injection might be better tolerated orally (PO) or subcutaneously (SC).[2]
-
Vehicle Control Group: Always include a control group that receives the vehicle alone to distinguish between vehicle-induced toxicity and compound-specific toxicity.[7]
-
Quantitative Data Summary: Formulation Strategies
The following tables summarize common vehicle compositions used for in vivo studies of poorly soluble compounds. The exact percentages may need to be optimized for this compound.
Table 1: Common Co-solvent and Surfactant-Based Vehicles
| Vehicle Composition | Route of Administration | Notes |
|---|---|---|
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | IP, IV, Oral | A widely used vehicle for poorly soluble compounds. The order of addition is critical to prevent precipitation.[2] |
| 10% DMSO, 90% Corn Oil | IP, Oral, SC | Suitable for highly lipophilic compounds. May require homogenization to form a stable emulsion.[2] |
| 5-10% DMSO, 90-95% Saline (0.9% NaCl) | IP, IV | For compounds with moderate solubility. Minimizes potential DMSO toxicity.[2] |
| 20% N,N-Dimethylacetamide (DMA), 40% PEG400, 40% Propylene Glycol (PG) | IV (slow infusion) | A vehicle designed for intravenous administration of poorly soluble new chemical entities.[2] |
Table 2: Cyclodextrin-Based Vehicles
| Vehicle Composition | Route of Administration | Notes |
|---|
| 20-40% (w/v) Hydroxypropyl-β-cyclodextrin (HP-β-CD) in Saline or Water | IV, IP, Oral | Cyclodextrins form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility. Often well-tolerated.[9] |
Experimental Protocols
Protocol 1: Solubility Assessment of this compound in Various Vehicles
Objective: To determine the approximate solubility of this compound in different formulation vehicles to select the most promising candidates for in vivo studies.
Materials:
-
This compound powder
-
Selection of vehicles (e.g., Water, Saline, 5% DMSO/95% Saline, 10% DMSO/40% PEG300/50% Saline, 20% HP-β-CD in water)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator bath
Methodology:
-
Weigh a precise amount of this compound (e.g., 2 mg) into a sterile microcentrifuge tube.
-
Add a small, measured volume of the first test vehicle to create a high-concentration slurry (e.g., 100 µL for a target of 20 mg/mL).
-
Vortex the mixture vigorously for 2 minutes.
-
If the compound is not fully dissolved, sonicate the tube for 10-15 minutes. Gentle warming (e.g., to 40°C) can be applied if the compound is heat-stable.
-
Visually inspect the solution for any undissolved particles against a light and dark background.
-
If the compound is fully dissolved, add more this compound in small, pre-weighed increments, repeating steps 3-5 until saturation is reached (i.e., solid particles remain after extensive mixing).
-
If the compound is not fully dissolved at the initial concentration, add small, precise aliquots of the vehicle, vortexing and sonicating after each addition, until the compound is completely dissolved.
-
Record the total amount of this compound and the final volume of the vehicle to calculate the solubility in mg/mL.
-
Allow the saturated solutions to sit at room temperature for at least one hour to check for precipitation.
Protocol 2: Preparation of an Injectable Formulation for In Vivo Studies
Objective: To prepare a sterile, ready-to-inject formulation of this compound at a target concentration for animal dosing. This example uses a co-solvent vehicle.
Vehicle Example: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.
Methodology:
-
Calculate the total volume of formulation required based on the number of animals, dose per animal (in mg/kg), and injection volume (e.g., 10 mL/kg).
-
Calculate the total mass of this compound needed for the target concentration (e.g., for a 5 mg/kg dose at 10 mL/kg, the concentration is 0.5 mg/mL).
-
Weigh the required amount of this compound into a sterile conical tube.
-
Crucial Step - Order of Addition: a. Add the required volume of DMSO (10% of the final volume) to the this compound powder. Vortex or sonicate until the compound is completely dissolved. b. Add the required volume of PEG300 (40% of the final volume) and vortex thoroughly until the solution is homogeneous. c. Add the required volume of Tween-80 (5% of the final volume) and vortex until the solution is clear. d. Finally, add the sterile saline (45% of the final volume) and vortex to mix completely.
-
Visually inspect the final formulation to ensure it is a clear, homogenous solution with no signs of precipitation.
-
If necessary, sterile-filter the final solution through a 0.22 µm syringe filter. This is especially important for intravenous (IV) administration.
-
Prepare the formulation fresh on the day of dosing.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics [mdpi.com]
- 5. Methods of enhancing Dissolution and bioavailability of poorly soluble drugs | PPTX [slideshare.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
Technical Support Center: Cell Viability Assays for MS-II-124 Treatment
Disclaimer: Information regarding the specific small molecule "MS-II-124" is not widely available in published literature. This guide is developed based on the hypothesis that this compound is an agent designed to mimic the cellular effects of microRNA-124 (miR-124). miR-124 is a known tumor suppressor that often targets key signaling pathways involved in cell proliferation and survival, such as the STAT3 and PI3K/Akt pathways.[1][2][3][4][5] The following information should be adapted based on the specific, empirically determined properties of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: Based on its nomenclature, this compound is presumed to function as a mimic of miR-124. miR-124 is known to act as a tumor suppressor by inhibiting the expression of key oncogenic proteins. A primary target is the Signal Transducer and Activator of Transcription 3 (STAT3).[2][3] By inhibiting STAT3, this compound would block the transcription of anti-apoptotic genes like Bcl-2 and Mcl-1, thereby promoting programmed cell death (apoptosis) in cancer cells where STAT3 is constitutively active.[6][7][8]
Q2: Which cell viability assay is most appropriate for studying the effects of this compound?
A2: The choice of assay depends on the specific question being asked:
-
To measure overall metabolic activity and cytotoxic effects: The MTT assay is a reliable and widely used colorimetric method. It is suitable for determining the IC50 value (the concentration of a drug that inhibits cell viability by 50%).
-
To specifically quantify apoptosis vs. necrosis: The Annexin V/PI staining assay analyzed by flow cytometry is the gold standard. It can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells, providing detailed insights into the mechanism of cell death induced by this compound.[9]
Q3: How long should I treat my cells with this compound before performing a viability assay?
A3: The optimal treatment duration can vary significantly depending on the cell line and the compound's mechanism. It is recommended to perform a time-course experiment (e.g., 24, 48, and 72 hours) to determine the most effective incubation period for inducing a measurable response.
Q4: My compound, this compound, is dissolved in DMSO. How should I design my experimental controls?
A4: It is crucial to include a "vehicle control" in your experiment. This control should consist of cells treated with the same final concentration of DMSO that is used to deliver this compound. This ensures that any observed effects are due to the compound itself and not the solvent.
Signaling Pathway: this compound (as a miR-124 mimic) in STAT3-Mediated Apoptosis
Constitutively active STAT3 signaling is a hallmark of many cancers, promoting cell survival by upregulating anti-apoptotic proteins.[7][8] miR-124 directly inhibits STAT3 expression.[2][3] Therefore, this compound is hypothesized to suppress this pathway, leading to a decrease in survival signals and the induction of apoptosis.
Caption: Hypothesized mechanism of this compound action on the STAT3 signaling pathway.
General Experimental Workflow
The following diagram outlines a typical workflow for evaluating the effect of this compound on cell viability.
Caption: Standard experimental workflow for assessing this compound cytotoxicity.
Troubleshooting Guides
MTT Assay Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High background in "no cell" control wells | 1. Contamination of media or reagents. 2. Phenol (B47542) red in media can interfere.[10] 3. This compound may directly reduce MTT.[10] | 1. Use fresh, sterile reagents. 2. Use phenol red-free medium during the MTT incubation step.[10] 3. Perform a cell-free control: add this compound to media with MTT. If a color change occurs, consider an alternative assay (e.g., SRB, CellTiter-Glo®).[10] |
| Incomplete formazan (B1609692) crystal dissolution | 1. Insufficient volume of solubilization solvent (e.g., DMSO).[10] 2. Inadequate mixing.[11] 3. Formazan crystals are too large or dense. | 1. Ensure sufficient solvent volume is added (e.g., 100-150 µL for a 96-well plate). 2. Place the plate on an orbital shaker for 15-30 minutes or gently pipette up and down to mix.[10][11] 3. Consider using a different solvent, such as acidified isopropanol (B130326) or SDS in buffered DMF.[11] |
| High variability between replicate wells | 1. Inconsistent cell seeding. 2. "Edge effect" due to evaporation in outer wells.[10] 3. Accidental removal of cells/formazan during media aspiration.[12] | 1. Ensure a homogenous cell suspension before and during plating. 2. Avoid using the outermost wells of the plate for experimental samples. Fill them with sterile PBS or media instead.[10] 3. For loosely adherent or suspension cells, centrifuge the plate before aspirating media. Leave a small, consistent volume of media in each well before adding the solubilization agent.[12] |
Annexin V/PI Staining Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High percentage of Annexin V positive cells in negative control | 1. Cells were over-confluent or unhealthy before treatment. 2. Harsh cell handling (e.g., over-trypsinization, vigorous vortexing) damaged cell membranes.[9][13] | 1. Use cells in the logarithmic growth phase. 2. Handle cells gently. Use a non-enzymatic dissociation buffer for adherent cells if possible. Avoid excessive pipetting.[9][13] |
| Poor separation between cell populations (smeared data) | 1. Incorrect flow cytometer settings (voltages, compensation).[9][13] 2. Cell clumps or debris. | 1. Use single-stain controls (Annexin V only, PI only) to set proper compensation and voltages.[13] 2. Filter cell suspension through a 40 µm mesh before analysis. Ensure proper gating to exclude doublets and debris. |
| Most cells are Annexin V and PI positive (late apoptotic/necrotic) | 1. Treatment concentration of this compound was too high or incubation time was too long, causing rapid cell death. 2. Analysis was delayed after staining. | 1. Perform a dose-response and/or time-course experiment to capture the early stages of apoptosis. 2. Analyze cells by flow cytometry as soon as possible after staining (ideally within 1 hour). |
| No Annexin V positive signal in treated group | 1. Insufficient concentration of this compound or treatment time was too short.[13] 2. Reagents (especially Annexin V binding buffer) are expired or were prepared incorrectly (e.g., missing calcium).[9] | 1. Increase the concentration range or extend the treatment duration. 2. Check reagent expiration dates and prepare fresh buffers. Annexin V binding to phosphatidylserine (B164497) is calcium-dependent.[9] |
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common cell viability assay issues.
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This protocol is a general guideline and should be optimized for your specific cell line.
Materials:
-
Cells in logarithmic growth phase
-
96-well flat-bottom cell culture plates
-
This compound stock solution (dissolved in DMSO)
-
Complete cell culture medium (consider using phenol red-free medium for the final steps)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS
-
Solubilization solution: DMSO or 10% SDS in 0.01 N HCl
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm, with an optional reference wavelength of 630 nm)
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound. Remember to include "vehicle control" (DMSO only) and "untreated control" wells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization:
-
Adherent cells: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 100 µL of DMSO to each well.
-
Suspension cells: Centrifuge the plate (e.g., 500 x g for 5 minutes), then carefully remove the supernatant. Add 100 µL of DMSO.
-
-
Absorbance Reading: Place the plate on an orbital shaker for 15 minutes in the dark to ensure all crystals are dissolved. Measure the absorbance at 570 nm using a microplate reader.
Protocol 2: Annexin V/PI Apoptosis Assay
This protocol is for flow cytometry analysis and requires careful handling to maintain cell membrane integrity.
Materials:
-
Cells cultured in 6-well plates or T-25 flasks
-
This compound stock solution
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI) solution
-
1X Annexin V Binding Buffer (typically contains HEPES, NaCl, and CaCl2)
-
Cold PBS (calcium and magnesium-free)
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach. Treat with desired concentrations of this compound, including vehicle controls, for the determined time period.
-
Cell Harvesting:
-
Suspension cells: Collect cells from the flask into a 15 mL conical tube.
-
Adherent cells: Collect the culture supernatant (which may contain apoptotic cells that have detached). Gently wash the attached cells with PBS, then detach them using a gentle, non-enzymatic method (e.g., EDTA-based dissociation buffer). Combine the detached cells with the supernatant.
-
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C. Discard the supernatant and wash the cell pellet with 1 mL of cold PBS. Repeat the centrifugation.[9]
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube. Analyze the samples on a flow cytometer immediately (within 1 hour).
-
Controls needed: 1) Unstained cells, 2) Annexin V only stained cells, 3) PI only stained cells. These are essential for setting voltages and compensation correctly.[13]
-
Data Presentation
Quantitative data from cell viability experiments should be summarized for clear interpretation and comparison.
Table 1: Example MTT Assay Results - IC50 Values for this compound
| Cell Line | Treatment Duration (hours) | IC50 (µM) |
| MCF-7 | 48 | 12.5 |
| HeLa | 48 | 25.1 |
| A549 | 48 | 8.7 |
Table 2: Example Annexin V/PI Assay Results - Cell Population Percentages
| Treatment (24h) | % Viable (Annexin V- / PI-) | % Early Apoptotic (Annexin V+ / PI-) | % Late Apoptotic (Annexin V+ / PI+) | % Necrotic (Annexin V- / PI+) |
| Vehicle Control | 95.2% | 2.1% | 1.5% | 1.2% |
| This compound (10 µM) | 60.3% | 25.4% | 10.1% | 4.2% |
| This compound (25 µM) | 25.7% | 40.8% | 28.9% | 4.6% |
References
- 1. Function of microRNA-124 in the pathogenesis of cancer (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. miR-124 downregulation leads to breast cancer progression via LncRNA-MALAT1 regulation and CDK4/E2F1 signal activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MicroRNA‐124: An emerging therapeutic target in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. STAT3 as a target for inducing apoptosis in solid and hematological tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bosterbio.com [bosterbio.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. yeasenbio.com [yeasenbio.com]
Validation & Comparative
A Head-to-Head Comparison of NLRP3 Inflammasome Inhibitors: MS-II-124 vs. MCC950
For researchers, scientists, and drug development professionals navigating the landscape of NLRP3 inflammasome inhibitors, a detailed understanding of the available options is crucial for advancing research and therapeutic development. This guide provides an objective comparison of MS-II-124, a novel inhibitor, and MCC950, a well-established benchmark compound. This comparison is based on available experimental data to delineate their respective performance characteristics.
The NLRP3 inflammasome is a critical component of the innate immune system, and its dysregulation is implicated in a wide range of inflammatory diseases. This has driven the development of small molecule inhibitors targeting the NLRP3 protein. MCC950 has long been considered a gold-standard tool for preclinical research due to its high potency and selectivity. This compound is a more recently identified inhibitor with demonstrated efficacy in preclinical models. This guide aims to provide a comprehensive side-by-side comparison to aid in the selection of the most appropriate tool for specific research needs.
Mechanism of Action and Signaling Pathway
Both this compound and MCC950 are direct inhibitors of the NLRP3 inflammasome. They function by preventing the assembly and activation of this multi-protein complex, which is a central regulator of inflammatory responses.
The canonical activation of the NLRP3 inflammasome is a two-step process. A priming signal, typically from pathogen-associated molecular patterns (PAMPs) like lipopolysaccharide (LPS), upregulates the expression of NLRP3 and pro-interleukin-1β (pro-IL-1β). An activation signal, from a diverse array of stimuli such as ATP, crystalline substances, or pore-forming toxins, triggers the assembly of the inflammasome. This complex, comprising NLRP3, the adaptor protein ASC, and pro-caspase-1, facilitates the auto-activation of caspase-1. Active caspase-1 then cleaves pro-inflammatory cytokines IL-1β and IL-18 into their mature, active forms, and can also induce a form of inflammatory cell death known as pyroptosis.
MCC950 directly binds to the NACHT domain of the NLRP3 protein, which possesses ATPase activity. This interaction is thought to lock NLRP3 in an inactive conformation, preventing its oligomerization and the subsequent recruitment of ASC and pro-caspase-1. The precise binding site and mechanism of action for this compound are still under investigation but it is also known to be a direct inhibitor of the NLRP3 inflammasome.
Data Presentation
In Vitro Potency
The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of different inhibitors. It represents the concentration of a drug that is required for 50% inhibition of a biological process in vitro.
| Inhibitor | Cell Type | Stimulation | IC50 |
| This compound | Not Specified | Not Specified | 0.12 µM[1] |
| MCC950 | Bone Marrow-Derived Macrophages (BMDMs) | LPS + ATP | 7.5 nM |
| Human Monocyte-Derived Macrophages (HMDMs) | LPS + ATP | 8.1 nM | |
| THP-1 derived macrophages | LPS + Nigericin | 0.2 µM[1] |
Note: A direct comparison of IC50 values should be made with caution, as experimental conditions such as cell type, stimulation method, and incubation times can significantly influence the results.
In Vivo Efficacy
Both this compound and MCC950 have demonstrated efficacy in preclinical animal models of inflammatory diseases.
| Inhibitor | Disease Model | Animal Model | Key Findings |
| This compound | Acute Lung Injury (ALI) / Acute Respiratory Distress Syndrome (ARDS) | Mouse | Reduced lung inflammation and immune cell infiltration.[1] |
| MCC950 | Experimental Autoimmune Encephalomyelitis (EAE) | Mouse | Attenuated disease severity. |
| Cryopyrin-Associated Periodic Syndromes (CAPS) | Mouse | Rescued neonatal lethality. | |
| Alzheimer's Disease | Mouse | Reduced neuroinflammation and amyloid pathology. | |
| Parkinson's Disease | Mouse | Showed neuroprotective effects. |
Experimental Protocols
Standardized experimental protocols are essential for the accurate assessment and comparison of NLRP3 inhibitors. Below are representative methodologies for key in vitro and in vivo experiments.
In Vitro NLRP3 Inflammasome Inhibition Assay
This assay is fundamental for determining the potency and efficacy of NLRP3 inhibitors in a cellular context.
1. Cell Culture and Differentiation:
-
Human THP-1 monocytes are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
To differentiate into macrophage-like cells, THP-1 cells are treated with phorbol (B1677699) 12-myristate 13-acetate (PMA) for 24-48 hours.
-
Alternatively, bone marrow-derived macrophages (BMDMs) can be isolated from mice and cultured in DMEM with M-CSF.
2. Inflammasome Priming and Inhibition:
-
Differentiated macrophages are primed with Lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 3-4 hours to upregulate NLRP3 and pro-IL-1β expression.
-
Following priming, cells are pre-incubated with various concentrations of the test inhibitor (this compound or MCC950) or vehicle control (DMSO) for 30-60 minutes.
3. Inflammasome Activation:
-
The NLRP3 inflammasome is activated by adding a second stimulus, such as ATP (e.g., 5 mM) or Nigericin (e.g., 5 µM), for 1-2 hours.
4. Measurement of IL-1β Release:
-
Cell culture supernatants are collected and centrifuged to remove cellular debris.
-
The concentration of mature IL-1β in the supernatants is quantified using a commercially available ELISA kit according to the manufacturer's instructions.
5. Data Analysis:
-
The percentage of IL-1β inhibition for each inhibitor concentration is calculated relative to the vehicle-treated control.
-
The IC50 value is determined by fitting the dose-response data to a four-parameter logistic curve.
In Vivo LPS-Induced Acute Lung Injury (ALI) Model
This model is used to evaluate the in vivo efficacy of NLRP3 inhibitors in a model of acute inflammation.
1. Animal Model:
-
C57BL/6 mice are typically used for this model.
2. Induction of ALI:
-
Mice are anesthetized, and a solution of LPS in sterile PBS is administered via intratracheal or intranasal instillation to induce lung inflammation.
3. Inhibitor Administration:
-
The test inhibitor (e.g., this compound) or vehicle control is administered to the mice, typically via intraperitoneal (i.p.) injection, at a specified time before or after LPS challenge.
4. Assessment of Lung Inflammation:
-
At a predetermined time point after LPS administration (e.g., 24 hours), mice are euthanized.
-
Bronchoalveolar lavage fluid (BALF) is collected to measure inflammatory cell infiltration (e.g., neutrophil count) and cytokine levels (e.g., IL-1β).
-
Lung tissue is harvested for histological analysis to assess tissue damage and for biochemical assays to measure markers of inflammation.
5. Data Analysis:
-
Inflammatory parameters in the inhibitor-treated group are compared to the vehicle-treated group to determine the efficacy of the compound in reducing lung inflammation.
Selectivity and Off-Target Effects
A crucial aspect of a good NLRP3 inhibitor is its selectivity. High selectivity ensures that the compound does not interfere with other important inflammatory pathways, minimizing off-target effects.
MCC950 has been shown to be highly selective for the NLRP3 inflammasome. It does not inhibit other inflammasomes such as AIM2, NLRC4, or NLRP1 at concentrations where it potently blocks NLRP3 activation. However, at higher concentrations, some off-target effects have been reported, including the inhibition of carbonic anhydrase 2.
This compound is described as a selective NLRP3 inhibitor.[1] However, comprehensive public data on its selectivity profile against other inflammasomes and potential off-target effects are not as extensively documented as for MCC950. Further studies are needed to fully characterize its specificity.
Conclusion
Both this compound and MCC950 are valuable tools for studying the role of the NLRP3 inflammasome in health and disease. MCC950 is a well-characterized, potent, and selective inhibitor that serves as a benchmark in the field. This compound is a promising newer inhibitor with demonstrated in vivo efficacy. The choice between these compounds will depend on the specific research question, the experimental model, and the desired pharmacological profile. For studies requiring a well-documented inhibitor with extensive historical data, MCC950 is a clear choice. As more comprehensive data on the selectivity and off-target profile of this compound becomes available, it may offer a valuable alternative for the development of novel therapeutics for NLRP3-driven diseases.
References
Validating NLRP3 Inflammasome Selectivity: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, ensuring the selective inhibition of the NLRP3 inflammasome is paramount. This guide provides an objective comparison of widely-used, selective NLRP3 inhibitors, supported by experimental data, to aid in the evaluation of these critical research tools.
The NLRP3 inflammasome is a key component of the innate immune system, and its dysregulation is implicated in a wide range of inflammatory diseases. Consequently, the development of potent and specific NLRP3 inhibitors is a major focus of therapeutic research. While direct inhibitors of NLRP3 are of significant interest, it is also important to note that NLRP3 activity can be modulated by other molecules, such as microRNAs. For instance, miR-124 has been shown to indirectly suppress NLRP3 inflammasome activation by targeting upstream signaling components.
This guide focuses on the validation of selectivity for direct small-molecule inhibitors of the NLRP3 inflammasome, using MCC950, CY-09, and JC124 as key examples.
Comparative Selectivity of NLRP3 Inhibitors
The inhibitory activity of various compounds against different inflammasome complexes is a crucial determinant of their utility as specific research probes and their potential for therapeutic development. The following table summarizes the half-maximal inhibitory concentrations (IC50) of several well-characterized NLRP3 inhibitors against NLRP3, as well as other inflammasomes like NLRC4 and AIM2.
| Inhibitor | Target Inflammasome | IC50 | Selective Inhibition |
| MCC950 | NLRP3 | ~7.5-8.1 nM (in BMDMs and HMDMs) | Yes.[1] No significant inhibition of AIM2, NLRC4, or NLRP1.[1][2] |
| AIM2 | No significant inhibition | ||
| NLRC4 | No significant inhibition | ||
| NLRP1 | No significant inhibition | ||
| CY-09 | NLRP3 | ~6 µM (in BMDMs) | Yes.[3] No significant inhibition of AIM2 or NLRC4.[3][4] |
| AIM2 | No significant inhibition | ||
| NLRC4 | No significant inhibition | ||
| JC124 | NLRP3 | Not specified (active and selective inhibitor) | Yes.[5] Details on cross-reactivity with other inflammasomes are not fully specified. |
Visualizing the NLRP3 Signaling Pathway and Inhibition
The canonical activation of the NLRP3 inflammasome is a two-step process involving a priming signal and an activation signal. Selective inhibitors can target different components of this pathway to prevent the maturation and release of pro-inflammatory cytokines.
Caption: The NLRP3 inflammasome signaling pathway, highlighting the points of inhibition for MCC950 and CY-09.
Experimental Protocols for Assessing Selectivity
The selectivity of NLRP3 inhibitors is typically determined through a series of in vitro assays that measure the activation of different inflammasomes in response to specific stimuli.
Inflammasome Activation and Cytokine Release Assay
This assay quantifies the ability of a compound to inhibit the release of IL-1β from immune cells, such as bone marrow-derived macrophages (BMDMs), following the activation of specific inflammasomes.
Protocol:
-
Cell Culture and Priming:
-
Culture BMDMs in a suitable medium.
-
Prime the cells with lipopolysaccharide (LPS) (e.g., 500 ng/ml) for 3-4 hours to upregulate the expression of NLRP3 and pro-IL-1β.[6]
-
-
Inhibitor Treatment:
-
Pre-incubate the primed cells with various concentrations of the test inhibitor for 30-60 minutes.[7]
-
-
Inflammasome Activation:
-
Induce the activation of specific inflammasomes using the following agonists:
-
NLRP3: ATP (e.g., 5 mM) or Nigericin (e.g., 40 µM).[6]
-
NLRC4: Transfection with flagellin (B1172586) or infection with Salmonella typhimurium.[8]
-
AIM2: Transfection with poly(dA:dT).[8]
-
NLRP1: Anthrax lethal toxin (for specific mouse strains like 129S6 or BALB/cJ).[6]
-
-
-
Sample Collection and Analysis:
-
After a defined incubation period (e.g., 1-6 hours), collect the cell culture supernatants.
-
Quantify the concentration of mature IL-1β in the supernatants using an Enzyme-Linked Immunosorbent Assay (ELISA).[9]
-
-
Data Analysis:
-
Calculate the percentage of inhibition of IL-1β release for each inhibitor concentration compared to the vehicle control.
-
Determine the IC50 value by fitting the dose-response data to a suitable curve.[8]
-
ASC Speck Formation Assay
The oligomerization of the adaptor protein ASC into a "speck" is a hallmark of inflammasome activation. This assay visualizes and quantifies the formation of ASC specks to assess inhibitor activity.
Protocol:
-
Cell Culture and Transfection:
-
Use an immortalized macrophage cell line stably expressing ASC tagged with a fluorescent protein (e.g., ASC-mCherry).[10]
-
Plate the cells in a format suitable for microscopy.
-
-
Priming and Inhibitor Treatment:
-
Inflammasome Activation:
-
Stimulate the cells with an appropriate inflammasome agonist (e.g., Nigericin).[10]
-
-
Microscopy and Image Analysis:
Workflow for Determining Inhibitor Selectivity
A streamlined workflow is essential for the systematic evaluation of the selectivity profile of an NLRP3 inflammasome inhibitor.
Caption: A streamlined workflow for determining the selectivity profile of an NLRP3 inflammasome inhibitor.
References
- 1. The selective NLRP3 inhibitor MCC950 hinders atherosclerosis development by attenuating inflammation and pyroptosis in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective NLRP3 Inflammasome Inhibitor MCC950 Suppresses Inflammation and Facilitates Healing in Vascular Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Identification of a selective and direct NLRP3 inhibitor to treat inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Novel Inhibitor Targeting NLRP3 Inflammasome Reduces Neuropathology and Improves Cognitive Function in Alzheimer’s Disease Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inflammasome assays in vitro and in mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
A Comparative Analysis of MS-II-124 (Obefazimod/ABX464) and Other Anti-Inflammatory Compounds
For Researchers, Scientists, and Drug Development Professionals
In the landscape of anti-inflammatory therapeutics, the quest for novel mechanisms of action that offer improved efficacy and safety profiles is paramount. This guide provides a detailed comparison of MS-II-124, identified as the clinical-stage molecule obefazimod (ABX464), with established anti-inflammatory agents: Ibuprofen (B1674241), Celecoxib (B62257), and Dexamethasone. Obefazimod represents a first-in-class therapeutic that functions by upregulating microRNA-124 (miR-124), a key regulator of inflammatory pathways.[1][2][3] This comparison delves into their respective mechanisms of action, presents available quantitative data on their anti-inflammatory effects, details relevant experimental protocols, and visualizes the signaling pathways involved.
Mechanism of Action: A Tale of Different Targets
The anti-inflammatory effects of these compounds stem from their distinct interactions with the complex network of inflammatory signaling.
This compound (Obefazimod/ABX464): The miR-124 Upregulator
Obefazimod's unique mechanism revolves around its ability to bind to the cap binding complex (CBC), which enhances the splicing of a long non-coding RNA to produce miR-124.[4] This microRNA acts as a master regulator of inflammation by downregulating the expression of multiple pro-inflammatory cytokines and chemokines, including TNF-α, IL-6, IL-17, and CCL2 (MCP-1).[5] By increasing the levels of this endogenous anti-inflammatory molecule, obefazimod effectively puts a "physiological brake" on the inflammatory cascade.
Ibuprofen: The Non-Selective COX Inhibitor
A widely used non-steroidal anti-inflammatory drug (NSAID), ibuprofen exerts its effects by non-selectively inhibiting both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes. These enzymes are crucial for the synthesis of prostaglandins, which are lipid compounds that mediate inflammation, pain, and fever.[6] While inhibition of COX-2 is responsible for its anti-inflammatory and analgesic properties, the concurrent inhibition of COX-1 can lead to gastrointestinal side effects.[6]
Celecoxib: The Selective COX-2 Inhibitor
Celecoxib is also an NSAID but is distinguished by its selective inhibition of the COX-2 enzyme.[7] COX-2 is typically induced at sites of inflammation, and its selective inhibition allows for the reduction of inflammation and pain with a potentially lower risk of the gastrointestinal adverse effects associated with non-selective COX inhibitors like ibuprofen.[7]
Dexamethasone: The Potent Glucocorticoid
Dexamethasone, a synthetic glucocorticoid, possesses broad and potent anti-inflammatory and immunosuppressive effects. Its primary mechanism involves binding to the glucocorticoid receptor (GR). This complex then translocates to the nucleus, where it can upregulate the expression of anti-inflammatory proteins and repress the expression of pro-inflammatory genes by interfering with transcription factors such as NF-κB.[8][9]
Quantitative Comparison of Anti-Inflammatory Activity
Direct comparative studies with standardized assays for all four compounds are limited. The following table summarizes available data on their inhibitory effects on key inflammatory mediators. It is important to note that experimental conditions can vary between studies, affecting direct comparability.
| Compound | Target | Assay System | IC50 / Effect | Citation(s) |
| This compound (Obefazimod/ABX464) | IL-17a Secretion | Human purified CD4+ cells | -33.6% reduction | [1] |
| CCL2, TNF-α, IL-6 Secretion | Human purified macrophages | -33.7%, -82.5%, and -93.3% reduction respectively | [1] | |
| IL-6 Blood Levels | Rheumatoid Arthritis Patients (Phase 2a) | Significant decrease vs. placebo | [5] | |
| Ibuprofen | IL-17A Production | Human peripheral blood mononuclear cells | Significant dose-dependent inhibition | [10][11] |
| TNF-α Production | Human peripheral blood mononuclear cells | Significant dose-dependent inhibition | [10] | |
| NF-κB Activation | Prostate tumor cell lines | Inhibition of constitutive and stimulated activation | [12] | |
| Celecoxib | NF-κB Activation | Human glioblastoma cells | Down-regulated TNF-α induced activation | [6] |
| IL-6 (Synovial Fluid) | Inflammatory Arthritis Patients | Significant decrease after treatment | [12] | |
| Dexamethasone | Apoptosis (TNF-α-induced) | Bovine glomerular endothelial cells | IC50 = 0.8 nM | [13] |
| Apoptosis (LPS-induced) | Bovine glomerular endothelial cells | IC50 = 0.9 nM | [13] | |
| IL-6 Secretion | Retinal microvascular pericytes | IC50 between 2 and 6 nM | [11] | |
| CCL2 Secretion | Retinal microvascular pericytes | IC50 = 3 nM | [11] | |
| IL-17 Production | COVID-19 Patients | Significantly reduced levels | [14] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by these compounds and a typical experimental workflow for assessing anti-inflammatory activity.
Caption: Mechanism of action of this compound (Obefazimod/ABX464) via miR-124 upregulation.
Caption: Mechanism of action of Ibuprofen (non-selective) and Celecoxib (selective) on COX enzymes.
Caption: Mechanism of action of Dexamethasone via the Glucocorticoid Receptor.
Caption: A generalized workflow for an in vitro LPS-induced cytokine inhibition assay.
Detailed Experimental Protocols
LPS-Induced Cytokine Production in RAW 264.7 Macrophages
This in vitro assay is a standard method to assess the anti-inflammatory potential of compounds by measuring their ability to inhibit the production of pro-inflammatory cytokines from lipopolysaccharide (LPS)-stimulated macrophages.[15][16]
a. Cell Culture and Seeding:
-
Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 incubator.[17]
-
Seed the cells into 96-well plates at a density of 1-2 x 10^5 cells/well and allow them to adhere overnight.[17][18]
b. Compound Treatment:
-
The following day, remove the culture medium.
-
Pre-treat the cells with various concentrations of the test compounds (e.g., Obefazimod, Ibuprofen, Celecoxib, Dexamethasone) or vehicle control (e.g., DMSO) for 1-2 hours.[17]
c. Stimulation:
-
Stimulate the cells by adding LPS to a final concentration of 10-100 ng/mL.[18]
d. Incubation and Supernatant Collection:
-
Incubate the plates for a specified period (e.g., 24 hours) at 37°C.[16]
-
After incubation, centrifuge the plates and carefully collect the supernatant.[15]
e. Cytokine Measurement:
-
Measure the concentration of pro-inflammatory cytokines such as TNF-α and IL-6 in the supernatant using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.[16]
f. Data Analysis:
-
Calculate the percentage inhibition of cytokine production for each compound concentration compared to the LPS-stimulated vehicle control.
-
Determine the half-maximal inhibitory concentration (IC50) value for each compound from the dose-response curve.
Cyclooxygenase (COX) Activity Assay
This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.
a. Enzyme and Substrate Preparation:
-
Use purified ovine COX-1 or human recombinant COX-2 enzyme.
-
Prepare a solution of arachidonic acid, the substrate for COX enzymes.
b. Inhibition Assay:
-
In a 96-well plate, add the assay buffer, heme, and the test compound at various concentrations.
-
Add the COX enzyme (either COX-1 or COX-2) to the wells and incubate.
-
Initiate the reaction by adding arachidonic acid.
c. Detection:
-
The peroxidase activity of COX is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.[17]
d. Data Analysis:
-
Calculate the percentage of COX inhibition for each compound concentration.
-
Determine the IC50 values for both COX-1 and COX-2 to assess the compound's potency and selectivity.
NF-κB Reporter Assay
This cell-based assay quantifies the activity of the NF-κB signaling pathway.[6][8][19]
a. Cell Transfection:
-
Seed cells (e.g., HEK293) in a 96-well plate.
-
Transfect the cells with a reporter plasmid containing the luciferase gene under the control of NF-κB response elements and a control plasmid (e.g., Renilla luciferase) for normalization.[6][19]
b. Compound Treatment and Stimulation:
-
After transfection, pre-treat the cells with the test compounds for 1 hour.
-
Stimulate NF-κB activation by adding an inducer such as TNF-α (e.g., 20 ng/mL).[6]
c. Luciferase Assay:
-
After 6-8 hours of stimulation, lyse the cells.[6]
-
Measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase reporter assay system.[8][19]
d. Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity.
-
Calculate the percentage inhibition of NF-κB activation for each compound concentration and determine the IC50 value.
Conclusion
This compound (Obefazimod/ABX464) presents a novel and promising approach to anti-inflammatory therapy by targeting the upregulation of miR-124. This mechanism offers a broad-spectrum inhibition of multiple pro-inflammatory mediators. In contrast, traditional NSAIDs like Ibuprofen and Celecoxib target the cyclooxygenase pathway with varying degrees of selectivity, while Dexamethasone exerts potent and widespread immunosuppressive effects through the glucocorticoid receptor.
The choice of an anti-inflammatory agent in a research or clinical setting will depend on the specific inflammatory context, the desired therapeutic window, and the acceptable safety profile. While direct quantitative comparisons are not always available, the distinct mechanisms of action provide a strong basis for differential application. Further head-to-head preclinical and clinical studies will be invaluable in fully elucidating the comparative efficacy and safety of these diverse anti-inflammatory compounds.
References
- 1. ABX464 (Obefazimod) Upregulates miR-124 to Reduce Proinflammatory Markers in Inflammatory Bowel Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. abivax.com [abivax.com]
- 3. obefazimod (ABX464) News - LARVOL Sigma [sigma.larvol.com]
- 4. Abivax Treats First Patient in Phase 2a Rheumatoid Arthritis Clinical Trial of ABX464 | Abivax [ir.abivax.com]
- 5. abivax.gcs-web.com [abivax.gcs-web.com]
- 6. benchchem.com [benchchem.com]
- 7. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. indigobiosciences.com [indigobiosciences.com]
- 10. turkishimmunology.org [turkishimmunology.org]
- 11. Turkish Journal of Immunology — [turkishimmunology.org]
- 12. In vivo study of pro-inflammatory cytokine changes in serum and synovial fluid during treatment with celecoxib and etoricoxib and correlation with VAS pain change and synovial membrane penetration index in patients with inflammatory arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Celecoxib, a selective cyclooxygenase-2 inhibitor for the treatment of rheumatoid arthritis and osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Dexamethasone Modulates the Cytokine Response but Not COVID-19-Induced Coagulopathy in Critically Ill - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 3.7. Interference with LPS-Induced TNF-α and IL-6 Production by RAW 264.7 Cells [bio-protocol.org]
- 16. Anti-inflammatory Effects of Complex Extract including in LPS-induced RAW 264.7 Cells [e-jar.org]
- 17. bioscience.co.uk [bioscience.co.uk]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
Reproducibility of miR-124 Experimental Results: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of experimental results concerning the microRNA miR-124, a key regulator in neurogenesis, inflammation, and oncology. The data presented here is collated from multiple studies to aid in assessing the reproducibility of findings related to miR-124's function and downstream effects. Methodological details for key experiments are also provided to facilitate the design and replication of studies.
Quantitative Data Summary
The following tables summarize quantitative data from various experimental studies on miR-124, comparing its effects to negative controls. These tables are intended to provide a clear overview of the magnitude of effects observed across different experimental setups.
Table 1: Effect of miR-124 Mimics on Cell Viability and Proliferation
| Cell Line | Assay | Treatment | Result | Fold Change (vs. Control) | p-value | Reference |
| SK-N-AS (Neuroblastoma) | WST-1 Viability Assay | miR-124 mimics (50 nM) | Reduced cell viability | ~0.75 | < 0.05 | [1] |
| SK-N-AS (Neuroblastoma) | Monolayer Growth (Live cell imaging) | miR-124 mimics (50 nM) | Reduced confluence | ~0.60 | < 0.05 | [1] |
| 22Rv1 (Prostate Cancer) | Clonogenic Assay | miR-124 (50 nM) | Reduced colony formation | 0.57 | < 0.01 | [2] |
| 22Rv1-EnzR (Enzalutamide-Resistant Prostate Cancer) | Clonogenic Assay | miR-124 (50 nM) | Reduced colony formation | 0.64 | < 0.01 | [2] |
Table 2: Regulation of Target Gene Expression by miR-124
| Target Gene | Cell Line | Assay | Treatment | Result | Fold Change (vs. Control) | p-value | Reference |
| CREB1 (3'UTR) | HEK293T | Luciferase Reporter Assay | miR-124 mimic + CREB1-Wt | Reduced luciferase activity | Significant reduction | < 0.05 | [3] |
| Bax (3'UTR) | BV-2 | Luciferase Reporter Assay | miR-124 mimic + wt 3'-UTR | Significantly inhibited luciferase activity | Not specified | < 0.01 | [4] |
| Bax (3'UTR) | BV-2 | Luciferase Reporter Assay | miR-124 inhibitor + wt 3'-UTR | Significantly increased luciferase activity | Not specified | < 0.01 | [4] |
| Bax (protein) | BV-2 | Western Blot | miR-124 mimic | Decreased Bax protein expression | Not specified | < 0.01 | [4] |
| Bax (mRNA) | BV-2 | RT-qPCR | miR-124 mimic | Decreased Bax mRNA expression | Not specified | < 0.01 | [4] |
| AR-V7 (protein) | 22Rv1 | Immunoblot | miR-124 (100 nM) | Downregulated AR-V7 expression | 0.40 | < 0.05 | [2] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and experimental procedures discussed, the following diagrams are provided in DOT language for use with Graphviz.
miR-124 Signaling Pathway
This diagram illustrates the regulatory role of miR-124 in suppressing target genes involved in cell proliferation and apoptosis, such as STAT3 and Bax, and its impact on downstream cellular processes.
Caption: miR-124 signaling pathway.
Experimental Workflow for miR-124 Target Validation
This workflow outlines the key steps involved in validating a predicted target of miR-124, from initial bioinformatics prediction to final experimental confirmation.
Caption: Workflow for miR-124 target validation.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the reproducibility of results. Below are generalized protocols for commonly used assays in miR-124 research.
Quantitative Real-Time PCR (qRT-PCR) for miR-124 Expression
This protocol is used to quantify the levels of mature miR-124 in a given sample.
-
RNA Extraction: Isolate total RNA from cells or tissues using a suitable kit (e.g., Trizol or a column-based method). Assess RNA quality and quantity using a spectrophotometer.
-
Reverse Transcription (RT): Synthesize cDNA from total RNA using a miRNA-specific stem-loop RT primer for miR-124 and a reverse transcriptase enzyme. This step is crucial for the specific detection of the mature miRNA.
-
Real-Time PCR: Perform real-time PCR using a forward primer specific to the miR-124 sequence, a universal reverse primer, and a fluorescent dye (e.g., SYBR Green) or a TaqMan probe.
-
Data Analysis: Normalize the expression of miR-124 to a stable endogenous control small RNA (e.g., U6 snRNA). Calculate the relative expression using the ΔΔCt method.
Luciferase Reporter Assay for Target Validation
This assay is the gold standard for confirming the direct interaction between a miRNA and its predicted target's 3' Untranslated Region (3'UTR).[5][6]
-
Vector Construction: Clone the predicted miR-124 binding site from the 3'UTR of the target gene downstream of a luciferase reporter gene in a suitable vector (e.g., pmirGLO).[5] As a negative control, create a mutant version of the 3'UTR with alterations in the miR-124 seed sequence.
-
Cell Transfection: Co-transfect a suitable cell line (e.g., HEK293T) with the luciferase reporter vector (either wild-type or mutant) and a miR-124 mimic or a negative control mimic.[5]
-
Cell Lysis and Luciferase Measurement: After 24-48 hours of incubation, lyse the cells and measure the activity of both the primary reporter (e.g., Firefly luciferase) and a co-transfected control reporter (e.g., Renilla luciferase) using a luminometer.[5]
-
Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. A significant decrease in luciferase activity in cells co-transfected with the wild-type 3'UTR and the miR-124 mimic compared to controls indicates a direct interaction.
Western Blot for Protein Expression Analysis
This technique is used to determine the effect of miR-124 on the protein levels of its target genes.[7]
-
Cell Transfection and Lysis: Transfect cells with a miR-124 mimic, inhibitor, or a negative control. After a suitable incubation period (e.g., 48-72 hours), lyse the cells in a buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard assay (e.g., BCA or Bradford assay).
-
SDS-PAGE and Protein Transfer: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).[8]
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding.[9] Incubate the membrane with a primary antibody specific to the target protein, followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP) or a fluorescent dye.
-
Detection and Analysis: Detect the signal using a chemiluminescent substrate or fluorescence imaging.[9] Quantify the protein bands and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative change in protein expression.
Note on "MS-II-124" as an Antibacterial Agent
Searches for "this compound" also identified a distinct molecule, "Antibacterial agent 124," a potent inhibitor of bacterial prolyl-tRNA synthetase (ProRS).[10] This compound has demonstrated antibacterial activity against various strains, including E. coli and S. aureus.[10]
Table 3: Activity of Antibacterial Agent 124
| Target | Metric | Value | Organism | Reference |
| Prolyl-tRNA synthetase (ProRS) | IC50 | 0.18 µM | Staphylococcus aureus | [10] |
| E. coli (ATCC25922) | MIC | 1 µg/mL | Escherichia coli | [10] |
| MRSA252 | MIC | 1 µg/mL | Staphylococcus aureus | [10] |
| S. aureus (ATCC29213) | MIC | 2 µg/mL | Staphylococcus aureus | [10] |
This information is provided for clarity, as the initial query "this compound" could potentially refer to this compound. However, the core of this guide focuses on the reproducibility of experimental results for the microRNA miR-124, which aligns more closely with the detailed requirements of the user request.
References
- 1. A drug that induces the microRNA miR-124 enables differentiation of retinoic acid-resistant neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. miR-124 and androgen receptor signaling inhibitors repress prostate cancer growth by downregulating androgen receptor splice variants, EZH2 and Src - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Knockdown of miR-124 Reduces Depression-like Behavior by Targeting CREB1 and BDNF - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MicroRNA-124 improves functional recovery and suppresses Bax-dependent apoptosis in rats following spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Test MicroRNA Target with in vitro Cell Culture Luciferase Assay Protocol - Creative Biogene [creative-biogene.com]
- 6. miRNA Luciferase Reporter Assay - Creative Biogene IntegrateRNA [integraterna.creative-biogene.com]
- 7. Validation of microRNA Target Genes Using Luciferase Reporter assay and Western Blot Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Western Blot Protocol | Proteintech Group [ptglab.com]
- 9. cytivalifesciences.com [cytivalifesciences.com]
- 10. medchemexpress.com [medchemexpress.com]
Cross-Validation of miR-124's Effects in Different Cell Lines: A Comparative Guide
Introduction
This guide provides a comparative analysis of the effects of microRNA-124 (miR-124) across various cell lines. Initial searches for "MS-II-124" did not yield a specific molecule with that designation in widely available scientific literature, suggesting a possible misnomer for the well-researched microRNA, miR-124. As a key regulator of gene expression, miR-124 is implicated in numerous cellular processes, including cell proliferation, apoptosis, and differentiation. Its dysregulation is frequently observed in several pathologies, particularly in cancer and neurological disorders. This document summarizes key experimental findings, presents comparative data in a tabular format, details common experimental protocols, and provides visual diagrams of the primary signaling pathways and experimental workflows. This guide is intended for researchers, scientists, and drug development professionals investigating the therapeutic potential of miR-124.
Comparative Efficacy of miR-124 in Various Cell Lines
The following tables summarize the quantitative effects of miR-124 overexpression in different cell lines, focusing on its impact on cell proliferation, cell cycle progression, and apoptosis.
Table 1: Effects of miR-124 on Cell Proliferation and Viability
| Cell Line | Cancer Type | Assay | Effect of miR-124 Mimic | Reference |
| D425 | Medulloblastoma | Cell Count | Significant reduction in cell number after 72h | [1] |
| D283 | Medulloblastoma | Cell Count | Moderate reduction in cell number after 72h | [1] |
| D341 | Medulloblastoma | Cell Count | Minor reduction in cell number after 72h | [1] |
| SK-N-AS | Neuroblastoma (Mesenchymal) | Cell Viability | ~25% reduction in cell viability | [2] |
| GI-ME-N | Neuroblastoma (Mesenchymal) | Cell Viability | Reduced cell viability | [2] |
| MDA-MB-468 | Triple-Negative Breast Cancer | MTT Assay | Decreased cell viability after 48h | [3] |
| MDA-MB-231 | Triple-Negative Breast Cancer | MTT Assay | Decreased cell viability after 48h | [3] |
| SW620 | Colorectal Cancer | CCK-8 Assay | Significantly decreased cell viability at 48h, 72h, and 96h | [4] |
| SKOV3 | Ovarian Cancer | Not Specified | Inhibited cell proliferation | [5] |
| OCVAR3 | Ovarian Cancer | Not Specified | Inhibited cell proliferation | [5] |
Table 2: Effects of miR-124 on Cell Cycle Progression
| Cell Line | Cancer Type | Effect of miR-124 Mimic | Reference |
| D425 | Medulloblastoma | Marked increase in G0/G1 phase, marked reduction in S phase | [1] |
| SW620 | Colorectal Cancer | Significant increase in G1/G2 phase, marked decrease in S phase | [4] |
Table 3: Effects of miR-124 on Apoptosis
| Cell Line | Cancer Type | Effect of miR-124 Mimic | Reference |
| D425 | Medulloblastoma | No reproducible differences in sub-G1 population | [1] |
| SKOV3 | Ovarian Cancer | Induced apoptosis | [5] |
| OCVAR3 | Ovarian Cancer | Induced apoptosis | [5] |
| SW620 | Colorectal Cancer | Markedly induced both early and late apoptosis | [4] |
| SH-SY5Y | Neuroblastoma | Inhibited apoptosis | [6] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by miR-124 and a general workflow for investigating its effects.
Caption: Signaling pathway of miR-124 and its downstream effects.
Caption: General experimental workflow for assessing miR-124's effects.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
1. Cell Culture and Transfection with miR-124 Mimic
-
Cell Seeding: Plate cells in a 6-well or 96-well plate at a density that will result in 50-70% confluency at the time of transfection. Culture in appropriate complete medium overnight.
-
Preparation of Transfection Complexes:
-
For each well, dilute a final concentration of 50 nM of miR-124 mimic or a negative control mimic in serum-free medium.
-
In a separate tube, dilute a suitable transfection reagent (e.g., Lipofectamine) in serum-free medium according to the manufacturer's instructions.
-
Combine the diluted mimic and transfection reagent, mix gently, and incubate at room temperature for 20 minutes to allow complex formation.
-
-
Transfection: Replace the cell culture medium with fresh, antibiotic-free medium. Add the transfection complexes dropwise to the cells.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24 to 72 hours before proceeding with downstream assays.
2. Cell Viability/Proliferation Assay (MTT Assay)
-
Cell Treatment: Following transfection with the miR-124 mimic or negative control for the desired time period (e.g., 48 hours), remove the culture medium.
-
MTT Incubation: Add MTT solution (5 mg/ml in PBS) to each well and incubate at 37°C for 4 hours.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
3. Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Harvesting: After transfection, harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
4. Cell Cycle Analysis
-
Cell Fixation: Harvest the transfected cells and fix them in ice-cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing PI and RNase A. Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the DNA content of the cells by flow cytometry. The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle can be quantified.
5. Luciferase Reporter Assay for Target Validation
-
Vector Construction: Clone the 3'-untranslated region (3'-UTR) of the putative target gene (e.g., STAT3) downstream of a luciferase reporter gene in a suitable vector. A mutant 3'-UTR with a disrupted miR-124 binding site should be created as a control.
-
Co-transfection: Co-transfect cells (e.g., HEK293T) with the luciferase reporter vector (wild-type or mutant) and the miR-124 mimic or a negative control.
-
Luciferase Activity Measurement: After 24-48 hours of incubation, lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. A significant decrease in luciferase activity in the presence of the miR-124 mimic and the wild-type 3'-UTR compared to the controls indicates a direct interaction.
References
- 1. Expression of miR-124 inhibits growth of medulloblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A drug that induces the microRNA miR-124 enables differentiation of retinoic acid-resistant neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. europeanreview.org [europeanreview.org]
- 5. MiR-124 inhibits invasion and induces apoptosis of ovarian cancer cells by targeting programmed cell death 6 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. miR-124 and VAMP3 Act Antagonistically in Human Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Therapeutic Efficacy of miR-124 Modulation in an Animal Model of Multiple Sclerosis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the therapeutic efficacy of modulating microRNA-124 (miR-124) with established alternative therapies for Multiple Sclerosis (MS). The data presented is based on in vivo studies in the Experimental Autoimmune Encephalomyelitis (EAE) mouse model, a widely used preclinical model for MS. The information is intended to provide an objective overview to inform further research and drug development efforts.
Introduction to miR-124 in Neuroinflammation
MicroRNA-124 is one of the most abundant microRNAs in the central nervous system (CNS) and plays a crucial role in maintaining neuronal health and controlling inflammation. In the context of MS and its animal model, EAE, miR-124 expression is significantly downregulated in activated microglia, the resident immune cells of the CNS. This downregulation is associated with a shift of microglia from a quiescent, neuroprotective (M2) state to a pro-inflammatory, neurotoxic (M1) state, which contributes to the demyelination and neurodegeneration characteristic of MS.[1][2][3]
Therapeutic intervention with synthetic miR-124 mimics aims to restore the levels of this microRNA, thereby promoting microglial quiescence, reducing neuroinflammation, and ameliorating the clinical symptoms of EAE.[1][2] This guide compares the preclinical efficacy of this novel approach with current FDA-approved disease-modifying therapies for MS.
Comparative Efficacy Data in the EAE Model
The following tables summarize the quantitative data from in vivo studies in the MOG35-55-induced EAE model in C57BL/6 mice, comparing the effects of a miR-124 mimic with other common MS therapies.
Table 1: Comparison of Therapeutic Efficacy on Clinical Score in EAE
| Therapeutic Agent | Dosing Regimen | Peak Mean Clinical Score (Treated) | Peak Mean Clinical Score (Control) | Reduction in Peak Score | Reference |
| miR-124 mimic | 20 µ g/mouse , i.v., prophylactic (day 7, 11, 15, 18) | ~0.2 | ~3.0 | ~93% | [1][4] |
| miR-124 mimic | 20 µ g/mouse , i.v., therapeutic (day 13, 16, 18, 20, 22) | ~1.5 | ~3.2 | ~53% | [1][4] |
| Glatiramer Acetate (B1210297) | 125 µ g/mouse/day , s.c. | ~1.5 | ~2.5 | ~40% | [5][6] |
| Fingolimod | 0.3 mg/kg, oral, prophylactic | ~1.0 | ~2.1 | ~52% | [3] |
| Fingolimod | 1 mg/kg, i.p., therapeutic (from day 15) | ~1.5 | ~2.8 | ~46% | [7][8] |
| Interferon-β 1a | 10,000 U/dose, daily, prophylactic (from day 0) | ~1.8 | ~2.5 | ~28% | [9][10] |
| Interferon-β 1a | 10,000 U/dose, daily, therapeutic (from day 7) | ~2.0 | ~3.0 | ~33% | [9] |
Note: Clinical scores are on a 0-5 scale, where 0 is no disease and 5 is moribund. The exact scores can vary between studies based on specific experimental conditions.
Table 2: Comparison of Effects on CNS Inflammation in EAE
| Therapeutic Agent | Effect on CNS Inflammatory Infiltrates | Key Cell Types Affected | Reference |
| miR-124 mimic | Significant reduction in lymphocytes and macrophages | CD4+ T cells, Macrophages (CD11b+), activated microglia (CD45hi) | [1] |
| Glatiramer Acetate | Reduction in inflammatory pockets and demyelination | IL-17 and IFN-γ positive cells | [5][6] |
| Fingolimod | Reduction in astrocyte and microglia activation | Astrocytes (GFAP+), Microglia/Macrophages (Iba1+) | [7] |
| Interferon-β | Significant reduction in immune cell infiltration (in B cell-independent EAE) | CD4+ T cells, CD19+ B cells, TH1, TH1/TH17 cells | [11] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of miR-124 in Microglia
The therapeutic effect of miR-124 is largely attributed to its ability to reprogram pro-inflammatory microglia and macrophages to a quiescent, anti-inflammatory state. A key mechanism is the direct targeting and inhibition of the transcription factor CCAAT/enhancer-binding protein-α (C/EBP-α) and its downstream target, PU.1. This signaling cascade is crucial for the expression of pro-inflammatory genes.[1][2][12][13][14]
References
- 1. Frontiers | Microglial Phenotypic Transition: Signaling Pathways and Influencing Modulators Involved in Regulation in Central Nervous System Diseases [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Prophylactic versus Therapeutic Fingolimod: Restoration of Presynaptic Defects in Mice Suffering from Experimental Autoimmune Encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Immunomodulatory therapy with glatiramer acetate reduces endoplasmic reticulum stress and mitochondrial dysfunction in experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Fingolimod Reduces Neuropathic Pain Behaviors in a Mouse Model of Multiple Sclerosis by a Sphingosine-1 Phosphate Receptor 1-Dependent Inhibition of Central Sensitization in the Dorsal Horn - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Neuroprotective Effects of Fingolimod Supplement on the Retina and Optic Nerve in the Mouse Model of Experimental Autoimmune Encephalomyelitis [frontiersin.org]
- 8. T helper type 1 and 17 cells Determine Efficacy of IFN-β in Multiple Sclerosis and Experimental Encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. B cell function impacts the efficacy of IFN-β therapy in EAE - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inflammation Triggers Synaptic Alteration and Degeneration in Experimental Autoimmune Encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MicroRNA-124 promotes microglia quiescence and suppresses EAE by deactivating macrophages via the C/EBP-α-PU.1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. miR-124: A Promising Therapeutic Target for Central Nervous System Injuries and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Targeting the Microglial Signaling Pathways: New Insights in the Modulation of Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of NLRP3 Inhibitors in Acute Lung Injury (ALI) Models
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The NLRP3 inflammasome is a critical driver of inflammation in acute lung injury (ALI) and its more severe form, acute respiratory distress syndrome (ARDS). Consequently, targeting the NLRP3 inflammasome with small molecule inhibitors presents a promising therapeutic strategy. This guide provides a comparative overview of several prominent NLRP3 inhibitors that have been evaluated in preclinical ALI models.
It is crucial to note that to date, no primary research studies have been published that conduct a direct head-to-head comparison of multiple NLRP3 inhibitors within the same ALI model. Therefore, this guide synthesizes data from various independent studies to offer an indirect comparison. The performance of these inhibitors can be significantly influenced by the specific experimental conditions, including the animal model, the dose and timing of administration, and the specific readouts measured. The data presented herein should be interpreted with these limitations in mind.
This guide focuses on MCC950, Dapansutrile (B1669814) (OLT1177), and Oridonin, for which there is substantial preclinical data, to provide a framework for researchers evaluating NLRP3 inhibitors for ALI.
Mechanism of Action of Featured NLRP3 Inhibitors
The NLRP3 inflammasome is a multi-protein complex that, once activated, triggers the maturation of pro-inflammatory cytokines IL-1β and IL-18, and induces a form of inflammatory cell death known as pyroptosis. The inhibitors discussed in this guide target different aspects of the NLRP3 activation pathway.
-
MCC950: A potent and highly selective diarylsulfonylurea-containing small molecule. It directly binds to the NACHT domain of the NLRP3 protein, preventing its ATPase activity. This action locks NLRP3 in an inactive conformation, thereby inhibiting its oligomerization and the subsequent assembly of the inflammasome complex.[1][2] MCC950 blocks both canonical and non-canonical NLRP3 activation.[2]
-
Dapansutrile (OLT1177): An orally bioavailable β-sulfonyl nitrile compound. It also directly targets the NLRP3 protein by binding to its NACHT domain, which inhibits the ATPase activity of NLRP3.[3] This prevents the interaction between NLRP3 and the adaptor protein ASC, a critical step for inflammasome oligomerization.[3][4] Dapansutrile is selective for the NLRP3 inflammasome and does not affect the AIM2 or NLRC4 inflammasomes.[3]
-
Oridonin: A natural diterpenoid product. It acts as a covalent inhibitor of NLRP3.[5][6] Oridonin forms a covalent bond with cysteine 279 in the NACHT domain of NLRP3.[6][7] This covalent modification blocks the interaction between NLRP3 and NEK7, a kinase essential for inflammasome activation, thereby inhibiting inflammasome assembly.[5][7]
Signaling Pathway of NLRP3 Inflammasome Activation and Inhibition
Caption: Canonical NLRP3 inflammasome signaling pathway and points of inhibition.
Quantitative Data Summary
The following tables summarize quantitative data on the efficacy of MCC950, Dapansutrile, and Oridonin from various preclinical studies. Direct comparison of these values is not recommended due to the differences in experimental models and conditions.
Table 1: In Vitro Potency of NLRP3 Inhibitors
| Inhibitor | Cell Type | Assay Conditions | IC50 |
| MCC950 | Mouse Bone Marrow-Derived Macrophages (BMDMs) | LPS + ATP stimulation | ~7.5 nM |
| Human Monocyte-Derived Macrophages (HMDMs) | LPS + ATP stimulation | ~8.1 nM | |
| THP-1 derived macrophages | LPS + Nigericin stimulation | 0.2 µM | |
| Dapansutrile | Mouse J774A.1 cells | LPS + Nigericin stimulation | 1 nM (for IL-1β release) |
| Oridonin | Mouse Bone Marrow-Derived Macrophages (BMDMs) | LPS + Nigericin stimulation | ~1 µM (for IL-1β secretion) |
Table 2: In Vivo Efficacy of NLRP3 Inhibitors in ALI Models (Data from Separate Studies)
| Inhibitor | ALI Model | Animal | Dosage | Key Findings |
| MCC950 | LPS-induced ALI | Mouse | 20 mg/kg | Alleviated inflammatory cell infiltration in the lung tissue. |
| Fat Embolism-induced ARDS | Rat | 10 mg/kg | Significantly reduced pulmonary edema, IL-1β release, and macrophage infiltration. | |
| Dapansutrile | Radiation-induced ALI | Mouse | 100 mg/kg | Significantly alleviated acute radiation lung injury. |
| Oridonin | Atherosclerosis (as a model of chronic inflammation) | Rabbit | 20 mg/kg | Decreased NLRP3 inflammasome mRNA expression and IL-1β levels. |
Experimental Protocols
Detailed methodologies are crucial for the evaluation and comparison of NLRP3 inhibitors. Below are representative protocols for key experiments in ALI models.
General Experimental Workflow for In Vivo ALI Studies
Caption: A general experimental workflow for evaluating NLRP3 inhibitors in ALI models.
LPS-Induced Acute Lung Injury Model
-
Animals: C57BL/6 mice (8-12 weeks old) are commonly used.
-
Anesthesia: Mice are anesthetized using an appropriate method (e.g., intraperitoneal injection of ketamine/xylazine).
-
LPS Instillation: A non-lethal dose of lipopolysaccharide (LPS) from E. coli (e.g., 1-5 mg/kg) in sterile saline is administered intratracheally or intranasally.[8][9][10]
-
Inhibitor Administration: The NLRP3 inhibitor or vehicle is administered at a specified time point before or after LPS challenge (e.g., 1 hour before).
-
Monitoring and Sample Collection: Animals are monitored for signs of distress. At a predetermined time point (e.g., 6, 24, or 48 hours post-LPS), mice are euthanized, and bronchoalveolar lavage fluid (BALF), blood, and lung tissues are collected for analysis.[10]
Ventilator-Induced Lung Injury (VILI) Model
-
Animals: Mice or rats are commonly used.
-
Anesthesia and Tracheostomy: Animals are anesthetized, and a tracheostomy is performed to allow for mechanical ventilation.
-
Mechanical Ventilation: Animals are connected to a small animal ventilator. Injurious ventilation is initiated with high tidal volumes (e.g., 20-40 ml/kg) and no positive end-expiratory pressure (PEEP) for a defined period (e.g., 2-4 hours).[11][12][13]
-
Inhibitor Administration: The inhibitor or vehicle is administered prior to the initiation of mechanical ventilation.
-
Sample Collection: At the end of the ventilation period, animals are euthanized, and BALF, blood, and lung tissues are collected.
Key Experimental Assays
-
Lung Wet-to-Dry (W/D) Weight Ratio:
-
Immediately after euthanasia, the lungs are excised, cleared of blood, and the wet weight is recorded.
-
The lungs are then dried in an oven at 60-80°C for 24-72 hours until a constant weight is achieved (dry weight).[14][15][16]
-
The W/D ratio is calculated as: Wet Weight / Dry Weight. An increased ratio indicates pulmonary edema.[14][16]
-
-
Myeloperoxidase (MPO) Activity Assay:
-
Lung tissue is homogenized in an appropriate buffer.
-
The homogenate is centrifuged, and the pellet is resuspended in a buffer containing a detergent (e.g., HTAB) to release MPO from neutrophils.[17][18]
-
The sample is subjected to freeze-thaw cycles and sonication to further lyse the cells.[17]
-
The MPO activity in the supernatant is measured spectrophotometrically by monitoring the H₂O₂-dependent oxidation of a substrate (e.g., o-dianisidine).[17] MPO activity is an indicator of neutrophil infiltration.
-
-
Enzyme-Linked Immunosorbent Assay (ELISA) for IL-1β in BALF:
-
BALF is collected by lavaging the lungs with sterile saline.
-
The BALF is centrifuged to pellet cells, and the supernatant is collected.
-
The concentration of IL-1β in the BALF supernatant is quantified using a commercially available ELISA kit according to the manufacturer's instructions.[19][20][21][22]
-
Conclusion
MCC950, Dapansutrile, and Oridonin are all potent inhibitors of the NLRP3 inflammasome with demonstrated efficacy in various preclinical models of inflammation. While data from ALI models are available for some of these compounds, the lack of direct head-to-head comparative studies makes it challenging to definitively rank their performance. MCC950 is a widely used and well-characterized preclinical tool with high potency. Dapansutrile has the advantage of being orally bioavailable and having been tested in clinical trials for other inflammatory conditions. Oridonin represents a natural product-derived covalent inhibitor.
References
- 1. invivogen.com [invivogen.com]
- 2. A small molecule inhibitior of the NLRP3 inflammasome is a potential therapeutic for inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Dapansutrile in multidisciplinary therapeutic applications: mechanisms and clinical perspectives [frontiersin.org]
- 4. dapansutrile | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. Oridonin supplementation attenuates atherosclerosis via NLRP-3 inflammasome pathway suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Oridonin is a covalent NLRP3 inhibitor with strong anti-inflammasome activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inducing Acute Lung Injury in Mice by Direct Intratracheal Lipopolysaccharide Instillation [jove.com]
- 9. Video: Inducing Acute Lung Injury in Mice by Direct Intratracheal Lipopolysaccharide Instillation [jove.com]
- 10. LPS-Induced Acute Lung Injury: Analysis of the Development and Suppression by the TNF-α-Targeting Aptamer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Exaggerated Ventilator-Induced Lung Injury in an Animal Model of Type 2 Diabetes Mellitus: A Randomized Experimental Study [frontiersin.org]
- 12. Age-dependent ventilator-induced lung injury: Mathematical modeling, experimental data, and statistical analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ventilator-induced lung-injury in mouse models: Is there a trap? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effect of a neutrophil elastase inhibitor on ventilator-induced lung injury in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Protocol for Assay of Myeloperoxidase in Frozen Lung Tissue [thelabrat.com]
- 18. Pulmonary Myeloperoxidase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. affigen.com [affigen.com]
- 21. mpbio.com [mpbio.com]
- 22. documents.thermofisher.com [documents.thermofisher.com]
Independent Verification of MS-II-124's Potency: A Comparative Guide to NLRP3 Inflammasome Inhibitors
For Immediate Release
This guide provides an objective comparison of the NLRP3 inflammasome inhibitor, MS-II-124, with other leading alternatives in the field. The data presented is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in their investigative work on inflammatory diseases.
This compound has been identified as a potent and selective inhibitor of the NLRP3 inflammasome, a key component of the innate immune system implicated in a wide range of inflammatory disorders. Independent studies have sought to verify its half-maximal inhibitory concentration (IC50) and compare its performance against other well-characterized NLRP3 inhibitors.
Comparative Analysis of NLRP3 Inhibitor Potency
The following table summarizes the IC50 values of this compound and several alternative NLRP3 inflammasome inhibitors. These values represent the concentration of the inhibitor required to achieve 50% inhibition of NLRP3 activity in various cellular assays. Lower IC50 values are indicative of higher potency.
| Inhibitor | Reported IC50 Value | Target | Notes |
| This compound | 0.12 µM (120 nM) | NLRP3 Inflammasome | A potent and selective inhibitor with demonstrated anti-inflammatory and immunomodulatory activities.[1] |
| MCC950 | ~7.5 - 8.1 nM | NLRP3 Inflammasome | A widely used benchmark NLRP3 inhibitor known for its high potency and selectivity.[2] |
| CY-09 | ~6 µM | NLRP3 Inflammasome | A direct inhibitor that covalently modifies the ATP-binding site of NLRP3.[1] |
| Dapansutrile (OLT1177) | ~1 nM | NLRP3 Inflammasome | An orally active inhibitor that blocks the interaction between NLRP3 and ASC.[1][3] |
Experimental Protocols for IC50 Determination
The IC50 values for NLRP3 inflammasome inhibitors are typically determined through cell-based assays that quantify the inhibition of inflammatory cytokine release, primarily Interleukin-1β (IL-1β), following inflammasome activation.
General Protocol for NLRP3 Inflammasome Inhibition Assay:
-
Cell Culture and Priming:
-
Human or murine macrophage cell lines (e.g., THP-1, J774A.1) or primary bone marrow-derived macrophages (BMDMs) are cultured.
-
Cells are primed with a Toll-like receptor (TLR) agonist, such as lipopolysaccharide (LPS), for several hours to upregulate the expression of NLRP3 and pro-IL-1β.
-
-
Inhibitor Treatment:
-
The primed cells are pre-incubated with various concentrations of the test inhibitor (e.g., this compound) for a defined period.
-
-
Inflammasome Activation:
-
A second signal is introduced to activate the NLRP3 inflammasome. Common activators include:
-
Nigericin
-
ATP
-
Monosodium urate (MSU) crystals
-
-
-
Quantification of Cytokine Release:
-
The cell culture supernatant is collected after an incubation period.
-
The concentration of secreted IL-1β is measured using an Enzyme-Linked Immunosorbent Assay (ELISA).
-
-
IC50 Calculation:
-
The percentage of IL-1β inhibition is calculated for each inhibitor concentration relative to a vehicle control.
-
The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the canonical NLRP3 inflammasome signaling pathway and a typical experimental workflow for determining the IC50 value of an inhibitor.
Caption: NLRP3 inflammasome signaling pathway and point of inhibition.
Caption: Experimental workflow for determining IC50 of NLRP3 inhibitors.
References
Safety Operating Guide
Navigating the Disposal of Investigational Compounds: A Guide for Researchers
Efforts to identify a specific chemical or biological agent designated as "MS-II-124" have not yielded a definitive match in publicly available scientific or safety literature. This designation may represent an internal project code, a novel research compound not yet widely documented, or a potential misidentification.
For researchers, scientists, and drug development professionals, the proper disposal of any chemical or investigational compound is a critical component of laboratory safety and regulatory compliance. Given the ambiguity of "this compound," this guide provides essential, immediate safety and logistical information on the general procedures for handling and disposing of investigational drugs, with a focus on two compounds that emerged during related searches: WTX-124 and SLN124 .
General Disposal Procedures for Investigational Compounds
The disposal of investigational drugs and research chemicals is strictly regulated to ensure the safety of personnel and the environment. The following workflow outlines the necessary steps to determine proper disposal procedures.
Key Steps for Safe Disposal:
-
Consult the Safety Data Sheet (SDS): The SDS is the most critical document for any chemical, providing detailed information on hazards, handling, storage, and disposal. For investigational compounds, the manufacturer or supplier is obligated to provide an SDS.
-
Engage the Institutional Environmental Health & Safety (EHS) Office: Your institution's EHS office is a primary resource for ensuring compliance with all local, state, and federal regulations for waste disposal. They can provide institution-specific protocols, assist in classifying the waste, and coordinate with approved waste management vendors.
-
Characterize and Segregate Waste: Based on information from the SDS and EHS, characterize the waste (e.g., hazardous chemical waste, biological waste, sharps). Waste streams must be segregated at the point of generation to ensure proper handling and disposal.
-
Proper Labeling and Storage: All waste containers must be clearly and accurately labeled according to institutional and regulatory requirements. Store waste in designated, secure areas pending disposal.
Spotlight on Investigational Drugs: WTX-124 and SLN124
While no specific disposal information for "this compound" was found, the following information on WTX-124 and SLN124, which are currently in clinical development, may be relevant to researchers in the field.
WTX-124 is an investigational, conditionally activated Interleukin-2 (IL-2) immunotherapy developed by Werewolf Therapeutics.[1][2][3][4][5][6][7][8][9] It is designed to be administered systemically in an inactive state and become activated within the tumor microenvironment to stimulate an anti-tumor immune response.[3][4][5][8][9] As a biologic (protein-based) therapeutic, its disposal would likely fall under protocols for biological or biomedical waste, potentially requiring inactivation (e.g., via autoclaving or chemical disinfection) before final disposal, in addition to any hazards posed by its formulation components.
It is imperative to note that specific, detailed disposal instructions for these or any investigational compounds must be obtained from the manufacturer and managed in accordance with institutional and regulatory guidelines. The general principles outlined above provide a framework for ensuring that these materials are handled and disposed of in a safe and compliant manner.
References
- 1. Discovery of a Conditionally Activated IL-2 that Promotes Antitumor Immunity and Induces Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ascopubs.org [ascopubs.org]
- 3. Werewolf Therapeutics gets US FDA fast track designation for its investigational therapy WTX-124 for treatment of cancer [pharmabiz.com]
- 4. jitc.bmj.com [jitc.bmj.com]
- 5. firstwordpharma.com [firstwordpharma.com]
- 6. ascopubs.org [ascopubs.org]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. werewolftx.com [werewolftx.com]
- 9. Werewolf doses first subject in Phase I/Ib trial of solid tumour therapy [clinicaltrialsarena.com]
- 10. Divesiran - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 11. clinicaltrials.eu [clinicaltrials.eu]
- 12. Silence Therapeutics - Silence Therapeutics Announces FDA Fast Track Designation for SLN124, a Novel Investigational siRNA Therapy for the Treatment of Polycythemia Vera [silence-therapeutics.com]
- 13. Facebook [cancer.gov]
- 14. researchgate.net [researchgate.net]
- 15. SLN124, a GalNac‐siRNA targeting transmembrane serine protease 6, in combination with deferiprone therapy reduces ineffective erythropoiesis and hepatic iron‐overload in a mouse model of β‐thalassaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Silence Therapeutics - New Data from SLN124 Healthy Volunteer Study Reinforce Broad Therapeutic Potential in Hematological Diseases [silence-therapeutics.com]
- 17. SLN124, a GalNAc conjugated 19-mer siRNA targeting tmprss6, reduces plasma iron and increases hepcidin levels of healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
Handling and Safety Protocols for MS-II-124: A General Guidance
Disclaimer: Information regarding a specific substance designated "MS-II-124" is not available in publicly accessible resources. The following guidance is based on general best practices for handling potentially hazardous chemical compounds in a laboratory setting. Researchers, scientists, and drug development professionals should always consult the substance's specific Safety Data Sheet (SDS) and their institution's environmental health and safety (EHS) department for detailed and accurate safety protocols.
Essential Personal Protective Equipment (PPE)
When handling any new or uncharacterized substance, a comprehensive approach to personal protection is crucial. The following table summarizes recommended PPE based on general laboratory safety principles.
| Body Part | Recommended PPE | Specifications & Use |
| Eyes/Face | Safety goggles with side shields or a full-face shield. | Must be worn at all times in the laboratory, especially when handling liquids or powders that could splash or become airborne. A face shield offers additional protection and should be used with goggles when there is a higher risk of splashes. |
| Hands | Chemical-resistant gloves (e.g., nitrile, neoprene). | The specific type of glove material should be chosen based on the chemical properties of the substance as detailed in its SDS. Gloves should be inspected for any signs of degradation or puncture before use and disposed of after each use or when contaminated. |
| Body | Laboratory coat. | A lab coat should be worn over personal clothing to protect against spills and contamination. It should be buttoned completely and removed before leaving the laboratory. |
| Respiratory | Fume hood or appropriate respirator. | All work with volatile substances or fine powders should be conducted in a certified chemical fume hood to prevent inhalation exposure. If a fume hood is not available or insufficient, a respirator approved by the National Institute for Occupational Safety and Health (NIOSH) may be required. The type of respirator and cartridge will depend on the specific hazards of the substance. |
| Feet | Closed-toe shoes. | Shoes that fully cover the feet are mandatory in a laboratory setting to protect against spills and falling objects. |
Operational and Disposal Plans
A clear and concise plan for the handling and disposal of any chemical is fundamental for laboratory safety. The following workflow provides a general framework.
Caption: General workflow for safe chemical handling and disposal.
Procedural Steps:
-
Consult the Safety Data Sheet (SDS): Before any work begins, thoroughly review the SDS for this compound to understand its specific hazards, handling precautions, and emergency procedures.
-
Don Appropriate PPE: Based on the information in the SDS and the table above, select and put on all required personal protective equipment.
-
Prepare the Work Area: Ensure the chemical fume hood is functioning correctly. Cover the work surface with absorbent, disposable bench paper. Have all necessary equipment and materials ready to minimize movement and potential for spills.
-
Work in a Fume Hood: Conduct all manipulations of this compound inside a certified chemical fume hood to minimize inhalation exposure.
-
Handle with Care: Use appropriate laboratory equipment (e.g., spatulas, pipettes) to handle the substance. Avoid direct contact with skin and eyes.
-
Segregate Waste: All disposable materials that come into contact with this compound, including gloves, bench paper, and pipette tips, should be disposed of in a designated hazardous waste container. The specific type of waste container will be determined by the chemical properties and institutional guidelines.
-
Decontaminate Surfaces: After handling is complete, decontaminate all work surfaces and equipment with an appropriate solvent or cleaning agent as recommended by the SDS or your institution's EHS department.
-
Doff PPE: Remove PPE in the correct order to avoid cross-contamination. Typically, gloves are removed first, followed by the lab coat and then eye protection.
-
Wash Hands: Thoroughly wash hands with soap and water after removing PPE.
Experimental Protocols
Detailed experimental protocols are highly specific to the nature of the research being conducted. However, a general principle is to always perform a dry run of a new procedure without the hazardous substance to identify potential logistical issues. When introducing the hazardous material, start with small quantities and scale up only after the procedure has been proven to be safe and effective.
Signaling Pathways and Logical Relationships
Without specific information on the biological or chemical nature of this compound, it is not possible to provide a diagram of its signaling pathways or logical relationships. In a research context, this information would be a key output of the experimental work being conducted.
This document is intended to provide a foundational understanding of the safety precautions necessary for handling an unknown chemical compound. It is imperative that all laboratory personnel receive training on these general principles and on the specific hazards of any substance they work with. Always prioritize safety and consult with your institution's safety experts.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
